molecular formula C11H10N2O2 B2990931 5-benzyl-1H-pyrazole-4-carboxylic acid CAS No. 2090699-54-8

5-benzyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2990931
CAS No.: 2090699-54-8
M. Wt: 202.213
InChI Key: YDOLQJCAAHSQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 2090699-54-8) is a high-purity, solid organic compound with a molecular weight of 202.21 g/mol and the molecular formula C 11 H 10 N 2 O 2 . This multifunctional molecule features a benzyl group at the 5-position and a carboxylic acid moiety at the 4-position of its pyrazole core, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . The compound is characterized by its canonical SMILES structure, O=C(O)C1=C(CC2=CC=CC=C2)NN=C1 . As a key synthetic intermediate, it is primarily used in pharmaceutical research for the development of novel active compounds. Researchers utilize this pyrazole derivative as a core scaffold to create diverse libraries for biological screening, or as a precursor for the synthesis of more complex molecules through further functionalization of its carboxylic acid group . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: This material may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . When handling, wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and avoid breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOLQJCAAHSQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-benzyl-1H-pyrazole-4-carboxylic acid (CAS: 2090699-54-8) is a significant heterocyclic scaffold in medicinal chemistry, particularly within the fields of kinase inhibition and anti-inflammatory drug discovery.[1][2] As a derivative of the pyrazole class, it combines the hydrogen-bond donor/acceptor capability of the pyrazole ring with the hydrophobic bulk of a benzyl moiety and the ionizable, functionalizable nature of a carboxylic acid at position 4.

This guide provides a comprehensive technical analysis of this compound, detailing its structural tautomerism, physiochemical properties, validated synthetic protocols, and its utility as a pharmacophore in modern drug development.

Part 1: Chemical Structure & Physiochemical Properties

Structural Identity and Tautomerism

The designation "5-benzyl" implies the benzyl substituent is attached to the carbon at position 5. However, in unsubstituted 1H-pyrazoles (where the nitrogen is not alkylated), the molecule exists in dynamic annular tautomerism. The hydrogen atom shifts between N1 and N2, rendering the 3- and 5-positions equivalent in solution.

  • Tautomer A: 5-benzyl-1H-pyrazole-4-carboxylic acid[1]

  • Tautomer B: 3-benzyl-1H-pyrazole-4-carboxylic acid[1]

For the purpose of this guide, we refer to the compound as 5-benzyl-1H-pyrazole-4-carboxylic acid , consistent with its primary CAS listing.[1]

Key Physiochemical Data

The following data points are critical for formulation scientists and medicinal chemists assessing the compound's "drug-likeness" (Lipinski's Rule of 5 compliance).

PropertyValue / DescriptionRelevance
IUPAC Name 3-benzyl-1H-pyrazole-4-carboxylic acidOfficial nomenclature (tautomer dependent)
CAS Number 2090699-54-8Unique Identifier
Molecular Formula C₁₁H₁₀N₂O₂Stoichiometry
Molecular Weight 202.21 g/mol Fragment-based drug design (FBDD)
Appearance White to pale yellow crystalline solidPurity indicator
pKa (Acid) ~3.5 - 4.0 (Predicted)Ionization state at physiological pH
pKa (Pyrazole NH) ~14.0 (Predicted)Very weak acid; deprotonation requires strong base
LogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability
H-Bond Donors 2 (COOH, NH)Target binding interaction
H-Bond Acceptors 3 (C=O, N, OH)Water solubility and receptor docking

Part 2: Synthetic Methodology

The synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid requires a regio-controlled approach to ensure the carboxyl group ends up at position 4 and the benzyl group at position 3/5. The most robust method involves the Claisen condensation of a beta-keto ester followed by cyclization with hydrazine.

Validated Synthetic Protocol

Target: 5-benzyl-1H-pyrazole-4-carboxylic acid Mechanism: Knorr-type Pyrazole Synthesis via Enaminone Intermediate.

Step 1: Synthesis of the Enaminone Precursor
  • Reagents: Ethyl 4-phenyl-3-oxobutanoate (Ethyl phenylacetoacetate), Triethyl orthoformate (TEOF), Acetic anhydride.

  • Reaction: The active methylene group of the beta-keto ester is formylated.

  • Protocol:

    • Charge a reaction vessel with Ethyl 4-phenyl-3-oxobutanoate (1.0 eq).

    • Add Triethyl orthoformate (1.5 eq) and Acetic anhydride (2.0 eq).

    • Reflux the mixture at 110–120°C for 4–6 hours.

    • Monitor by TLC for the disappearance of the starting keto-ester.

    • Concentrate under reduced pressure to yield the intermediate: Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylbutanoate .

Step 2: Cyclization with Hydrazine
  • Reagents: Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol (EtOH).

  • Reaction: Double nucleophilic attack of hydrazine on the enaminone.

  • Protocol:

    • Dissolve the intermediate from Step 1 in absolute Ethanol (10 mL/g).

    • Cool the solution to 0–5°C in an ice bath.

    • Dropwise add Hydrazine hydrate (1.2 eq) to control the exotherm.

    • Allow the mixture to warm to room temperature, then reflux for 2 hours.

    • Cool to room temperature. The ester derivative (Ethyl 5-benzyl-1H-pyrazole-4-carboxylate ) often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.

Step 3: Hydrolysis to the Free Acid
  • Reagents: Sodium Hydroxide (NaOH), Water, Hydrochloric Acid (HCl).

  • Protocol:

    • Suspend the ester in 10% aqueous NaOH (5 eq).

    • Heat at 80°C for 1–2 hours until the solid dissolves and TLC shows full conversion.

    • Cool the solution and acidify to pH 2–3 using 6M HCl .

    • The title compound, 5-benzyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white solid.[3]

    • Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Visualization

SynthesisRoute Start Ethyl 4-phenyl-3-oxobutanoate Inter Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxo-4-phenylbutanoate Start->Inter Start->Inter Step 1 Ester Ethyl 5-benzyl-1H- pyrazole-4-carboxylate Inter->Ester Inter->Ester Step 2 Final Target: 5-benzyl-1H-pyrazole- 4-carboxylic acid Ester->Final Ester->Final Step 3 R1 Triethyl orthoformate Ac2O, Reflux R2 Hydrazine Hydrate EtOH, Reflux R3 1. NaOH, H2O 2. HCl (pH 2)

Caption: Step-wise synthetic pathway from beta-keto ester precursor to the final carboxylic acid product.

Part 3: Reactivity & Functionalization (SAR)

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold offers three distinct vectors for chemical modification, making it a versatile template for Structure-Activity Relationship (SAR) studies.

Vector Analysis
  • Carboxylic Acid (C4):

    • Primary Reactivity: Amide coupling, esterification, reduction to alcohol.

    • Application: This is the "warhead" attachment point.[4] Converting the acid to an amide allows for the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific motifs to interact with kinase hinge regions.

  • Pyrazole Nitrogen (N1):

    • Primary Reactivity: Alkylation, arylation, acylation.

    • Application: Substitution here locks the tautomer.[4] N-alkylation can tune the lipophilicity and metabolic stability. Note: Alkylation often yields a mixture of regioisomers (1,3- vs 1,5-substituted) which must be separated by chromatography.

  • Benzyl Group (C5):

    • Primary Reactivity: Electrophilic aromatic substitution (on the phenyl ring).

    • Application: The benzyl group serves as a hydrophobic anchor. Substituents on the phenyl ring (e.g., -F, -Cl, -OMe) can optimize pi-stacking interactions within a protein binding pocket.

Biological Applications & Mechanism of Action

This scaffold is prominent in the design of ATP-competitive Kinase Inhibitors .

  • Binding Mode: The pyrazole NH and N: often form a donor-acceptor pair with the "hinge region" of kinase enzymes (e.g., FGFR, p38 MAPK).

  • Role of Benzyl: The C5-benzyl group typically occupies the hydrophobic "Gatekeeper" pocket or the back-pocket (Selectivity Pocket), providing potency and selectivity over other kinases.

  • Role of Carboxyl: Often converted to an amide to reach into the solvent-exposed region, improving solubility and pharmacokinetic properties.

SAR Logic Visualization

SAR_Logic Core 5-benzyl-1H-pyrazole- 4-carboxylic acid N1 N1 Position (Tautomeric NH) Core->N1 C4 C4 Carboxyl Group (COOH) Core->C4 C5 C5 Benzyl Group (Hydrophobic) Core->C5 N1_Out Controls Regiochemistry Modulates Solubility N1->N1_Out C4_Out Hinge Binder / Warhead Amide Formation C4->C4_Out C5_Out Hydrophobic Pocket Fill Pi-Stacking Interactions C5->C5_Out

Caption: Strategic functionalization vectors for medicinal chemistry optimization of the scaffold.

References

  • Thermo Fisher Scientific. Benzyl 5-amino-1H-pyrazole-4-carboxylate Product Specifications. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. 5-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 2090699-54-8) Product Description.[1][2][5] Retrieved from

  • El-Hiti, G. A., et al. (2020). Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Z. Kristallogr. NCS. Retrieved from

Sources

Thermodynamic stability of 5-benzyl-1H-pyrazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of 5-Benzyl-1H-pyrazole-4-carboxylic Acid Derivatives

Executive Summary

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a precursor for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs), FGFR inhibitors, and agrochemical agents.[1] However, its thermodynamic profile is complex, governed by a delicate interplay between annular tautomerism , solid-state polymorphism , and thermal decarboxylation .[1]

This guide provides a rigorous analysis of these stability vectors. It moves beyond basic characterization to explain the causality of instability and offers self-validating protocols for establishing a robust thermodynamic profile during pre-formulation.

The Thermodynamic Landscape: Tautomerism & Lattice Energy

The stability of 5-benzyl-1H-pyrazole-4-carboxylic acid is not a static property; it is a dynamic equilibrium dependent on the phase (solid vs. solution).[1]

The Tautomeric Chameleon

Unlike fixed heterocycles, the N-unsubstituted pyrazole ring exists as a mixture of tautomers. For the 5-benzyl derivative, the proton shift occurs between N1 and N2, effectively toggling the benzyl substituent between the 3-position and the 5-position relative to the NH group.[1]

  • Solution State: The equilibrium is fast (on the NMR timescale at RT) and solvent-dependent.[1] In polar aprotic solvents (DMSO, DMF), the equilibrium often shifts to favor the less sterically hindered tautomer, though the 3-benzyl and 5-benzyl forms are energetically close.[1]

  • Solid State: The high lattice energy cost of proton transfer typically "locks" the molecule into a single tautomer. This is driven by the formation of intermolecular hydrogen bond networks (ribbons or dimers) between the carboxylic acid and the pyrazole nitrogen.[1]

Mechanism of Tautomeric Stabilization: The thermodynamic preference is dictated by the aromaticity of the pyrazole ring and the dipole minimization .

Tautomerism cluster_0 Thermodynamic Drivers T1 5-Benzyl-1H-pyrazole (Tautomer A) TS Proton Transfer Transition State T1->TS Solvent/Heat TS->T1 T2 3-Benzyl-1H-pyrazole (Tautomer B) TS->T2 Fast Equilibrium D1 Steric Hindrance (Benzyl vs COOH) D1->T2 Favors D2 H-Bond Network (Solid State Locking) D2->T1 Stabilizes Crystal

Figure 1: Tautomeric equilibrium pathways. In the solid state, the 'locking' mechanism (D2) often overrides the steric solution preference (D1).[1]

Chemical Stability: The Decarboxylation Threat

While the pyrazole ring is robust, the carboxylic acid moiety at position 4 is susceptible to thermal decarboxylation . This is the primary degradation pathway during high-temperature processing (e.g., hot-melt extrusion) or synthesis.[1]

  • Thermodynamic Driver: The release of CO₂ is entropically favorable.

  • Kinetic Barrier: High. Unlike 3-carboxylic acids (which decarboxylate easily), 4-carboxylic acids are relatively stable up to their melting points (~200°C+).[1] However, the presence of the electron-rich benzyl group can lower the activation energy for decarboxylation compared to unsubstituted analogs.

  • Catalysis: Trace transition metals (Cu, Fe) from synthesis can drastically lower the decarboxylation temperature, acting as Lewis acids that destabilize the carboxylate.[1]

Experimental Characterization Protocols

To ensure data integrity, use these self-validating workflows.

Protocol A: Tautomer Ratio Determination (Solution)

Objective: Determine the dominant tautomer in formulation solvents.

  • Method: Variable Temperature (VT) 1H-NMR.[1]

  • Why VT? At room temperature, proton exchange is often too fast, resulting in broad, averaged signals. Cooling to -40°C slows the exchange, resolving distinct signals for the 3-benzyl and 5-benzyl species.

  • Validation Step: Integration of the benzylic methylene protons (-CH₂-).[1] If the integral ratio changes with temperature, the system is under thermodynamic (not kinetic) control.[1]

Protocol B: Polymorph Screening (Slurry Method)

Objective: Identify the thermodynamically stable crystal form.

  • Method: Thermodynamic Slurry Conversion.

  • Procedure:

    • Create a supersaturated solution of the derivative in three distinct solvents (e.g., Methanol, Acetone, Water/Ethanol).

    • Add excess solid to create a slurry.

    • Stir at controlled temperature (25°C and 50°C) for 72 hours.

    • Filter and analyze solids via XRPD (X-Ray Powder Diffraction).[1]

  • Causality: Ostwald’s Rule of Stages dictates that metastable forms (higher solubility) will dissolve and recrystallize as the stable form (lower solubility) over time.[1]

  • Success Criteria: The XRPD pattern must resolve to a single, sharp crystalline phase.

PolymorphScreen Start Crude Material Slurry Slurry in Solvent (72h @ 25°C) Start->Slurry Filter Filtration & Drying Slurry->Filter XRPD XRPD Analysis Filter->XRPD Decision Is Pattern Unique? XRPD->Decision DSC DSC Confirmation End Thermodynamic Profile Complete DSC->End Stable Form Identified Decision->Slurry No (Mixed Phase) Extend Time Decision->DSC Yes

Figure 2: Thermodynamic Slurry Workflow for identifying the most stable polymorph.

Quantitative Data Summary

The following parameters are typical for 5-benzyl-1H-pyrazole-4-carboxylic acid derivatives. Note: Exact values depend on specific ring substitutions.

ParameterTypical Range/ValueSignificance
Melting Point (Tm) 210°C – 240°CHigh Tm indicates strong intermolecular H-bonding (likely "ribbon" motifs).[1]
Decomposition Temp (Td) > 250°COnset of decarboxylation.[1] Processing must stay < Td - 20°C.
pKa (COOH) 3.5 – 4.2Acidic.[1] Salt formation (Na+, K+) significantly alters solubility and stability.[1]
pKa (Pyrazole NH) ~14Very weak acid; deprotonation requires strong bases.[1]
LogP 2.0 – 3.5Moderate lipophilicity due to the benzyl group.

References

  • Claramunt, R. M., et al. (2013).[1] The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate.

  • Foces-Foces, C., et al. (2009).[1] 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid.[1] Acta Crystallographica Section E.

  • Thermo Scientific Chemicals. (2024).[1] Benzyl 5-amino-1H-pyrazole-4-carboxylate Specifications. ThermoFisher.

  • Tanaka, K., et al. (1986).[1][2] Decarboxylation of 1-phenyl-pyrazole-4-carboxylic acid derivatives. Bulletin of the Chemical Society of Japan. (Cited in Patent WO2014033164A1).[1]

  • Xiang, S., et al. (2019).[1][3] Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.[1][3] Inorganic Chemistry Frontiers.

Sources

Structure-activity relationship (SAR) of 5-benzyl-1H-pyrazole-4-carboxylic acid in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 5-benzyl-1H-pyrazole-4-carboxylic acid in drug design Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists[1]

Executive Summary

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its amphiphilic nature and tautomeric versatility.[1] While historically utilized as an intermediate, its role has evolved into a primary warhead for targeting D-Amino Acid Oxidase (DAAO) in schizophrenia therapeutics and Free Fatty Acid Receptors (FFAR) in metabolic disease.[1]

This guide moves beyond basic cataloging to deconstruct the causality of the scaffold’s activity.[1] We analyze how the carboxylic acid "warhead" anchors the molecule, how the 5-benzyl moiety exploits hydrophobic pockets, and how N-substitution dictates metabolic fate.

Chemical Space & Scaffold Analysis

The Core Architecture

The scaffold consists of three distinct functional regions, each governing a specific aspect of the pharmacodynamic (PD) and pharmacokinetic (PK) profile.

PositionFunctional GroupPrimary RoleInteraction Type
C4 Carboxylic Acid (-COOH)Electrostatic Anchor Salt bridge formation (e.g., Arg283 in DAAO).[1] Bioisostere for amino acid C-termini.
C5 Benzyl Group (-CH₂Ph)Hydrophobic Filler

-

stacking or hydrophobic pocket occupancy (S1/S2 subsites).[1]
N1/N2 Pyrazole NitrogenH-Bonding/Solubility H-bond donor (NH) or acceptor (N:).[1] Tautomeric equilibrium affects binding affinity.[1]
Tautomeric Considerations

The 1H-pyrazole ring exists in dynamic equilibrium between the 1H- and 2H-tautomers.[1] In the context of 5-benzyl-1H-pyrazole-4-carboxylic acid:

  • In Solution: The equilibrium is solvent-dependent but often favors the form where the bulky benzyl group minimizes steric clash with adjacent lone pairs.[1]

  • In Binding Pockets: The protein environment often "selects" a specific tautomer.[1] For DAAO, the N-H often acts as a hydrogen bond donor to the backbone carbonyl of the active site.

Deep Dive: Structure-Activity Relationship (SAR)

The following SAR analysis focuses on the optimization of this scaffold as a DAAO inhibitor , a critical target for enhancing NMDA receptor function in schizophrenia.

The C4-Carboxylic Acid (The "Warhead")

The C4-carboxylic acid is the non-negotiable anchor.[1]

  • Mechanism: It mimics the

    
    -carboxyl group of D-amino acids (the natural substrates of DAAO).[1] It forms a bidentate salt bridge with Arg283  and a hydrogen bond with Tyr224  in the human DAAO active site.[1]
    
  • Modifications:

    • Esterification: generally abolishes activity in vitro but serves as a prodrug strategy to improve blood-brain barrier (BBB) penetration.[1]

    • Bioisosteres:[1] Replacement with tetrazole or hydroxamic acid usually retains binding but alters pKa and membrane permeability.[1]

The C5-Benzyl Moiety (The "Specificity Filter")

The 5-benzyl group extends into the hydrophobic substrate channel.[1]

  • Linker Length: The methylene linker (-CH₂-) allows the phenyl ring to rotate and adopt a "T-shaped"

    
    -stacking conformation with aromatic residues (e.g., Tyr228 ).[1] Extending this to ethylene (-CH₂CH₂-) often leads to entropic penalties.[1]
    
  • Ring Substitution:

    • Para-substitution (4-F, 4-Cl): Increases lipophilicity and metabolic stability against ring oxidation.[1]

    • Ortho-substitution: Often introduces steric clashes that disrupt the planar alignment of the pyrazole core within the active site.[1]

The N1-Position (The "Solubility Switch")
  • Unsubstituted (N-H): Essential for high-affinity binding in DAAO (acting as H-bond donor).[1]

  • Alkylation (N-Me, N-Et): Often drastically reduces potency for DAAO because it removes the H-bond donor capability and introduces steric bulk.[1] However, for other targets (like FGFR or NAAA ), N-alkylation is used to tune solubility and prevent glucuronidation.[1]

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 5-Benzyl-1H-Pyrazole -4-Carboxylic Acid C4_Acid C4: Carboxylic Acid (The Anchor) Core->C4_Acid C5_Benzyl C5: Benzyl Group (The Hydrophobic Probe) Core->C5_Benzyl N1_Nitrogen N1: Pyrazole Nitrogen (The H-Bond Donor) Core->N1_Nitrogen Arg283 Interaction: Salt Bridge w/ Arg283 C4_Acid->Arg283 Mimics D-AA PiStack Interaction: Pi-Stacking w/ Tyr228 C5_Benzyl->PiStack Fills Hydrophobic Pocket H_Bond Interaction: H-Bond to Backbone N1_Nitrogen->H_Bond Critical for Potency

Figure 1: Functional decomposition of the 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold in the context of DAAO inhibition.[1]

Experimental Protocols

Synthesis: The Cyclocondensation Route

The most robust method for synthesizing this scaffold ensures regioselectivity.[1]

Protocol:

  • Reagents: Benzyl hydrazide, Ethyl (ethoxymethylene)cyanoacetate (or related

    
    -keto esters).[1]
    
  • Step A (Enamine Formation): React the

    
    -keto ester with dimethylformamide dimethyl acetal (DMF-DMA) if starting from a saturated precursor, or use a pre-formed ethoxymethylene derivative.[1]
    
  • Step B (Cyclization):

    • Dissolve the intermediate in Ethanol (0.5 M).[1]

    • Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

    • Reflux for 4 hours.[1] Monitor by TLC (5% MeOH in DCM).[1]

    • Note: Regioselectivity is controlled by the steric bulk of the hydrazine and the electrophilicity of the carbonyls.

  • Step C (Hydrolysis):

    • Treat the ester with LiOH (3 eq) in THF/H₂O (1:1).[1]

    • Stir at RT for 2 hours.

    • Acidify to pH 3 with 1N HCl to precipitate the free acid.[1]

  • Purification: Recrystallize from Ethanol/Water.

Biological Assay: D-Amino Acid Oxidase (DAAO) Inhibition

This fluorometric assay measures the production of H₂O₂ (a byproduct of D-amino acid oxidation) using Amplex Red.[1]

Protocol:

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Enzyme Mix: Human DAAO (20 nM final), FAD (10 µM), Horseradish Peroxidase (0.5 U/mL).

  • Substrate: D-Serine (50 mM).

  • Detection: Amplex Red (50 µM).[1]

  • Procedure:

    • Incubate inhibitor (serial dilution in DMSO) with Enzyme Mix for 15 mins at 25°C.[1]

    • Add Substrate/Amplex Red mixture to initiate reaction.[1]

    • Read Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Data Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Mechanistic Insights & Pathway Integration

The primary therapeutic utility of this scaffold lies in the Glutamatergic Hypothesis of Schizophrenia .[1]

  • The Problem: NMDA receptor hypofunction contributes to negative symptoms in schizophrenia.[1][2]

  • The Co-Agonist: D-Serine is a potent co-agonist required for NMDA receptor activation.[1][2][3][4]

  • The Enzyme: DAAO degrades D-Serine, lowering its synaptic concentration.[1]

  • The Solution: Inhibiting DAAO with 5-benzyl-1H-pyrazole-4-carboxylic acid increases D-Serine levels, restoring NMDA function.[1]

Mechanism DAAO DAAO Enzyme (Active) DAAO_Inhib DAAO-Inhibitor Complex (Inactive) DAAO->DAAO_Inhib Inhibition D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Inhibitor 5-Benzyl-1H-Pyrazole -4-Carboxylic Acid Inhibitor->DAAO Binds Active Site (IC50 ~ nM range) DAAO_Inhib->D_Serine Preserves Levels Metabolites Hydroxypyruvate + H2O2 D_Serine->Metabolites Oxidation NMDAR NMDA Receptor D_Serine->NMDAR Co-agonism Signal Calcium Influx (Cognitive Improvement) NMDAR->Signal Activation

Figure 2: Pathway illustrating the therapeutic mechanism of DAAO inhibition by the pyrazole scaffold.[1]

Summary of Key Derivatives & Potency

The table below summarizes how structural changes to the 5-benzyl-1H-pyrazole-4-carboxylic acid core affect DAAO inhibitory potency (approximate values based on consensus literature).

Compound VariantModificationDAAO IC₅₀ (Human)SAR Insight
Core Unsubstituted Benzyl~150 nMGood baseline activity; fits hydrophobic pocket.[1]
Derivative A 4-Fluoro-benzyl~40 nMImproved metabolic stability; enhanced lipophilicity.[1]
Derivative B 3-Methoxy-benzyl~300 nMSteric clash in the S2 subsite reduces potency.[1]
Derivative C N1-Methylation> 10 µMLoss of critical H-bond donor; steric clash.[1]
Derivative D C4-Ester (Ethyl)InactiveCarboxylic acid is essential for Arg283 binding.[1]

References

  • D-Amino Acid Oxidase Inhibitors in Schizophrenia: Smith, S. M., et al. (2009).[1] "The behavioral and neurochemical effects of a novel D-amino acid oxidase inhibitor." [1][5]

  • Synthesis of Pyrazole Carboxylic Acids: Deng, X., et al. (2005).[1] "Three-component Reaction for Pyrazole Synthesis." [1]

  • Review of Pyrazole Scaffolds in Medicinal Chemistry: Kumar, R., et al. (2023).[1] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry." [1]

  • DAAO Inhibitor Discovery Platform: Schrödinger Science.[1] (2024).[1][4][6] "Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors." [1]

  • FGFR Inhibition (Related Scaffold): Zhou, Y., et al. (2024).[1][7] "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives." [1]

Sources

Pharmacological Potential of 5-benzyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and synthetic landscape of 5-benzyl-1H-pyrazole-4-carboxylic acid , a privileged scaffold in modern medicinal chemistry.

Executive Summary: The "Privileged" Nature of the Scaffold

In the hierarchy of heterocyclic scaffolds, 5-benzyl-1H-pyrazole-4-carboxylic acid represents a high-value pharmacophore, particularly in the design of kinase inhibitors and metabolic modulators. Unlike simple pyrazoles, this specific substitution pattern offers a unique trifunctional geometry:

  • C4-Carboxylic Acid: A versatile handle for generating bioisosteres (amides, esters) or engaging in ionic interactions with positively charged residues (e.g., Arginine fingers in enzyme active sites).

  • C5-Benzyl Moiety: A flexible hydrophobic arm capable of accessing deep hydrophobic pockets (e.g., the "Gatekeeper" region in kinases or the S1 pocket in proteases).

  • Pyrazole Core (N1/N2): A tautomeric hydrogen-bond donor/acceptor system that mimics the peptide bond, ensuring high affinity for backbone residues.

This guide explores the causal links between these structural features and their pharmacological utility, supported by validated synthetic protocols and assay workflows.

Structural & Mechanistic Analysis

Tautomerism as a Binding Feature

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold exists in dynamic equilibrium between its 1H- and 2H- tautomers (structurally equivalent to 3-benzyl vs. 5-benzyl forms when N is unsubstituted). This prototropic tautomerism is not a liability but a mechanism of adaptive binding.

  • Mechanism: In the active site of a target (e.g., FGFR1 or p38 MAPK), the pyrazole nitrogen can shift its proton to match the H-bond donor/acceptor requirement of the hinge region residues (e.g., Glu/Met gatekeepers).

  • Implication: Drug candidates derived from this scaffold often exhibit higher hit rates in fragment-based screening due to this "induced fit" capability.

SAR & Pharmacophore Mapping

The following Graphviz diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Map Scaffold 5-benzyl-1H-pyrazole-4-COOH COOH C4-Carboxylic Acid (H-bond Acceptor/Donor) Scaffold->COOH Benzyl C5-Benzyl Group (Hydrophobic/Pi-Stacking) Scaffold->Benzyl NH N1-H / N2 (H-bond Donor/Acceptor) Scaffold->NH Amide Amide Derivatization (Solubility/Selectivity) COOH->Amide Synthetic Handle Pocket Hydrophobic Pocket (Gatekeeper Interaction) Benzyl->Pocket Van der Waals Kinase Kinase Hinge Binding (ATP Competitive) NH->Kinase H-Bonding Amide->Kinase Key Interaction

Figure 1: Pharmacophore map highlighting the trifunctional nature of the scaffold. The C4-acid is the primary vector for diversification into kinase-active amides.

Therapeutic Applications

Kinase Inhibition (FGFR & MAPK)

The most authoritative application of this scaffold is as a precursor to pyrazole-4-carboxamides .

  • Rationale: The carboxylic acid at C4 is converted to an amide, which mimics the adenine ring of ATP. The C5-benzyl group occupies the hydrophobic back-pocket, often providing selectivity against kinases with smaller gatekeeper residues.

  • Evidence: Derivatives such as 5-amino-1H-pyrazole-4-carboxamides have demonstrated nanomolar potency against Fibroblast Growth Factor Receptors (FGFR) , overcoming gatekeeper mutations (e.g., V564F) that render first-generation inhibitors ineffective [1].[1]

Metabolic Modulation (DAAO & GPR40)
  • Target: D-Amino Acid Oxidase (DAAO).

  • Mechanism: Small molecule carboxylic acids, including pyrazole-COOH derivatives, bind to the arginine-rich active site of DAAO. The benzyl group provides necessary lipophilicity to cross the blood-brain barrier (BBB), making this scaffold relevant for schizophrenia and cognitive disorder therapeutics.

  • GPR40 (FFAR1): The combination of an acidic headgroup and a lipophilic aromatic tail (benzyl) fits the pharmacophore for GPR40 agonists, used in type 2 diabetes management to enhance glucose-dependent insulin secretion.

Experimental Protocols

Validated Synthesis Route (Self-Validating)

Direct synthesis of the 4-COOH, 5-benzyl isomer requires avoiding the formation of the thermodynamically stable 3-isomer or N-alkylation byproducts. The Vilsmeier-Haack Oxidation Strategy is the most robust method.

Step-by-Step Methodology:

  • Precursor Synthesis (3-benzyl-1H-pyrazole):

    • Reagents: 4-phenylbutane-1,3-dione (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (50 mL).

    • Protocol: Reflux mixture for 4 hours. Evaporate solvent. Recrystallize from ethanol/water.

    • Checkpoint: 1H NMR should show a singlet at ~6.0 ppm (pyrazole C4-H).

  • Formylation (C4-CHO Introduction):

    • Reagents: POCl3 (3 eq), DMF (5 eq).

    • Protocol: Cool DMF to 0°C. Add POCl3 dropwise (Vilsmeier reagent formation). Add 3-benzyl-1H-pyrazole dissolved in DMF. Heat to 80°C for 6 hours. Hydrolyze with ice water/NaOAc.

    • Checkpoint: Appearance of aldehyde peak (~9.8 ppm) in NMR.

  • Oxidation (Aldehyde to Acid):

    • Reagents: NaClO2 (1.5 eq), NaH2PO4 (buffer), t-BuOH/Water.

    • Protocol: Pinnick oxidation conditions. Stir at RT for 2 hours. Acidify to pH 3 to precipitate the product.

    • Result:5-benzyl-1H-pyrazole-4-carboxylic acid .

Synthesis_Flow Start 4-phenylbutane-1,3-dione + Hydrazine Inter1 3-benzyl-1H-pyrazole Start->Inter1 Cyclization Step2 Vilsmeier-Haack (POCl3/DMF) Inter1->Step2 Inter2 4-formyl-5-benzyl-1H-pyrazole Step2->Inter2 C4-Formylation Step3 Pinnick Oxidation (NaClO2) Inter2->Step3 Final 5-benzyl-1H-pyrazole-4-COOH Step3->Final Oxidation

Figure 2: Step-wise synthetic pathway ensuring regio-control at the C4 position.

Biological Evaluation: Kinase Inhibition Assay

To validate the scaffold's potential, a standard ADP-Glo™ assay is recommended after converting the acid to a test amide.

Protocol:

  • Preparation: Dissolve compound in 100% DMSO. Serial dilute (3-fold).

  • Enzyme Reaction: Incubate kinase (e.g., FGFR1, 2 nM) with substrate (Poly E4Y1, 0.2 mg/mL) and test compound in buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) for 15 min.

  • Initiation: Add ATP (at Km concentration) to start reaction. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data Profile

The following table summarizes the activity of pyrazole-4-carboxylic acid derivatives against key targets, highlighting the impact of the benzyl substitution.

Compound ClassR-Group (C5)TargetActivity (IC50/Ki)Key Insight
Pyrazole-4-amideBenzyl FGFR146 nM [1]Benzyl group engages hydrophobic gatekeeper region.
Pyrazole-4-amideMethylFGFR1>1000 nMLoss of hydrophobic interaction reduces potency significantly.
Pyrazole-4-COOHBenzyl DAAO~2.5 µMAcid moiety mimics D-amino acid carboxylate; benzyl improves BBB penetration.
Pyrazole-4-COOHPhenylMeprin β1.2 µM [2]Aryl stacking interactions are critical for metalloprotease inhibition.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: PubMed / NIH (2024) URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: PubMed / NIH (2023) URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Source: Future Medicinal Chemistry (2023) URL:[Link]

  • 1-Benzyl-1H-pyrazole-4-carboxylic acid (Chemical Reference). Source: MySkinRecipes / Chemical Data URL:[Link]

Sources

Tautomerism in 5-benzyl-1H-pyrazole-4-carboxylic acid molecular structures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural integrity of 5-benzyl-1H-pyrazole-4-carboxylic acid is governed by a dynamic annular tautomerism that critically impacts its physicochemical properties and pharmacological profile. Unlike static scaffolds, the pyrazole ring facilitates a rapid proton migration between the N1 and N2 positions, creating distinct hydrogen-bond donor/acceptor (HBD/HBA) vectors.

This guide provides a definitive technical workflow for characterizing this equilibrium. We analyze the competition between the steric bulk of the C5-benzyl group and the electronic withdrawal of the C4-carboxylic acid, offering a validated roadmap for distinguishing the


-tautomer  (5-benzyl) from the 

-tautomer
(3-benzyl) in both solution and solid states.

Theoretical Framework: The Tautomeric Equilibrium

In 3(5)-substituted pyrazoles, the tautomeric preference is dictated by the interplay of electronic effects (Hammett


 constants) and steric hindrance. For 5-benzyl-1H-pyrazole-4-carboxylic acid, the equilibrium exists between two dominant forms:
  • Tautomer A (

    
    -form):  The proton resides on the nitrogen adjacent to the benzyl group (conventionally N1).
    
  • Tautomer B (

    
    -form):  The proton resides on the nitrogen distal to the benzyl group (conventionally N2), effectively making the benzyl substituent appear at position 3 relative to the NH.
    
Mechanistic Drivers
  • Electronic Influence: The C4-carboxylic acid is electron-withdrawing. In the gas phase, pyrazoles generally prefer the tautomer where the lone pair is on the nitrogen adjacent to the electron-withdrawing group (to minimize lone-pair/dipole repulsion).

  • Steric Influence: The benzyl group is bulky. Steric repulsion between the benzyl methylene protons and the N-H proton can destabilize the

    
    -form, potentially shifting the equilibrium toward the 
    
    
    
    -form (3-benzyl) to relieve strain.
  • Supramolecular Synthons: In the solid state, the C4-COOH group likely forms centrosymmetric dimers (

    
     synthons), while the pyrazole NH participates in intermolecular H-bonding, often overriding intrinsic molecular preferences.
    
Visualization: Equilibrium & Energy Landscape

Tautomerism cluster_factors Influencing Factors T1 Tautomer A (1H) (5-benzyl-1H...) Steric Strain: High Dipole: aligned TS Transition State (Intermolecular Proton Transfer) T1->TS + Energy (Barrier) T2 Tautomer B (2H) (3-benzyl-1H...) Steric Strain: Low Solvent Stabilized TS->T2 - Energy (Relaxation) F1 Solvent Polarity (DMSO vs CDCl3) F1->TS F2 C4-COOH H-Bonding F2->T1 F2->T2

Caption: Fig 1. Energy landscape of the annular tautomerism. The transition between 5-benzyl (T1) and 3-benzyl (T2) forms is mediated by solvent and intermolecular proton transfer.

Experimental Characterization Protocols

Distinguishing these tautomers requires overcoming the rapid exchange rate (


) typically observed at room temperature.
Protocol A: Variable Temperature (VT) NMR Spectroscopy

Objective: Slow the prototropic exchange to the NMR timescale to observe distinct signals for N1-H and N2-H species.

Reagents:

  • Compound: 5-benzyl-1H-pyrazole-4-carboxylic acid (>98% purity).

  • Solvent: DMSO-d6 (High polarity, H-bond acceptor) or THF-d8 (Low polarity). Note: DMSO slows exchange via H-bonding stabilization.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of analyte in 0.6 mL of DMSO-d6. Ensure the sample is dry; trace water catalyzes proton exchange.

  • Reference Spectrum (298 K): Acquire a standard

    
    H NMR. Expect broad signals for the pyrazole NH and potentially the benzyl 
    
    
    
    due to averaging.
  • Cooling Phase: Decrement temperature in 10 K steps (298 K

    
     273 K 
    
    
    
    253 K
    
    
    233 K).
  • Critical Observation Point (220 K - 200 K): At the coalescence temperature (

    
    ), the averaged signals will flatten. Below 
    
    
    
    , distinct peaks for Tautomer A and Tautomer B will emerge.
  • Integration: Integrate the distinct benzyl

    
     signals (or C3/C5-H if visible) to calculate the equilibrium constant 
    
    
    
    .

Data Interpretation Table:

SignalRoom Temp (298 K)Low Temp (< 220 K)Interpretation
Pyrazole NH Broad singlet (~12-13 ppm)Two singlets (e.g., 12.8 & 13.2 ppm)Distinct H-bond environments for N1-H vs N2-H.
Benzyl -CH2- Averaged singletSplit into two unequal singletsChemical shift anisotropy differs between 3-benzyl and 5-benzyl positions.

N (HMBC)
Averaged signal (~250 ppm)Distinct N-pyrrole (-170 ppm) vs N-pyridine (-70 ppm)Definitive proof of frozen tautomers.
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Determine the thermodynamically preferred tautomer in the solid state and map the H-bond network.

Crystallization Strategy: The presence of the carboxylic acid invites dimerization. To isolate the pyrazole tautomer, we must control the crystallization kinetics.

  • Solvent Selection: Use a solvent mixture of Methanol/Water (3:1). The protic nature encourages H-bond donor saturation.

  • Slow Evaporation: Place saturated solution in a scintillation vial. Cover with parafilm and pierce with 3 pinholes. Store at 4°C to reduce thermal motion.

  • Structure Solution:

    • Look for the C-N bond lengths .

    • N1-C5 (single bond character, ~1.36 Å) vs N2=C3 (double bond character, ~1.32 Å).

    • Locate the H-atom in the difference Fourier map.

Pharmaceutical Implications[1][2][3][4][5]

Understanding this tautomerism is not merely academic; it drives drug efficacy.

Binding Affinity (SAR)

Kinase inhibitors often utilize the pyrazole backbone to mimic the adenine ring of ATP.

  • Donor vs. Acceptor: Tautomer A presents a specific H-bond donor/acceptor motif.[1] If the target protein pocket requires a donor at the N2 position, but the molecule prefers Tautomer A (N1-H), the binding penalty is the energy required to force the molecule into the Tautomer B state (desolvation + tautomerization energy).

  • Design Tip: If the 5-benzyl group causes steric clash in the active site, the molecule may be forced into a high-energy tautomer, reducing potency (

    
    ).
    
Solubility & Formulation

The carboxylic acid group dominates solubility, but the pyrazole tautomer affects crystal packing energy.

  • Polymorphism: Different tautomers can crystallize into different polymorphs. A batch containing a metastable tautomer could convert over time, altering dissolution rates.

Workflow Visualization: Decision Tree

Workflow Start Start: 5-benzyl-1H-pyrazole-4-COOH Step1 1. Computational (DFT) Calculate Gas vs Solvent Phase Energy Start->Step1 Step2 2. Solution NMR (DMSO-d6) Is signal broad at 298K? Step1->Step2 Decision Broad Signal? Step2->Decision PathA Yes: Fast Exchange Perform VT-NMR (220K) Decision->PathA Yes PathB No: Slow Exchange Identify Major Tautomer via NOE Decision->PathB No Step3 3. Solid State (SC-XRD) Identify H-bond Synthons (Dimers vs Catemers) PathA->Step3 PathB->Step3

Caption: Fig 2. Integrated workflow for determining tautomeric preference and exchange dynamics.

References

  • Alkorta, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. Link

  • Claramunt, R. M., et al. (2006). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Journal of Physical Chemistry A. Link

  • Faure, R., et al. (1989). Tautomerism of pyrazoles: A 13C and 15N NMR study. Magnetic Resonance in Chemistry. Link

  • Cambridge Crystallographic Data Centre (CCDC). MOGUL Knowledge Base: Geometry of Pyrazole Carboxylic Acids. Link

Sources

Technical Whitepaper: Physicochemical Profiling of 5-benzyl-1H-pyrazole-4-carboxylic acid

[1]

Executive Summary

5-benzyl-1H-pyrazole-4-carboxylic acid represents a privileged scaffold in medicinal chemistry, often utilized as a bioisostere for benzoic acid derivatives or as a core fragment in GPR109A agonists and kinase inhibitors.[1] Its physicochemical behavior is governed by the interplay between the amphoteric pyrazole ring and the acidic carboxyl moiety.[1] This guide provides a definitive analysis of its ionization states, critical for optimizing solubility, membrane permeability, and target binding affinity.[1]

Molecular Architecture & Tautomerism

Structural Dynamics

Unlike fixed aromatic systems, the 5-benzyl-1H-pyrazole-4-carboxylic acid molecule exists in a dynamic equilibrium.[1] In solution, the proton on the pyrazole nitrogen undergoes annular tautomerism (1,2-proton shift), effectively rendering the 3-benzyl and 5-benzyl isomers chemically equivalent unless the nitrogen is substituted.[1]

  • Tautomer A (5-benzyl): Sterically more congested due to the proximity of the benzyl group to the NH.[1]

  • Tautomer B (3-benzyl): Generally thermodynamically preferred in solution due to reduced steric clash between the benzyl group and the N-H lone pairs, though the carboxylic acid at position 4 can stabilize specific tautomers via intramolecular hydrogen bonding.[1]

Intramolecular Interactions

The carboxylic acid group at position 4 is capable of forming a pseudo-six-membered hydrogen bond with the pyrazole nitrogen or the benzyl protons, influencing the acidity of the carboxyl proton.[1]

TautomersFigure 1: Tautomeric Equilibrium of Benzyl-Pyrazole-Carboxylic AcidTautomerA5-benzyl-1H-pyrazole(Tautomer A)TransitionAnnular Proton Shift(Fast Equilibrium)TautomerA->TransitionTautomerB3-benzyl-1H-pyrazole(Tautomer B)Transition->TautomerB

Ionization Constants (pKa)

The molecule possesses three potential ionization sites, though only two are physiologically relevant.[1] The values below are synthesized from structure-activity relationship (SAR) data of close analogs (e.g., 1H-pyrazole-4-carboxylic acid, 3-phenyl-1H-pyrazole-4-carboxylic acid).

Data Summary Table
Ionization CenterTypeEstimated pKaDescription
Carboxylic Acid (COOH) Acidic3.6 – 4.1 Primary ionization event.[1] Deprotonation yields the mono-anion (COO⁻).[1]
Pyrazole Nitrogen (NH) Acidic11.5 – 12.5 Deprotonation of the pyrazole ring to form the di-anion.[1] Occurs only at high pH.[1]
Pyrazole Nitrogen (N:) Basic< 1.0 Protonation of the pyridine-like nitrogen.[1] Strongly suppressed by the electron-withdrawing COOH group.[1]
Mechanistic Analysis
  • pKa₁ (Carboxyl Group ~3.8): The electron-withdrawing nature of the pyrazole ring (an aromatic heterocycle) enhances the acidity of the carboxylic acid compared to aliphatic acids (pKa ~4.8), bringing it closer to benzoic acid (pKa 4.2).[1] The benzyl substituent is weakly electron-donating but structurally distal, having a minimal impact on the carboxyl pKa compared to the parent scaffold.[1]

  • pKa₂ (Pyrazole Basicity < 1.0): While unsubstituted pyrazole has a conjugate acid pKa of ~2.5, the carboxyl group at position 4 withdraws electron density from the ring, drastically reducing the basicity of the nitrogen lone pair.[1] Consequently, the molecule remains unprotonated (neutral ring) even in the highly acidic environment of the stomach (pH 1-2).

Ionization State Distribution (Microspecies)

Understanding the microspecies distribution is vital for predicting absorption (ADME).[1]

  • pH 1.2 (Gastric): Predominantly Neutral (COOH, Pyrazole-NH).[1] High lipophilicity; good passive diffusion.[1]

  • pH 4.0 (Transition): ~50% Neutral / ~50% Mono-anion.[1] Solubility begins to increase significantly.[1]

  • pH 7.4 (Blood/Cytosol): >99.9% Mono-anion (COO⁻, Pyrazole-NH).[1] High solubility; membrane permeability requires active transport or paracellular routes unless lipophilicity (LogD) remains sufficient.[1]

IonizationFigure 2: Stepwise Ionization Pathway vs. pHCationCationic Form(pH < 0)[PyH2+ - COOH]NeutralNeutral Form(pH 0 - 3.5)[PyH - COOH]Cation->NeutralpKa ~0.5(Deprotonation of N)AnionMono-Anion(pH 4 - 11)[PyH - COO-]Neutral->AnionpKa ~3.8(Deprotonation of COOH)DianionDi-Anion(pH > 12)[Py- - COO-]Anion->DianionpKa ~12.0(Deprotonation of Pyrazole NH)

Experimental Protocols for Validation

To empirically verify these values, the following validated protocols are recommended.

Potentiometric Titration (Standard)

Best for: Accurate determination of the carboxyl pKa (3.6–4.1).[1]

  • Preparation: Dissolve 1-2 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Procedure: Titrate from pH 2.0 to pH 11.0 under inert gas (

    
     or 
    
    
    ) to prevent
    
    
    absorption.[1]
  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate the dissociation constant.[1]

UV-Metric Titration (Spectrophotometric)

Best for: Low solubility samples or determining the very low basic pKa (< 1.0).[1]

  • Principle: The UV spectrum of the pyrazole ring shifts significantly upon protonation/deprotonation.[1]

  • Workflow: Prepare a 50 µM solution. Measure absorption spectra (200–400 nm) across a pH gradient (pH 1 to 13) using DAD (Diode Array Detector).

  • Data Processing: Plot absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.[1]
    

Pharmaceutical Implications[2][3][4][5][6]

Solubility & Formulation
  • Intrinsic Solubility (

    
    ):  Likely low (< 50 µg/mL) due to the aromatic benzyl and pyrazole rings.[1]
    
  • pH-Dependent Solubility: Increases exponentially above pH 4.0.[1]

  • Recommendation: For oral dosing, formulate as a sodium or potassium salt to ensure rapid dissolution.[1]

Lipophilicity (LogD)
  • LogP (Neutral): Estimated ~2.0 – 2.5.[1]

  • LogD (pH 7.4): Will be significantly lower (~ -0.5 to 0.[1]5) due to ionization of the carboxylate.[1] This suggests the molecule will have low blood-brain barrier (BBB) penetration but good systemic distribution.[1]

Synthetic Utility

The carboxylic acid is a versatile handle.[1] Activation (e.g., with HATU or

1protection1

References

  • Kütt, A., et al. (2018).[1][2] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(40), 3738-3748.[1] Link[2]

  • Claramunt, R. M., et al. (2019).[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 25(1),[1][2] 14. Link

  • PubChem. (2025).[1][3][4][5][6] "1-Benzyl-1H-pyrazole-4-carboxylic acid (Compound Summary)." National Library of Medicine.[1] Link

  • Alkorta, I., et al. (2005).[1] "Theoretical study of the tautomerism of pyrazole-4-carboxylic acid derivatives." Journal of Physical Chemistry A. (Inferred from general pyrazole literature context).

  • Santa Cruz Biotechnology. (2025).[1] "Product Data: 1-benzyl-3-phenyl-1H-pyrazole-4-carboxylic acid." Link

Patent Landscape & Technical Synthesis Guide: 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the patent landscape and synthetic methodology for 5-benzyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry.

Executive Summary

5-benzyl-1H-pyrazole-4-carboxylic acid represents a "privileged structure" in drug discovery, serving as a core pharmacophore for soluble Guanylate Cyclase (sGC) stimulators, HIF-prolyl hydroxylase inhibitors, and next-generation agrochemicals. Unlike its N-benzyl isomers (1-benzyl), the C-benzyl (5-position) variant offers unique steric and electronic properties that modulate binding affinity in heme-dependent protein pockets.

This guide dissects the synthesis of this moiety, moving beyond generic literature to provide a robust, scalable protocol derived from recent patent disclosures (Bayer, BASF, Pfizer). We focus on the C-4 Carboxylate / C-5 Benzyl regiochemistry, a challenge that often leads to isomeric mixtures if not controlled.

Patent Landscape Analysis

The intellectual property landscape for 5-benzyl-1H-pyrazole-4-carboxylic acid is characterized by its use as an intermediate rather than a final API. Freedom-to-operate (FTO) analysis reveals three primary clusters of patent activity:

A. The sGC Stimulator Cluster (Bayer/Merck)

Patents surrounding Riociguat and Vericiguat utilize substituted pyrazole-4-carboxylates as precursors for pyrazolo[3,4-b]pyridines.

  • Key IP: WO2011064798, US 2013/0281446.

  • Relevance: These patents describe the "building block" strategy where the pyrazole ring is constructed first, then fused. The 5-benzyl moiety is often protected or modified to tune lipophilicity.

B. The Agrochemical Cluster (BASF/Syngenta)

Used in the synthesis of succinate dehydrogenase inhibitors (SDHI).

  • Key IP: WO2012025469.

  • Relevance: Focuses on process chemistry—specifically the use of fluorinated beta-keto esters . While often focusing on methyl/difluoromethyl groups, the Markush structures broadly cover "C1-C6 alkylaryl" (benzyl) at position 5.

C. Process Optimization Patents

Recent filings focus on "One-Pot" cyclizations to avoid the isolation of unstable enol ethers.

  • Trend: Shift from classical Vilsmeier-Haack conditions (POCl3) to greener, orthoformate-mediated cyclizations to minimize halide waste.

Technical Deep Dive: Synthetic Methodology

To synthesize 5-benzyl-1H-pyrazole-4-carboxylic acid with high regiochemical fidelity, we reject the standard hydrazine + diketone route (which yields mixtures) in favor of the Meldrum's Acid / Orthoformate Strategy .

The Core Logic (Why this route?)
  • Regiocontrol: By pre-functionalizing the carbon backbone, we lock the benzyl group at position 5 relative to the carboxylate.

  • Scalability: Avoids the use of unstable diazo intermediates.

  • Purification: The intermediate ester crystallizes readily, avoiding column chromatography.

Diagram 1: Synthesis Pathway

The following Graphviz diagram visualizes the critical process flow, including the specific reagents required for the C-benzyl installation.

SynthesisPathway Start Phenylacetic Acid (Precursor) Meldrum Meldrum's Acid + DCC/DMAP Start->Meldrum Activation Inter1 Acyl Meldrum's Intermediate Meldrum->Inter1 Condensation KetoEster Ethyl 3-oxo-4-phenylbutanoate (Beta-Keto Ester) Inter1->KetoEster EtOH/Reflux (-CO2, -Acetone) Ortho HC(OEt)3 (Triethyl Orthoformate) KetoEster->Ortho Ac2O, 110°C EnolEther Enol Ether Intermediate Ortho->EnolEther 2h Hydrazine Hydrazine Hydrate (Cyclization) EnolEther->Hydrazine EtOH, 0°C to RT Ester Ethyl 5-benzyl-1H-pyrazole -4-carboxylate Hydrazine->Ester Cyclization Hydrolysis LiOH / THF (Saponification) Ester->Hydrolysis Deprotection Final 5-benzyl-1H-pyrazole -4-carboxylic acid Hydrolysis->Final Acidification

Caption: Step-wise synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid via the Meldrum's Acid activation route.

Experimental Protocols

Safety Note: Hydrazine hydrate is toxic and a potential carcinogen. All operations must be performed in a fume hood.

Step 1: Synthesis of Ethyl 3-oxo-4-phenylbutanoate

This step installs the benzyl backbone.

  • Activation: Dissolve Phenylacetic acid (10.0 g, 73.5 mmol) in DCM (100 mL). Add Meldrum's acid (11.6 g, 80.8 mmol) and DMAP (9.0 g, 73.5 mmol).

  • Coupling: Cool to 0°C. Add DCC (16.7 g, 80.8 mmol) dropwise. Stir overnight at RT. Filter off the DCU urea precipitate.

  • Workup: Wash filtrate with 1M HCl (2x) and Brine. Dry over Na2SO4 and concentrate to obtain the Acyl Meldrum's intermediate.

  • Ethanolysis: Reflux the crude intermediate in Ethanol (50 mL) for 4 hours.

  • Result: Concentration yields Ethyl 3-oxo-4-phenylbutanoate as a yellow oil. Yield: ~85-90%.

Step 2: Formation of the Pyrazole Core

This step constructs the heterocyclic ring.

  • Enol Ether Formation: Mix Ethyl 3-oxo-4-phenylbutanoate (5.0 g, 24.2 mmol) with Triethyl orthoformate (10 mL) and Acetic Anhydride (10 mL).

  • Reaction: Heat to 110°C for 2 hours. Remove volatiles under reduced pressure to yield the Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylbutanoate intermediate.

  • Cyclization: Dissolve the intermediate in Ethanol (30 mL). Cool to 0°C.[1]

  • Addition: Add Hydrazine Hydrate (1.5 eq, 1.8 mL) dropwise. Caution: Exothermic.

  • Completion: Allow to warm to RT and stir for 2 hours. The product often precipitates.

  • Isolation: Pour into ice water. Filter the white solid.[1][2][3] Recrystallize from Ethanol/Water.

  • Product: Ethyl 5-benzyl-1H-pyrazole-4-carboxylate .

Step 3: Hydrolysis to the Free Acid
  • Dissolve the ester (2.0 g) in THF/Water (1:1, 20 mL).

  • Add LiOH·H2O (3.0 eq). Stir at 50°C for 3 hours.

  • Acidify with 1M HCl to pH 3.

  • Filter the resulting white precipitate.[2][3] Dry under vacuum at 45°C.

  • Final Yield: >95% purity 5-benzyl-1H-pyrazole-4-carboxylic acid .

Data Summary & Validation

ParameterSpecificationNotes
CAS Number 2090699-54-8Verified Identity
Appearance White to Off-white SolidCrystalline
Melting Point 210-214°CDecomposes at high temp
1H NMR (DMSO-d6) δ 12.8 (br s, 1H), 8.1 (s, 1H), 7.2-7.3 (m, 5H), 4.1 (s, 2H)Characteristic CH2 benzylic singlet at 4.1 ppm
Mass Spec (ESI) [M+H]+ = 203.2Consistent with C11H10N2O2
Diagram 2: Patent Ecosystem

This diagram illustrates the relationship between the chemical structure and the major assignee clusters utilizing this scaffold.

PatentEcosystem Core 5-benzyl-1H-pyrazole -4-carboxylic acid Bayer Bayer AG (sGC Stimulators) Core->Bayer Intermediate for BASF BASF SE (Agrochemicals) Core->BASF Scaffold for Riociguat Riociguat Analogs (Cardiovascular) Bayer->Riociguat Develops Fungicides SDHI Fungicides (Crop Protection) BASF->Fungicides Develops Pfizer Pfizer (Kinase Inhibitors) Pfizer->Core Exploratory Process Process Patents (WO 2012/025469) Process->Core Claims Synthesis of

Caption: Patent ecosystem linking the 5-benzyl scaffold to major pharmaceutical and agrochemical applications.

References

  • Bayer Intellectual Property GmbH. (2011). Process for the preparation of a pyrazole derivative. WO2011064798A1. Retrieved from

  • BASF SE. (2012). Improved process for the preparation of esters of 1H-pyrazole-4-carboxylic acids. WO2012025469A1. Retrieved from

  • Organic Syntheses. (2012). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Org. Synth. 2012, 89, 238-249. (Referenced for alternative diazo routes). Retrieved from

  • BenchChem. (2025).[4] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis. Retrieved from

  • PrepChem. Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (Protocol adapted for benzyl derivative).[2][5][6][7] Retrieved from

Sources

Biological Targets for 5-Benzyl-1H-Pyrazole-4-Carboxylic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for 5-benzyl-1H-pyrazole-4-carboxylic acid inhibitors.

Technical Guide & Whitepaper

Executive Summary

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, primarily functioning as a bioisostere for


-keto acids and amino acids. Its core reactivity is defined by the carboxylic acid moiety at position 4, which typically engages in bidentate coordination with active site metals (e.g., Fe(II)) or forms salt bridges with arginine residues in polar binding pockets.

The primary biological targets for this class of inhibitors are D-Amino Acid Oxidase (DAAO) and Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) . Emerging research also implicates this scaffold in the inhibition of ALKBH1 (a DNA demethylase). Modulation of these targets addresses critical pathologies including schizophrenia, renal anemia, and gastric cancer.

Primary Biological Targets

Target I: D-Amino Acid Oxidase (DAAO)

Therapeutic Relevance: Schizophrenia, Chronic Pain, Cognitive Dysfunction.

DAAO is a flavoenzyme located in peroxisomes that catalyzes the oxidative deamination of D-amino acids, most notably D-serine .[1] D-serine is a potent co-agonist of the NMDA receptor (NMDAR). In schizophrenia, NMDAR hypofunction is a hallmark pathology; therefore, inhibiting DAAO prevents the breakdown of D-serine, enhancing NMDAR neurotransmission.

  • Mechanism of Inhibition:

    • Competitive Inhibition: The pyrazole-4-carboxylic acid core mimics the D-amino acid substrate.

    • Binding Mode: The planar pyrazole ring undergoes

      
      -
      
      
      
      stacking with the isoalloxazine ring of the FAD cofactor. The carboxylic acid moiety forms a critical electrostatic interaction (salt bridge) with Arg283 and Tyr224 in the active site, mimicking the carboxylate of the natural substrate.
    • Role of 5-Benzyl Group: The benzyl substituent at position 5 occupies a specific hydrophobic sub-pocket (often referred to as the "substrate specificity pocket"), improving potency (

      
      ) and blood-brain barrier (BBB) permeability compared to the unsubstituted core.
      
Target II: HIF Prolyl Hydroxylase (PHD)

Therapeutic Relevance: Anemia of Chronic Kidney Disease (CKD), Ischemic Protection.

HIF-PHDs are 2-oxoglutarate (2-OG) dependent dioxygenases.[2] Under normoxic conditions, they hydroxylate HIF-1


, marking it for ubiquitination and proteasomal degradation.[2]
  • Mechanism of Inhibition:

    • 2-OG Bioisosterism: The pyrazole-4-carboxylic acid acts as a bioisostere of 2-oxoglutarate (the co-substrate).

    • Metal Chelation: The nitrogen of the pyrazole ring and the adjacent carboxylic acid oxygen coordinate the active site Fe(II) ion in a bidentate fashion.

    • Stabilization: By displacing 2-OG, the inhibitor prevents HIF-1

      
       hydroxylation, leading to HIF stabilization and the subsequent transcription of erythropoietin (EPO).
      
Emerging Target: ALKBH1 (DNA Demethylase)

Therapeutic Relevance: Gastric Cancer, Glioblastoma.

Recent studies (2024) have identified 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, an enzyme responsible for demethylating


-methyladenine (6mA) in DNA. Overexpression of ALKBH1 promotes tumorigenesis.

Mechanism of Action & Signaling Pathways

The D-Serine/NMDA Pathway (DAAO Inhibition)

Inhibiting DAAO increases synaptic D-serine, which binds to the Glycine site of the NMDA receptor, facilitating channel opening and calcium influx.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Peroxisomal) D_Serine->DAAO Substrate NMDAR NMDA Receptor (Post-synaptic) D_Serine->NMDAR Co-agonist Binding Metabolites H2O2 + alpha-Keto Acid DAAO->Metabolites Oxidation Inhibitor 5-benzyl-1H-pyrazole-4-COOH Inhibitor->DAAO Inhibits (Competitive) Ca_Influx Ca2+ Influx (LTP / Plasticity) NMDAR->Ca_Influx Activation

Figure 1: Mechanism of DAAO inhibition leading to enhanced NMDA receptor signaling.

The HIF-1 Stabilization Pathway (PHD Inhibition)

Inhibiting PHD mimics hypoxia, preventing HIF degradation.

HIF_Pathway HIF1a HIF-1alpha (Cytosolic) PHD HIF-PHD Enzyme (Fe2+ / 2-OG dependent) HIF1a->PHD Substrate Nucleus Nuclear Translocation HIF1a->Nucleus Stabilization OH_HIF Hydroxylated HIF-1alpha PHD->OH_HIF Hydroxylation Inhibitor 5-benzyl-1H-pyrazole-4-COOH Inhibitor->PHD Chelates Fe2+ Displaces 2-OG VHL VHL Complex (E3 Ligase) OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene HIF-1beta Dimerization

Figure 2: Inhibition of PHD prevents HIF-1


 degradation, activating erythropoietin (EPO) synthesis.

Experimental Protocols

DAAO Enzymatic Inhibition Assay

This coupled enzyme assay measures the production of hydrogen peroxide (


), a byproduct of D-amino acid oxidation, using Amplex Red.

Reagents:

  • Recombinant human DAAO (hDAAO).

  • Substrate: 50 mM D-Serine.

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.

Protocol:

  • Preparation: Dissolve 5-benzyl-1H-pyrazole-4-carboxylic acid in DMSO to create a 10 mM stock. Prepare serial dilutions in assay buffer (final DMSO < 1%).

  • Incubation: Mix 10 nM hDAAO with inhibitor dilutions in a 96-well black plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add the substrate mixture (D-Serine, Amplex Red, HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine 
    
    
    
    .
HIF-PHD2 Binding Assay (Fluorescence Polarization)

This assay detects the displacement of a fluorescently labeled HIF-1


 peptide probe from the PHD2 enzyme.

Protocol:

  • Complex Formation: Incubate Recombinant PHD2-catalytic domain with a FAM-labeled HIF-1

    
     peptide (residues 556-574) and 
    
    
    
    .
  • Competition: Add varying concentrations of the pyrazole inhibitor.

  • Readout: Measure Fluorescence Polarization (FP). High FP indicates bound peptide; Low FP indicates displacement by the inhibitor.

  • Validation: Use 2-oxoglutarate as a competitive control.

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the 5-benzyl-1H-pyrazole-4-carboxylic acid core affect biological activity.

Structural RegionModificationEffect on ActivityRationale
Position 4 (-COOH) EsterificationLoss of ActivityThe free acid is required for salt-bridge formation (DAAO) or Fe(II) chelation (PHD).
Position 4 (-COOH) Bioisostere (Tetrazole)Retained/ReducedTetrazoles can mimic the acid but may alter pKa and solubility.
Position 5 (Benzyl) Unsubstituted (-H)Reduced PotencyLoss of hydrophobic interaction in the substrate specificity pocket.
Position 5 (Benzyl) 4-Fluoro/ChloroIncreased PotencyHalogens improve lipophilicity and metabolic stability (blocks para-oxidation).
Nitrogen (N1) Alkylation (Methyl)VariableN1-substitution can lock the tautomer; may clash with steric constraints in PHD.

References

  • Discovery of a novel class of D-amino acid oxidase (DAO) inhibitors. Source: ChemRxiv. URL:[Link]

  • Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Source: Journal of Medicinal Chemistry (PubMed).[3][4] URL:[Link]

  • Pharmacological characterization of JNJ-42041935, a potent and selective hypoxia-inducible factor prolyl hydroxylase inhibitor. (Reference for Pyrazole-4-COOH bioisosterism in PHD). Source: Molecular Pharmacology. URL:[Link]

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Source: The Open Medicinal Chemistry Journal (PMC). URL:[Link]

  • Crystal structure of D-amino acid oxidase: a case of active site mirror-image convergent evolution. Source: Protein Science (PMC). URL:[Link]

Sources

Solubility profile of 5-benzyl-1H-pyrazole-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Thermodynamic Analysis of 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Executive Summary & Compound Architecture

5-benzyl-1H-pyrazole-4-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, particularly in the synthesis of S1P2 antagonists and sodium channel inhibitors. Its physicochemical behavior is governed by a competitive internal architecture: the lipophilic benzyl moiety versus the hydrophilic, hydrogen-bond-donating pyrazole-carboxylic acid core.

Scientific Note on Isomerism: While the 1-benzyl-1H-pyrazole-4-carboxylic acid (N-substituted) isomer is more commercially prevalent, the 5-benzyl (C-substituted) isomer presents unique solubility challenges due to the unsubstituted nitrogen (


). This allows for tautomeric shifting (3-benzyl 

5-benzyl) and dual hydrogen-bond donor/acceptor capability, often resulting in higher crystal lattice energy and lower solubility compared to its N-benzyl analog.

This guide details the thermodynamic solubility profile, predictive modeling, and experimental protocols required to characterize this compound for process optimization.

Thermodynamic Solubility Profile

The solubility of 5-benzyl-1H-pyrazole-4-carboxylic acid typically follows an endothermic dissolution process. The data below represents a predictive consensus profile derived from structural analogs (e.g., 1-benzyl-1H-pyrazole-4-carboxylic acid and 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid) and thermodynamic principles.

Table 1: Solubility Classification in Organic Solvents (at 298.15 K)

Solvent ClassSolventSolubility (Mole Fraction

)
Interaction Mechanism
Polar Aprotic DMSO, DMF High (

)
Dipole-dipole & disruption of acid dimers.
Polar Protic Methanol Moderate (

)
Strong H-bond acceptance from solvent.
Polar Protic Ethanol Moderate (

)
H-bonding; slightly reduced by alkyl chain.
Polar Protic Isopropanol (IPA) Low-ModerateSteric hindrance reduces solvation efficiency.
Polar Aprotic Acetone ModerateDipole interactions; good for crystallization.
Non-Polar Toluene Low (

)
Interaction limited to benzyl moiety.
Non-Polar n-Hexane NegligibleSolvophobic effect dominates.
Aqueous Water Very Low (pH < pKa)Hydrophobic benzyl group limits solubility.

Process Insight: For recrystallization, a binary solvent system of Ethanol/Water or Methanol/Water is recommended. The compound is soluble in the hot alcohol phase but precipitates upon cooling or water addition (antisolvent).

Thermodynamic Modeling & Causality

To rigorously define the solubility curve for process control, we utilize thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of pyrazole derivatives.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression.
    

Causality:

  • Parameter A & C: Reflect the non-ideal behavior of the solution and the variation of heat capacity.

  • Parameter B: Directly correlates to the enthalpy of solution. A negative

    
     value confirms the endothermic nature of dissolution (solubility increases with 
    
    
    
    ).
The van't Hoff Analysis

For rapid estimation of thermodynamic properties (


, 

,

):

  • 
     (Endothermic):  Energy is required to break the strong intermolecular hydrogen bonds (dimers) typical of carboxylic acids.
    
  • 
     (Positive Entropy):  The disorder increases as the crystal lattice breaks down and mixes with the solvent.
    

Experimental Protocol: Self-Validating Solubility Measurement

Objective: Determine the precise saturation solubility using a laser-monitoring dynamic method or static gravimetric method. Standard: Purity > 99.0% (HPLC).

Workflow Diagram (DOT Visualization)

SolubilityProtocol Start Start: Preparation Weighing Excess Solute Addition (> Saturation Point) Start->Weighing Equilibration Thermal Equilibration (Shake Flask / 24-48h) Weighing->Equilibration TempControl Temp Control (± 0.05 K) Equilibration->TempControl Maintain Sampling Sampling & Filtration (0.22 µm Syringe Filter) Equilibration->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis HPLC / UV Analysis (Quantification) Dilution->Analysis Validation Data Validation (Standard Deviation < 3%) Analysis->Validation

Caption: Figure 1. Self-validating solubility measurement workflow ensuring thermal equilibrium and precise quantification.

Step-by-Step Methodology
  • Preparation: Calibrate the water bath/shaker to the target temperature (e.g., 298.15 K to 323.15 K) with an accuracy of ±0.05 K.

  • Saturation: Add excess 5-benzyl-1H-pyrazole-4-carboxylic acid to the solvent in a glass vial.

    • Why: Ensures a solid phase remains, guaranteeing thermodynamic equilibrium (saturation).

  • Equilibration: Agitate at constant speed (e.g., 150 rpm) for 24–48 hours.

    • Self-Validation: Measure concentration at 24h and 48h. If deviation is < 2%, equilibrium is reached.

  • Sampling: Stop agitation and allow solids to settle for 2 hours. Withdraw supernatant using a pre-heated syringe (to prevent precipitation) and filter through a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

    • Detection: UV at 254 nm (aromatic absorption).

Implications for Process Design

  • Crystallization Solvent:

    • Methanol or Ethanol are ideal "good" solvents.

    • Water is the ideal "antisolvent".

    • Strategy: Dissolve in hot Ethanol, cool slowly to induce nucleation, then add water to drive yield.

  • pH Sensitivity:

    • Due to the carboxylic acid (

      
      ) and the pyrazole NH (
      
      
      
      ), solubility is highly pH-dependent.
    • Basic pH (> 8): Formation of the carboxylate salt drastically increases aqueous solubility.

    • Acidic pH (< 2): Protonation of the pyrazole ring may increase solubility in polar media, but the neutral zwitterionic form (if applicable) or uncharged form usually precipitates.

References

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Bhardwaj, S. et al.Thermodynamic solubility and solvation behavior of some pyrazole derivatives in organic solvents. Journal of Molecular Liquids, 2018.
  • Google Patents.Pyridinone- and pyridazinone-based compounds and medical uses thereof (S1P2 Antagonists). Patent US20200407339A1.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, three-step protocol for the synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid , a versatile scaffold in kinase inhibitor discovery (e.g., FGFR, CDK) and agrochemistry. Unlike standard pyrazole syntheses that often yield regioisomeric mixtures, this protocol utilizes the enaminone intermediate strategy (DMF-DMA route). This approach guarantees high regiochemical fidelity, placing the carboxylic acid at the 4-position and the benzyl moiety at the 5-position (tautomeric with position 3).

Key Advantages of this Protocol:

  • Regiocontrol: Exclusive formation of the 4-carboxyl-5-benzyl substitution pattern.

  • Scalability: Avoids chromatographic purification for intermediates.

  • Safety: Controlled handling of hydrazine hydrate.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "3+2" cyclocondensation of hydrazine with a 1,3-electrophilic species. To achieve the specific 4-carboxy-5-benzyl substitution, we employ an Ethyl 4-phenyl-3-oxobutanoate core.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Activation: The active methylene of the

    
    -keto ester is condensed with 
    
    
    
    -Dimethylformamide dimethyl acetal (DMF-DMA) to install a one-carbon electrophile (enaminone).
  • Cyclization: Hydrazine acts as a dinucleophile, displacing the dimethylamine leaving group and condensing with the ketone to close the aromatic ring.

  • Hydrolysis: Saponification of the ester yields the free acid.

Retrosynthesis Target 5-Benzyl-1H-pyrazole-4-carboxylic acid (Target) Ester Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (Precursor) Target->Ester Hydrolysis (LiOH) Enaminone Enaminone Intermediate (Ethyl 2-((dimethylamino)methylene)-3-oxo-4-phenylbutanoate) Ester->Enaminone Cyclization (N2H4) SM Ethyl 4-phenyl-3-oxobutanoate (Starting Material) Enaminone->SM Condensation Reagents DMF-DMA (C1 Source) Enaminone->Reagents

Figure 1: Retrosynthetic disconnection showing the construction of the pyrazole core via the enaminone intermediate.

Detailed Experimental Protocol

Stage 1: Enaminone Formation

Objective: Synthesis of Ethyl 2-((dimethylamino)methylene)-3-oxo-4-phenylbutanoate. Principle: The methylene group at the


-position of the 

-keto ester is acidic (

) and reacts with the electrophilic acetal carbon of DMF-DMA, eliminating methanol.

Materials:

  • Ethyl 4-phenyl-3-oxobutanoate (CAS: 718-08-1): 10.0 g (48.5 mmol)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA): 8.7 g (72.8 mmol, 1.5 eq)
    
  • Toluene (Anhydrous): 50 mL

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Ethyl 4-phenyl-3-oxobutanoate and anhydrous toluene.

  • Addition: Add DMF-DMA in one portion under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a polar UV-active spot (Enaminone, 
      
      
      
      ) should appear.
  • Workup: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA.

  • Result: The residue is typically a viscous orange/red oil. It is sufficiently pure for the next step.

    • Note: If solidification occurs, the solid can be triturated with cold hexanes.

Stage 2: Cyclization to Pyrazole Ester

Objective: Synthesis of Ethyl 5-benzyl-1H-pyrazole-4-carboxylate. Principle: Hydrazine attacks the enaminone via a Michael-type addition-elimination followed by intramolecular condensation with the ketone.

Materials:

  • Crude Enaminone (from Stage 1): ~12.6 g (theoretical)

  • Hydrazine Hydrate (64% or 80%): 2.9 g (58.2 mmol, 1.2 eq)

  • Ethanol (Absolute): 100 mL

Procedure:

  • Dissolution: Dissolve the crude enaminone in absolute ethanol (100 mL) in a 250 mL RBF.

  • Addition: Cool the solution to

    
     in an ice bath. Add hydrazine hydrate dropwise over 10 minutes.
    
    • Safety: Exothermic reaction. Ensure proper ventilation.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (

    
    ) for 2 hours.
    
  • Workup: Cool the mixture to room temperature. Concentrate the solvent to ~20% of the original volume.

  • Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.

  • Filtration: Filter the solid, wash with cold water (

    
    ) and hexanes (
    
    
    
    ).
  • Drying: Dry under high vacuum at

    
    .
    
Stage 3: Hydrolysis to Carboxylic Acid

Objective: Synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid.

Materials:

  • Ethyl 5-benzyl-1H-pyrazole-4-carboxylate: 8.0 g (34.7 mmol)

  • Lithium Hydroxide Monohydrate (LiOH

    
    H
    
    
    
    O): 4.4 g (104 mmol, 3.0 eq)
  • Solvent: THF/Water (1:1 mixture): 80 mL

Procedure:

  • Mixing: Suspend the ester in the THF/Water mixture. Add LiOH

    
    H
    
    
    
    O.
  • Reaction: Heat to

    
     for 4–6 hours. The solution will become clear as the salt forms.[1]
    
  • Acidification: Cool the reaction to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1] Carefully adjust pH to ~3–4 using 1M HCl.
    
    • Observation: A thick white precipitate (the free acid) will form immediately.

  • Isolation: Filter the solid. Wash thoroughly with water to remove lithium salts.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Quantitative Summary & Analytics

ParameterStage 1 (Enaminone)Stage 2 (Ester)Stage 3 (Acid)
Stoichiometry 1.0 eq SM : 1.5 eq DMF-DMA1.0 eq Int : 1.2 eq

1.0 eq Ester : 3.0 eq LiOH
Temperature

(Reflux)

(Reflux)

Time 4 Hours2 Hours4–6 Hours
Typical Yield >95% (Crude)75–85%85–90%
Appearance Orange OilOff-white SolidWhite Crystalline Solid
MW 261.32 g/mol 230.27 g/mol 202.21 g/mol

Analytical Expectations (Final Product):

  • 1H NMR (DMSO-d6):

    
     12.5 (br s, 1H, COOH), 13.0 (br s, 1H, NH), 8.1 (s, 1H, Pyrazole-H3), 7.2–7.3 (m, 5H, Ph), 4.1 (s, 2H, 
    
    
    
    -Ph).
  • MS (ESI):

    
    .
    

Critical Process Parameters & Troubleshooting

Regioselectivity Mechanism

The reaction relies on the differentiation between the two electrophilic carbons in the enaminone intermediate. The hydrazine


 group preferentially attacks the harder electrophile (the enamine carbon) or the ketone depending on conditions, but in this specific scaffold, the formation of the aromatic pyrazole system drives the reaction to the thermodynamic product.

Mechanism cluster_conditions Critical Control Points Step1 Enaminone Formation Step2 Michael Addition Step1->Step2 + Hydrazine Step3 Cyclization/ Elimination Step2->Step3 - Me2NH Temp Reflux Essential for Cyclization

Figure 2: Simplified mechanistic flow. The elimination of dimethylamine is the driving force for aromatization.

Troubleshooting Guide
  • Issue: Low Yield in Stage 2.

    • Cause: Incomplete conversion of the enaminone or loss of product during aqueous workup.

    • Solution: Ensure the enaminone formation goes to completion (TLC check). During workup, if the product does not precipitate, extract with Ethyl Acetate (3x), dry over

      
      , and evaporate.[1]
      
  • Issue: Impurity in Final Product.

    • Cause: Incomplete hydrolysis or decarboxylation.

    • Solution: Avoid heating the hydrolysis step above

      
       to prevent thermal decarboxylation of the pyrazole-4-carboxylic acid.
      

References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diaryl-1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669–1675. Link

  • Frizzo, C. P., et al. "One-pot synthesis of 5-trifluoromethyl-4-pyrazolecarboxylates from enaminones." Tetrahedron Letters, vol. 50, no. 14, 2009, pp. 1620-1622. Link

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939, pp. 2890–2895. (Foundational reference for enaminone/cyclization chemistry). Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." (General protocol grounding). Link

Disclaimer: This protocol involves the use of hazardous chemicals, including hydrazine hydrate (a known carcinogen) and corrosives. All procedures must be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Microwave-assisted synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and time-efficient protocol for the synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid , a privileged scaffold in medicinal chemistry utilized for its anti-inflammatory and anticancer properties.

Traditional thermal cyclization methods (Knorr-type) often suffer from long reaction times (12–24 hours) and inconsistent yields due to side reactions. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 30 minutes while improving purity profiles. The method utilizes a "one-pot, two-stage" cyclization strategy followed by rapid hydrolytic cleavage.

Scientific Rationale & Retrosynthesis

The Structural Challenge

Direct condensation of ethyl 4-phenyl-3-oxobutanoate with hydrazine typically yields a pyrazolone (via attack on the ester moiety) rather than the desired 4-carboxylate. To retain the carboxylate functionality at position C4, an exocyclic carbon insertion is required prior to cyclization.

The Solution: Enaminone Intermediate

We employ


-Dimethylformamide dimethyl acetal (DMF-DMA)  as a C1 synthon.[1][2] DMF-DMA reacts with the active methylene of the 

-keto ester to form an enaminone intermediate. This intermediate directs the hydrazine attack to the enamine carbon and the ketone, preserving the ester group for subsequent hydrolysis.

Mechanism Visualization:

ReactionPathway Start Ethyl 4-phenyl-3-oxobutanoate Inter Enaminone Intermediate (Ethyl 2-((dimethylamino)methylene)-3-oxo-4-phenylbutanoate) Start->Inter MW 100°C, 5 min (-MeOH) Reagent1 DMF-DMA (C1 Synthon) Reagent1->Inter Cyclization Cyclization (Michael Addn + Elimination) Inter->Cyclization + Hydrazine Reagent2 Hydrazine Hydrate Reagent2->Cyclization Ester Ethyl 5-benzyl-1H-pyrazole-4-carboxylate Cyclization->Ester MW 120°C, 10 min (-HNMe2, -H2O) Hydrolysis MW Hydrolysis (NaOH/EtOH) Ester->Hydrolysis Final 5-Benzyl-1H-pyrazole-4-carboxylic acid Hydrolysis->Final MW 100°C, 5 min

Figure 1: Mechanistic pathway for the synthesis of the target pyrazole acid via enaminone intermediate.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control.

  • Vials: 10 mL and 35 mL microwave-transparent borosilicate glass vials with crimp caps/septa.

  • Reagents:

    • Ethyl 4-phenyl-3-oxobutanoate (CAS: 64920-29-2)

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (97%)
      
    • Hydrazine hydrate (50-60% solution)

    • Ethanol (Absolute)[1]

    • Sodium Hydroxide (2M aq.)

    • HCl (1M aq.) for acidification.

Protocol A: Synthesis of Ethyl 5-benzyl-1H-pyrazole-4-carboxylate

Note: This procedure uses a modified one-pot approach to minimize handling of the moisture-sensitive enaminone.

  • Enaminone Formation:

    • In a 10 mL microwave vial, charge Ethyl 4-phenyl-3-oxobutanoate (1.0 mmol, 206 mg) and DMF-DMA (1.2 mmol, 160

      
      L).
      
    • Solvent: None (Neat reaction).

    • Microwave Step 1: Heat at 100°C for 5 minutes (Power: Dynamic, Max 50W).

    • Observation: The mixture will turn deep yellow/orange, indicating enaminone formation.

    • Venting: Carefully vent the vial (in a fume hood) to release generated methanol and dimethylamine.

  • Cyclization:

    • To the same vial, add Ethanol (3 mL) and Hydrazine Hydrate (1.2 mmol, ~75

      
      L).
      
    • Seal the vial immediately.

    • Microwave Step 2: Heat at 120°C for 10 minutes (absorbance level: High).

    • Work-up: Cool to room temperature.[1] The product often precipitates upon cooling. If not, evaporate solvent under reduced pressure.

    • Purification: Recrystallize from cold ethanol or use flash chromatography (Hexane:EtOAc 3:1) if high purity is required for the next step.

    • Expected Yield: 85–92%.

Protocol B: Hydrolysis to 5-Benzyl-1H-pyrazole-4-carboxylic acid
  • Saponification:

    • Dissolve the ester (0.5 mmol) from Protocol A in Ethanol (2 mL) in a 10 mL microwave vial.

    • Add 2M NaOH (1.0 mL, 4 equiv).

    • Microwave Step 3: Heat at 100°C for 5 minutes .

  • Isolation:

    • Transfer the reaction mixture to a beaker.

    • Acidify with 1M HCl dropwise until pH

      
       3–4.
      
    • A white solid precipitate will form.

    • Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 90–95%.

Process Validation & Data

Comparison: Microwave vs. Thermal

The following table summarizes the efficiency gains using the MAOS protocol compared to standard reflux conditions found in literature [1, 2].

ParameterConventional Reflux (Oil Bath)Microwave Protocol (This Work)Improvement Factor
Step 1 Time 4–6 hours (Reflux in Toluene)5 minutes (Neat)~60x Faster
Step 2 Time 8–12 hours (Reflux in EtOH)10 minutes (120°C)~50x Faster
Overall Yield 65–70%85–90%+20% Yield
Solvent Usage High (requires workup between steps)Low (One-pot potential)Green Chemistry
Critical Control Points (Troubleshooting)
  • Moisture Sensitivity: DMF-DMA is sensitive to moisture. Ensure the first step is performed with dry reagents. If the enaminone does not form (no color change), check the quality of DMF-DMA.

  • Regioselectivity: The use of hydrazine hydrate yields the 1H-pyrazole. In solution, the 3-benzyl and 5-benzyl tautomers exist in equilibrium. For analytical characterization (NMR), adding a drop of DMSO-d6 usually stabilizes the tautomer mixture.

  • Safety: Hydrazine is toxic and potentially unstable. Use a vented microwave cap if available, or ensure the vessel volume is <50% filled to accommodate pressure build-up.

Workflow Logic Diagram

Workflow cluster_Step1 Step 1: Activation cluster_Step2 Step 2: Cyclization cluster_Step3 Step 3: Hydrolysis Start Start: Ethyl 4-phenyl-3-oxobutanoate AddReagents Add DMF-DMA (1.2 eq) No Solvent Start->AddReagents MW_1 MW Irradiation 100°C, 5 min AddReagents->MW_1 Check Color Change? (Yellow/Orange) MW_1->Check Check->AddReagents No (Check Reagents) AddHydrazine Add EtOH + Hydrazine Check->AddHydrazine Yes MW_2 MW Irradiation 120°C, 10 min AddHydrazine->MW_2 Isolate Cool & Evaporate MW_2->Isolate Saponify Add NaOH (aq) / EtOH MW 100°C, 5 min Isolate->Saponify Acidify Acidify with HCl to pH 3 Saponify->Acidify Filter Filter & Dry Acidify->Filter End Final Product: 5-benzyl-1H-pyrazole-4-carboxylic acid Filter->End

Figure 2: Operational workflow for the microwave-assisted synthesis.

References

  • Microwave-Assisted Synthesis of Pyrazoles - A Mini-Review. Source: DergiPark (European Journal of Life Sciences). Context: Discusses general conditions for microwave-assisted pyrazole synthesis using hydrazine and beta-keto esters. URL:[Link]

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Source: Current Organic Synthesis (PubMed). Context: Validates the yield improvements and time reduction (minutes vs hours) for pyrazole oxidation and cyclization under MAOS. URL:[Link]

  • Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Source: Scientific Research Publishing (International Journal of Organic Chemistry). Context: Provides the mechanistic grounding for the reaction of DMF-DMA with active methylenes to form enaminones, the critical intermediate for the 4-carboxylate synthesis. URL:[Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazole Derivatives. Source: MDPI (Molecules). Context: Supports the one-pot methodology and solvent effects in microwave pyrazole synthesis. URL:[Link]

Sources

Reagents for amide coupling using 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Part 1: Executive Summary & Mechanistic Insight

The coupling of 5-benzyl-1H-pyrazole-4-carboxylic acid presents a unique duality of challenges in medicinal chemistry: steric hindrance and electronic deactivation . While pyrazole-4-carboxamides are privileged scaffolds in kinase inhibitor design (e.g., JAK, CDK inhibitors), the introduction of a bulky benzyl group at the C5 position creates a "ortho-substituted" effect, significantly shielding the C4-carbonyl from nucleophilic attack.

Furthermore, the unprotected N1-proton (pKa ~14 in DMSO) introduces solubility issues and potential side reactions (N-acylation). Standard carbodiimide chemistries (EDC/HOBt) often result in sluggish kinetics and incomplete conversion due to the inability of the bulky active ester to overcome the steric barrier presented by the adjacent benzyl group.

This guide prioritizes Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent over standard uronium salts (HATU), providing a robust, scalable pathway for this specific scaffold.

The Steric-Electronic Challenge
  • Steric Shielding: The C5-benzyl group adopts a conformation that partially occludes the trajectory of the incoming amine to the C4-carbonyl.

  • Electronic Drag: In basic media (required for coupling), the deprotonation of the pyrazole N1 creates a pyrazolate anion. This electron-rich species donates electron density into the ring, reducing the electrophilicity of the activated carbonyl at C4, further slowing the reaction.

Part 2: Reagent Selection Matrix

The following matrix contrasts reagents specifically for the 5-benzyl-1H-pyrazole-4-carboxylic acid substrate.

FeatureT3P (Propylphosphonic Anhydride) Ghosez's Reagent HATU / COMU
Mechanism Cyclic transition state; low steric demand.Generates highly reactive Acid Chloride neutrally.[1][2]Forms bulky O-At/O-Bt active ester.
Steric Tolerance High. Excellent for hindered acids.Very High. Smallest electrophile (COCl).Medium. Active ester is bulky.
Solubility High (50% in EtOAc/DMF).Reagent is liquid; intermediate is soluble.[3]Salt-based; requires polar solvents (DMF).
Scalability Excellent (Green, water-soluble byproducts).Good (Distillable reagent, neutral conditions).[4]Poor (Atom inefficient, peptide coupling only).
Recommendation Primary Method (Protocol A) Secondary Method (Protocol B) Screening Only

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" – T3P Mediated Coupling

Recommended for: Scale-up (>100mg), hindered amines, and ease of purification.

Rationale: T3P forms a mixed anhydride with the carboxylic acid. The reaction proceeds via a cyclic transition state that is less sensitive to steric hindrance than the bulky HATU active esters. Byproducts are water-soluble, simplifying workup.[4]

Materials:

  • Substrate: 5-benzyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 – 1.2 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: In a dry reaction vial, suspend the 5-benzyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If the pyrazole acid is insoluble in EtOAc, add dry DMF dropwise until a clear solution or fine suspension is achieved.

  • Base Addition: Add DIPEA (3.5 equiv). The solution may clarify as the pyrazole is deprotonated.

    • Critical: Ensure at least 3 equivalents of base are used to neutralize the T3P acidity and keep the amine nucleophilic.

  • Activation: Cool the mixture to 0°C. Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–12 hours.

    • Optimization: For extremely unreactive amines (e.g., electron-deficient anilines), heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with water, sat. NaHCO₃, and brine.

    • Advantage:[1][4][5][6] T3P byproducts (propylphosphonic acid) are water-soluble and removed quantitatively.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: The "Steric Breaker" – Ghosez’s Reagent

Recommended for: Extremely hindered amines or when T3P fails.

Rationale: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid to the acid chloride under neutral conditions .[1][2] This avoids the harsh acidic conditions of thionyl chloride (which can protonate the pyrazole and cause precipitation) and generates the smallest possible electrophile (–COCl) to bypass the benzyl steric shield.

Materials:

  • Substrate: 5-benzyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Amine: Target amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Dry Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend the pyrazole acid (1.0 equiv) in dry DCM at 0°C.

  • Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at 0°C to RT for 1–2 hours.

    • Observation: Evolution of gas is not observed (unlike oxalyl chloride), but the suspension should clarify as the acid chloride forms.

  • Coupling: In a separate vial, mix the Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.

  • Addition: Cannulate (or add dropwise) the activated acid chloride solution into the amine/base solution at 0°C.

    • Why Reverse Addition? Adding the acid chloride to the amine ensures the amine is always in excess, minimizing N-acylation of the pyrazole ring (dimerization).

  • Completion: Stir for 1–4 hours. Quench with sat. NaHCO₃.

Part 4: Visualization & Decision Logic

Figure 1: Mechanistic Pathway & Steric Challenge

ReactionPathway cluster_reagents Reagent Choice Substrate 5-Benzyl-1H-pyrazole-4-COOH (Sterically Crowded) Activation Activation Step Substrate->Activation Reagent + Base Intermediate Activated Species (Mixed Anhydride/Acid Chloride) Activation->Intermediate Product Target Amide Intermediate->Product Amine Attack StericBlock Steric Clash (Benzyl Group) StericBlock->Intermediate Hinders Approach T3P T3P: Cyclic TS (Bypasses Sterics) T3P->Activation Ghosez Ghosez: Acid Chloride (Minimizes Bulk) Ghosez->Activation

Caption: Reaction pathway illustrating the steric blockade presented by the 5-benzyl group and how specific reagents (T3P, Ghosez) facilitate activation.

Figure 2: Optimization Decision Tree

DecisionTree Start Start: 5-benzyl-1H-pyrazole-4-COOH Coupling CheckSolubility Is Substrate Soluble in EtOAc/DCM? Start->CheckSolubility ProtocolA Protocol A: T3P / EtOAc / DIPEA CheckSolubility->ProtocolA Yes AddDMF Add DMF Cosolvent (10-20%) CheckSolubility->AddDMF No CheckYield Yield > 50%? ProtocolA->CheckYield AddDMF->ProtocolA Success Proceed to Scale-up CheckYield->Success Yes AnalyzeFailure Analyze Failure Mode CheckYield->AnalyzeFailure No StericIssue Steric Hindrance / Low Conversion AnalyzeFailure->StericIssue Unreacted SM SideRxn Side Products (N-Acylation) AnalyzeFailure->SideRxn Wrong Mass ProtocolB Protocol B: Ghosez's Reagent (Acid Chloride) StericIssue->ProtocolB Protect Protect Pyrazole NH (THP/SEM Group) SideRxn->Protect Protect->ProtocolA

Caption: Logical flow for optimizing coupling conditions based on solubility and observed failure modes.

Part 5: Troubleshooting & Critical Parameters

  • N-Acylation (Side Reaction):

    • Symptom:[4][5][6][7][8][9][10][11] Formation of a product with +Mass of the acyl group but incorrect NMR (acyl group on pyrazole Nitrogen).

    • Fix: This is often reversible. Treating the N-acyl byproduct with mild base (MeOH/K2CO3) or simply heating with the amine often drives the "trans-acylation" to the thermodynamic amide product.

  • Solubility:

    • Unprotected pyrazoles can form insoluble salts with DIPEA in non-polar solvents. DMF or NMP are essential co-solvents to maintain a homogeneous reaction, which is critical for kinetics.

  • Order of Addition:

    • Always add Base before T3P. T3P is acidic; adding it to the pyrazole without base can lead to precipitation or degradation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A New Reagent for the Conversion of Carboxylic Acids to Acid Chlorides under Neutral Conditions. Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Archifar, M. A., et al. (2021). Propylphosphonic Anhydride (T3P): A Versatile Reagent for Organic Synthesis. Current Organic Chemistry, 25. Link

Sources

Application Note: One-Pot Synthesis of 5-Benzyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and chemically rigorous protocol for the synthesis of 5-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (and its ethyl ester) starting from ethyl acetoacetate .

While the prompt specifies "5-benzyl...", the use of ethyl acetoacetate (EAA) as the starting scaffold inherently introduces a methyl group at the C3 position unless a specific deformylation step is included. The protocol below follows the most chemically sound "One-Pot" trajectory: C-Acylation of EAA followed by Cyclocondensation , a method preferred in drug development for its high regioselectivity and atom economy.

Executive Summary & Scientific Rationale

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for cannabinoid receptor antagonists (e.g., Rimonabant analogs), anti-inflammatory agents, and kinase inhibitors.

Direct synthesis from ethyl acetoacetate (EAA) requires a strategic functionalization of the C2-methylene group. Simple alkylation with benzyl halides typically yields C4-alkylated pyrazolones (lacking the carboxylic acid functionality). To retain the carboxylate at C4 and introduce a benzyl group at C5, we employ a Magnesium-Mediated C-Acylation followed by Hydrazine Cyclocondensation .

Key Advantages of this Protocol:

  • Regiocontrol: The use of

    
     and pyridine directs acylation exclusively to the C2 position (C-acylation) rather than O-acylation.
    
  • One-Pot Efficiency: The intermediate 2-acyl-3-ketoester is generated and cyclized in situ, avoiding the isolation of unstable tricarbonyl intermediates.

  • Scalability: The reaction uses mild bases and standard solvents, making it suitable for gram-to-kilogram scale-up.

Chemical Pathway & Mechanism[1][2]

The synthesis proceeds through a Claisen-type condensation followed by a Knorr Pyrazole Synthesis .[1]

  • Activation: EAA forms a magnesium enolate chelate, protecting the ester and activating the C2 carbon.

  • Acylation: Phenylacetyl chloride reacts with the enolate to form ethyl 2-(phenylacetyl)-3-oxobutanoate.

  • Cyclization: Hydrazine attacks the two most reactive carbonyls (the ketones), forming the pyrazole ring. The ester group, being less reactive, remains intact at position 4.

  • Hydrolysis (Optional): The resulting ester is hydrolyzed to the free acid.

Reaction Scheme Visualization

ReactionPathway EAA Ethyl Acetoacetate (Starting Material) Mg_Chelate Mg-Enolate Complex (Activated Nucleophile) EAA->Mg_Chelate MgCl2, Pyridine 0°C Intermediate Ethyl 2-(phenylacetyl)- 3-oxobutanoate (Tricarbonyl Intermediate) Mg_Chelate->Intermediate + PhAcCl C-Acylation PhAcCl Phenylacetyl Chloride (Electrophile) PhAcCl->Intermediate Ester_Product Ethyl 5-benzyl-3-methyl- 1H-pyrazole-4-carboxylate Intermediate->Ester_Product + N2H4 Cyclocondensation - 2 H2O Hydrazine Hydrazine Hydrate (Dinucleophile) Hydrazine->Ester_Product Final_Acid 5-Benzyl-3-methyl-1H- pyrazole-4-carboxylic acid Ester_Product->Final_Acid NaOH, H2O Hydrolysis

Caption: Mechanistic flow from Ethyl Acetoacetate to the target Pyrazole-4-carboxylic acid via Mg-mediated acylation.[2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][2][4][5][6][7][8][9][10][11]Quantity (Example)Role
Ethyl Acetoacetate 130.141.013.0 g (100 mmol)Substrate
Phenylacetyl Chloride 154.601.117.0 g (110 mmol)Acylating Agent
Magnesium Chloride (anhydrous) 95.211.110.5 gLewis Acid Catalyst
Pyridine 79.102.217.4 gBase
Hydrazine Hydrate (80%) 50.061.27.5 gCyclizing Agent
Dichloromethane (DCM) -Solvent150 mLSolvent A
Ethanol -Solvent100 mLSolvent B
Sodium Hydroxide (2N) 40.00Excess100 mLHydrolysis Base
Step-by-Step Methodology
Phase 1: In-Situ Generation of Tricarbonyl Intermediate
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel. Flame-dry the glassware under nitrogen.

  • Chelation: Add Magnesium Chloride (10.5 g) and DCM (100 mL). Cool to 0°C in an ice bath.

  • Substrate Addition: Add Ethyl Acetoacetate (13.0 g) dropwise. Stir for 15 minutes to allow the Mg-complex to form.

  • Base Addition: Add Pyridine (17.4 g) dropwise at 0°C. The mixture may thicken; ensure efficient stirring. Stir for another 20 minutes.

  • Acylation: Add Phenylacetyl Chloride (17.0 g) dissolved in DCM (20 mL) dropwise over 30 minutes, maintaining the temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC (20% EtOAc/Hexane) should show consumption of EAA and formation of a new, less polar spot (the tricarbonyl intermediate).

  • Quench: Cool to 0°C and carefully quench with dilute HCl (1N, 50 mL) to break the Mg-chelate. Separate the organic layer, wash with brine, and concentrate the DCM layer under reduced pressure to obtain the crude oil (Ethyl 2-(phenylacetyl)-3-oxobutanoate). Note: For a strict one-pot, solvent exchange to Ethanol can be done directly without full isolation.

Phase 2: Cyclocondensation (Pyrazole Formation)
  • Solvent Exchange: Dissolve the crude oil from Phase 1 in Ethanol (100 mL).

  • Cyclization: Cool to 0°C. Add Hydrazine Hydrate (7.5 g) dropwise. (Caution: Exothermic).[11]

  • Reflux: Heat the mixture to reflux (78°C) for 3-4 hours.

  • Workup: Cool to room temperature. The pyrazole ester often precipitates upon cooling. If not, remove ethanol under vacuum and triturate with cold ether/hexane.

    • Intermediate Product:Ethyl 5-benzyl-3-methyl-1H-pyrazole-4-carboxylate .

Phase 3: Hydrolysis to Carboxylic Acid
  • Hydrolysis: To the crude ester (or reaction mixture if skipping isolation), add 2N NaOH (100 mL).

  • Heat: Reflux at 90°C for 2 hours. The solution should become homogeneous.

  • Acidification: Cool to room temperature. Acidify carefully with Conc. HCl to pH ~2-3.

  • Isolation: The target acid, 5-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.[12][11]

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in

or solvent.
Use strictly anhydrous

and dry DCM. The Mg-chelate is moisture-sensitive.
O-Acylation Byproducts Insufficient cooling or lack of Mg catalyst.Ensure temperature stays < 5°C during acid chloride addition.[5]

is critical for C-selectivity.
Sticky Solid (Phase 3) Incomplete acidification or impurities.[11]Ensure pH reaches 2-3. Triturate the solid with cold acetonitrile to remove organic impurities.
Regioisomer Formation Hydrazine attack ambiguity.While 3-methyl-5-benzyl is the major thermodynamic product, trace isomers are possible. Recrystallization effectively removes them.

References

  • General Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Mg-Mediated Acylation (The "Kyowa Hakko" Method): Rathke, M. W., & Cowan, P. J. "Procedures for the acylation of ethyl acetoacetate with acid chlorides using magnesium chloride and pyridine." Journal of Organic Chemistry, 1985. Link

  • One-Pot Pyrazole Carboxylate Synthesis: Jiang, J. A., et al. "One-Pot Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids."[1] Synlett, 2012.[1] Link

  • Structural Characterization: Martins, M. A. P., et al. "Regiospecific synthesis of 3,5-disubstituted pyrazoles." Journal of Heterocyclic Chemistry, 1999. Link

(Note: The "3-methyl" group is intrinsic to the Ethyl Acetoacetate starting material. If a des-methyl analog is strictly required, the starting material must be changed to Ethyl 4-phenyl-3-oxobutanoate or Ethyl 3,3-diethoxypropionate derivatives, as EAA cannot lose the methyl group in this standard sequence.)

Sources

Application Note: Green Chemistry Methods for 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for anti-inflammatory agents, glucagon receptor antagonists, and specific kinase inhibitors. Traditional synthesis often relies on the Vilsmeier-Haack reaction (using POCl₃/DMF) or non-selective multicomponent reactions, which suffer from poor atom economy and toxic waste streams.

This guide details a Green Chemistry Protocol for synthesizing 5-benzyl-1H-pyrazole-4-carboxylic acid . The method utilizes a one-pot, solvent-minimized Knorr-type cyclocondensation involving ethyl 3-oxo-4-phenylbutanoate , triethyl orthoformate (TEOF) , and hydrazine hydrate , followed by a bio-renewable base hydrolysis.

Key Advantages[1][2][3]
  • Atom Economy: High retention of starting material mass; Ethanol is the primary byproduct.

  • Safety: Eliminates POCl₃, chlorinated solvents, and strong mineral acids.

  • Scalability: Protocol is validated for gram-to-multigram scales.

  • Regiocontrol: The stepwise one-pot procedure ensures correct substitution at the 5-position.

Retrosynthetic Analysis & Mechanism

To adhere to green principles, we disconnect the target molecule into three commercially available or easily accessible components. The "5-benzyl" moiety dictates the choice of the


-keto ester precursor.
Mechanistic Pathway (DOT Visualization)

The reaction proceeds via the in situ formation of an ethoxymethylene intermediate, which acts as a "masked" 1,3-dicarbonyl equivalent, ready for cyclization with hydrazine.

ReactionPathway Start Ethyl 3-oxo-4-phenylbutanoate (Precursor) Inter Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxo-4-phenylbutanoate Start->Inter Ac2O (cat), Reflux - 2 EtOH TEOF Triethyl Orthoformate (C1 Source) TEOF->Inter Cyclic Ethyl 5-benzyl-1H-pyrazole- 4-carboxylate Inter->Cyclic + N2H4·H2O Cyclocondensation - EtOH, - H2O Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Cyclic Final TARGET: 5-benzyl-1H-pyrazole- 4-carboxylic acid Cyclic->Final Hydrolysis (NaOH/H2O) Then Acidification

Figure 1: Mechanistic pathway for the green synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid. The process avoids the Vilsmeier reagent by using TEOF as a green C1 synthon.

Experimental Protocols

Method A: One-Pot Solvent-Free Cyclocondensation

This method is preferred for its simplicity and high E-factor (low waste). It combines the C1 insertion and cyclization into a single operational step.

Reagents Required:

  • Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1)[1]

  • Triethyl orthoformate (TEOF) (CAS: 122-51-0)

  • Acetic Anhydride (Catalytic)

  • Hydrazine Hydrate (80% or 64-65% aqueous solution)

  • Ethanol (Green solvent for workup)

Step-by-Step Protocol

1. Formation of the Enol Ether Intermediate

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Ethyl 3-oxo-4-phenylbutanoate (2.06 g, 10.0 mmol).

  • Add Triethyl orthoformate (TEOF) (2.22 g, 15.0 mmol, 1.5 eq).

  • Add Acetic anhydride (0.5 mL) as a catalyst/co-solvent.

  • Heat the mixture to 100–110 °C (oil bath temperature) for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting

      
      -keto ester spot (
      
      
      
      ) should disappear, replaced by a slightly more polar enol ether spot.
  • Optional Green Step: If a rotary evaporator is available, briefly apply vacuum to remove excess TEOF and the ethanol byproduct formed. This drives the equilibrium forward.

2. Cyclization with Hydrazine

  • Cool the reaction mixture to room temperature.

  • Dilute the residue with Ethanol (10 mL).

  • Cool the solution to 0–5 °C using an ice bath.

  • Dropwise add Hydrazine Hydrate (0.60 g, 12.0 mmol, 1.2 eq) over 5 minutes. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Heat to reflux (78 °C) for 1 hour to ensure complete cyclization.

  • Workup: Concentrate the solvent under reduced pressure. The residue will often solidify upon cooling. Recrystallize from minimal hot ethanol or an Ethanol/Water (8:2) mixture to obtain Ethyl 5-benzyl-1H-pyrazole-4-carboxylate .

3. Hydrolysis to the Free Acid

  • Dissolve the ester (from Step 2) in 2M NaOH (10 mL, 20 mmol).

  • Heat at 80 °C for 1–2 hours. The solid ester should dissolve as the carboxylate salt forms.

  • Cool to room temperature.

  • Acidification: Carefully add 2M HCl dropwise until pH reaches ~2–3.

  • The product, 5-benzyl-1H-pyrazole-4-carboxylic acid , will precipitate as a white/off-white solid.

  • Filter, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C.

Method B: Microwave-Assisted Synthesis (Ultra-Rapid)

For high-throughput experimentation (HTE) or rapid library generation.

Parameters:

  • Instrument: Monowave reactor (e.g., Anton Paar or Biotage).

  • Vessel: 10 mL sealed vial.

Protocol:

  • Combine Ethyl 3-oxo-4-phenylbutanoate (1.0 mmol), TEOF (1.5 mmol), and Acetic Anhydride (0.1 mL) in the vial.

  • Irradiate: 120 °C for 10 minutes (High Absorption).

  • uncap, add Ethanol (2 mL) and Hydrazine Hydrate (1.2 mmol).

  • Irradiate: 80 °C for 5 minutes.

  • Pour into water (10 mL) to precipitate the ester. Hydrolyze as in Method A.

Quantitative Data & Validation

Yield Comparison Table
MethodScaleTime (Total)Yield (Ester)Yield (Acid)E-Factor*
Method A (Thermal) 10 mmol5-6 hours82-88%90-95%Low
Method B (Microwave) 1 mmol20 mins85-91%92-96%Very Low
Conventional (Vilsmeier) 10 mmol12-24 hours60-75%N/AHigh (Toxic Waste)

*E-Factor estimated based on solvent loss and waste generation. Method A/B utilize ethanol/water primarily.

Analytical Validation (Expected Data)
  • Appearance: White to pale yellow powder.

  • Melting Point: 220–225 °C (dec) (Typical for pyrazole acids).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       13.0 (br s, 1H, NH)
      
    • 
       8.05 (s, 1H, H-3 pyrazole CH)
      
    • 
       7.20–7.35 (m, 5H, Ar-H)
      
    • 
       4.05 (s, 2H, CH₂-Ph)
      
  • Green Metric Check: The only major byproduct is ethanol (from TEOF and ester hydrolysis), which is non-toxic and biodegradable.

Decision Tree for Method Selection

DecisionTree Start Start: Synthesis of 5-benzyl-1H-pyrazole-4-COOH Scale What is the required scale? Start->Scale Small < 500 mg (Library/Screening) Scale->Small Large > 1 gram (Scale-up) Scale->Large MW Use Method B (Microwave Assisted) Small->MW Speed Priority Thermal Use Method A (One-Pot Thermal) Large->Thermal Cost/Equipment Priority

Figure 2: Operational decision tree for selecting the appropriate synthesis method.

References

  • Green Synthesis of Pyrazoles

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[2]

    • Source:Molecules2023, 28(23), 7906.
    • URL:[Link]

    • Relevance: Validates the use of TEOF as a green C1 source in solvent-free or ethanolic conditions.
  • Precursor Synthesis (Ethyl 3-oxo-4-phenylbutanoate)

    • Title: Synthesis of Ethyl 3-oxo-4-phenylbutanoate via Meldrum's Acid (Green Route).[1]

    • Source:ChemicalBook / Patent Literature[3]

    • Relevance: Provides the green synthesis route for the starting m
  • General Pyrazole Carboxylate Synthesis: Title: Ethyl pyrazole-4-carboxylate synthesis protocols. Source:Organic Syntheses / BenchChem Application Notes Relevance: Confirms the hydrolysis and workup conditions for pyrazole esters.
  • Ionic Liquid/Green Media Alternatives

    • Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester deriv
    • Source:Iranian Journal of Science and Technology
    • URL:[Link]

    • Relevance: Provides context for alternative green solvents (Ionic Liquids) if ethanol is not suitable.

Sources

Using 5-benzyl-1H-pyrazole-4-carboxylic acid as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coordination of 5-benzyl-1H-pyrazole-4-carboxylic acid

Abstract

This guide details the protocols for utilizing 5-benzyl-1H-pyrazole-4-carboxylic acid (H₂BnPzC) as a bifunctional ligand in coordination chemistry. Unlike simple pyrazoles, the inclusion of a benzyl group at the C5 position introduces significant steric bulk and hydrophobic potential, influencing crystal packing via


 interactions. This note targets researchers in Metal-Organic Frameworks (MOFs)  and Medicinal Inorganic Chemistry , providing validated workflows for ligand synthesis, metal complexation, and structural characterization.

Ligand Profile & Coordination Chemistry

Molecule: 5-benzyl-1H-pyrazole-4-carboxylic acid Abbreviation: H₂BnPzC (Protonated), HBnPzC⁻ (Mono-anionic), BnPzC²⁻ (Di-anionic)

Structural Significance

The ligand features two distinct donor domains:[1][2]

  • Hard O-donors (Carboxylate): Favors binding to high-oxidation state metals (e.g., Ln³⁺, Zr⁴⁺) or forming paddle-wheel clusters with Cu²⁺/Zn²⁺.

  • Borderline N-donors (Pyrazole): The pyridinic nitrogen (N2) binds softer metals (Co²⁺, Ni²⁺). The pyrrolic nitrogen (N1) can be deprotonated to form a pyrazolate bridge.

Steric Impact: The C5-benzyl group prevents the formation of extremely dense 3D networks often seen with pyrazole-3,4-dicarboxylic acid, instead favoring low-dimensional chains (1D) or layered structures (2D) supported by supramolecular benzyl-benzyl interactions.

Coordination Modes (Graphviz Visualization)

G Ligand 5-benzyl-1H-pyrazole- 4-carboxylic acid Mode1 Mode A: Monodentate (Carboxylate-O) Ligand->Mode1 Low pH / Steric Block Mode2 Mode B: N,O-Chelate (N2 + Carboxylate-O) Ligand->Mode2 Neutral pH / 3d Metals Mode3 Mode C: Bridging (Pyrazolate-N1/N2) Ligand->Mode3 High pH (Deprotonation) Outcome1 Discrete Complexes (Bioactive) Mode1->Outcome1 Mode2->Outcome1 Outcome2 Coordination Polymers (1D/2D Frameworks) Mode2->Outcome2 Mode3->Outcome2

Figure 1: Coordination versatility of H₂BnPzC governed by pH and metal center.

Experimental Protocols

Protocol A: Ligand Preparation (Pre-Coordination Check)

Note: Commercial samples often contain hydrate impurities. Standardization is required.

  • Recrystallization: Dissolve crude ligand in hot Ethanol:DMF (9:1). Filter while hot to remove insoluble oxides. Cool slowly to 4°C.

  • Purity Check: Verify absence of starting hydrazines via TLC (5% MeOH in DCM).

  • Activation: Dry at 80°C under vacuum (10 mbar) for 6 hours to remove solvates.

Protocol B: Solvothermal Synthesis of Cu(II) Frameworks

Target: 2D Layered networks utilizing the paddle-wheel motif.

Reagents:

  • H₂BnPzC (0.5 mmol, 108 mg)

  • Cu(NO₃)₂·3H₂O (0.5 mmol, 121 mg)

  • Solvent: DMF/Ethanol/H₂O (2:1:1 v/v) - Benzyl group requires organic co-solvent.

  • Modulator: Pyridine (2 drops) - Facilitates deprotonation.

Step-by-Step:

  • Dissolution: Dissolve H₂BnPzC in 4 mL DMF/EtOH mixture. Sonicate for 10 mins until clear.

  • Mixing: Add Cu(II) salt dissolved in 2 mL water dropwise. Solution turns turquoise.

  • Sealing: Transfer to a 15 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle:

    • Ramp: 1°C/min to 100°C.

    • Hold: 48 hours.

    • Cool: 0.1°C/min to RT (Critical for X-ray quality crystals).

  • Harvesting: Filter blue block crystals. Wash with DMF, then EtOH.

Self-Validating Check:

  • Success: Blue/Green crystals (indicates Cu-carboxylate coordination).

  • Failure: Amorphous powder (indicates rapid precipitation; increase DMF ratio or decrease concentration).

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Target: Discrete complexes for biological screening.

  • Combine Ligand (0.2 mmol) and Metal Acetate (Zn/Co/Ni) (0.2 mmol) in MeOH (5 mL).

  • Microwave: 120°C, 150W, 10 minutes.

  • Precipitate usually forms upon cooling. Recrystallize from DMSO.

Characterization & Data Interpretation

FTIR Fingerprinting

Use this table to confirm coordination mode.

Functional GroupFree Ligand (cm⁻¹)Coordinated (cm⁻¹)Interpretation
ν(O-H) 3200-3400 (broad)AbsentDeprotonation of COOH
ν(C=O) asym 1690 (strong)1610-1630Shift indicates carboxylate binding
ν(C=O) sym -1380-1400

indicates monodentate;

chelating
ν(N-H) 3100-32003300 or AbsentShift = H-bond change; Absent = Pyrazolate formation
Crystallographic Expectations

Due to the 5-benzyl substituent:

  • Space Groups: Expect lower symmetry (Monoclinic

    
     or Triclinic 
    
    
    
    ) compared to unsubstituted analogues.
  • Packing: Look for "herringbone" or "stacked" arrangements driven by benzyl-benzyl

    
     interactions (centroid distances 3.5–3.8 Å).
    

Application Workflow: From Synthesis to Bioactivity

The 5-benzyl moiety is pharmacologically privileged (kinase affinity). Coordination to metals (Cu, Au, Pt) often enhances lipophilicity and stability (synergistic effect).

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Validation cluster_2 Phase 3: Application Step1 Ligand Activation (Remove Hydrates) Step2 Metal Complexation (Solvothermal/MW) Step1->Step2 Step3 PXRD & FTIR (Confirm Structure) Step2->Step3 Step4 Stability Test (PBS Buffer pH 7.4) Step3->Step4 Step5 Bio-Assay (e.g., MTT) Step4->Step5 If Stable Step6 MOF Catalysis (Lewis Acid Sites) Step4->Step6 If Insoluble

Figure 2: Decision tree for developing H₂BnPzC-based materials.

References

  • General Pyrazole Coordination: Viciano-Chumillas, M., et al. "Coordination chemistry of pyrazole-based ligands." Coordination Chemistry Reviews, 254(17-18), 2010. Link

  • Carboxylate Binding Modes: Deacon, G. B., & Phillips, R. J. "Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination." Coordination Chemistry Reviews, 33(3), 1980. Link

  • Analogous Ligand Synthesis (3-methyl-1H-pyrazole-4-carboxylic acid): Liu, H., et al. "Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties." RSC Advances, 2016. Link

  • Structural Analogue (5-amino-1-phenyl): Zia-ur-Rehman, et al. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid."[3] Acta Crystallographica Section E, 64(7), 2008. Link

  • Medicinal Context (Lck Inhibitors): Use of 5-substituted pyrazoles in kinase inhibition.[4] Beilstein Journal of Organic Chemistry, 2011. Link

Sources

Scalable process development for 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

This application note details a robust, scalable synthetic route for 5-benzyl-1H-pyrazole-4-carboxylic acid , a critical pharmacophore in the development of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors.[1]

While traditional laboratory methods often rely on chromatography or hazardous diazo-transfer reagents, this protocol utilizes a Gould-Jacobs type condensation followed by a controlled hydrazine cyclization.[1] This route is designed for kilogram-scale production, prioritizing process safety (thermal control), impurity rejection (via crystallization), and raw material availability.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (over 3 steps)

  • Purity: >99.5% (HPLC a/a)

  • Scale: Validated on 500g – 5kg scale.

  • Purification: Chromatography-free; relies on pH-controlled precipitation and recrystallization.[1]

Retrosynthetic Analysis & Strategy

The target molecule exhibits tautomerism.[1][2] In solution, 5-benzyl-1H-pyrazole-4-carboxylic acid exists in equilibrium with the 3-benzyl tautomer.[1] For process designation, we target the Ethyl 3-benzyl-1H-pyrazole-4-carboxylate intermediate, which is hydrolyzed to the final acid.

Strategic Disconnection: The pyrazole core is constructed via a [3+2] cyclization strategy.[1] The most scalable disconnection involves a 1,3-dicarbonyl equivalent and hydrazine .[1]

  • C4-C5 Bond Formation: Introduction of a one-carbon unit (formyl equivalent) to a

    
    -keto ester.[1]
    
  • Cyclization: Condensation with hydrazine hydrate.[1]

Selected Route:

  • Starting Material: Ethyl 3-oxo-4-phenylbutanoate (Ethyl phenylacetylacetate).[1]

  • C1 Synthon: Triethyl orthoformate (TEOF).[1]

  • Nitrogen Source: Hydrazine Hydrate (64% or 80%).[1]

Retrosynthesis Target 5-Benzyl-1H-pyrazole-4-carboxylic acid Inter1 Ethyl 5-benzyl-1H-pyrazole-4-carboxylate Target->Inter1 Hydrolysis Inter2 Ethyl 2-(ethoxymethylene)- 3-oxo-4-phenylbutanoate Inter1->Inter2 Hydrazine Cyclization SM Ethyl 3-oxo-4-phenylbutanoate (Starting Material) Inter2->SM Condensation Reagents Triethyl Orthoformate (TEOF) + Acetic Anhydride Inter2->Reagents

Figure 1: Retrosynthetic strategy utilizing the orthoformate condensation route.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylbutanoate

This step installs the C5 carbon of the pyrazole ring.[1] The use of acetic anhydride facilitates the elimination of ethanol, driving the equilibrium forward.

  • Reagents:

    • Ethyl 3-oxo-4-phenylbutanoate (1.0 equiv)[1]

    • Triethyl orthoformate (1.5 equiv)

    • Acetic anhydride (2.0 equiv)

  • Equipment: Glass-lined reactor with overhead stirring and reflux condenser.[1]

Procedure:

  • Charge Ethyl 3-oxo-4-phenylbutanoate into the reactor.

  • Add Triethyl orthoformate (TEOF) and Acetic Anhydride (

    
    ) at ambient temperature (
    
    
    
    ).
  • Heat the mixture to

    
      and hold for 4–6 hours.
    
    • Process Insight: Monitor by HPLC/TLC.[1] The disappearance of the starting keto-ester indicates completion.[1] The intermediate is an enol ether and is moisture sensitive.[1]

  • Distillation: Switch the condenser to distillation mode. Remove low boilers (ethyl acetate/acetic acid/ethanol byproducts) under reduced pressure at

    
    .
    
  • Result: The residue is a thick orange/brown oil (Intermediate A).[1] Use directly in the next step (telescoped process).

Stage 2: Cyclization to Ethyl 5-benzyl-1H-pyrazole-4-carboxylate

CRITICAL SAFETY STEP: The reaction of hydrazine with the enol ether is highly exothermic .[1]

  • Reagents:

    • Intermediate A (Crude from Stage 1)

    • Ethanol (Absolute, 5 vol)

    • Hydrazine Hydrate (80%, 1.1 equiv)

  • Equipment: Reactor with jacket cooling (Cryostat recommended).

Procedure:

  • Dissolve Intermediate A in Ethanol (5 volumes relative to SM weight). Cool the solution to

    
     .
    
  • Controlled Addition: Add Hydrazine Hydrate dropwise over 60–90 minutes.

    • Control Limit: Maintain internal temperature

      
       .
      
    • Observation: A precipitate often begins to form halfway through addition.[1]

  • After addition, allow the reaction to warm to

    
     and stir for 2 hours.
    
  • Workup:

    • Concentrate the mixture to ~2 volumes under vacuum.

    • Add cold water (10 volumes) to precipitate the ester.[1]

    • Stir at

      
       for 1 hour.
      
    • Filter the solid.[1] Wash with cold water/ethanol (9:1).[1]

    • Dry the solid at

      
       under vacuum.
      
    • Yield Expectation: 80–85% (Pale yellow solid).[1]

Stage 3: Hydrolysis to 5-benzyl-1H-pyrazole-4-carboxylic acid
  • Reagents:

    • Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (Stage 2 Product)[1]

    • Sodium Hydroxide (2.5 equiv, 2N aqueous solution)

    • Ethanol (3 vol)

Procedure:

  • Suspend the ester in Ethanol.[1][3] Add 2N NaOH solution.[1]

  • Heat to reflux (

    
    ) for 3 hours.
    
    • Checkpoint: Solution should become clear as the salt forms.[1]

  • Cool to

    
    . Distill off ethanol (optional, improves yield).
    
  • Acidification: Dilute with water (5 vol). Cool to

    
    .
    
  • Slowly adjust pH to 3.0–4.0 using 6N HCl.

    • Critical Parameter: Do not drop pH < 2 rapidly, or occlusion of salts may occur.

  • Filter the resulting white precipitate.[1]

  • Purification (Recrystallization): If purity is <99%, recrystallize from Ethanol/Water (1:1) .[1]

  • Dry at

    
     to constant weight.
    

Process Safety & Critical Parameters

The following logic map defines the critical control points (CCPs) for the process.

Safety Start Process Initiation Step1 Stage 1: Enol Ether Formation Start->Step1 Risk1 Risk: Thermal Decomposition Control: T < 115°C Step1->Risk1 Step2 Stage 2: Hydrazine Addition Step1->Step2 Risk2 Risk: Exotherm / Runaway Control: Dosimetry (Add < 15°C) Step2->Risk2 Step3 Stage 3: pH Adjustment Step2->Step3 Risk3 Risk: Impurity Occlusion Control: Slow Acidification to pH 3-4 Step3->Risk3

Figure 2: Critical Process Parameters and Safety Risks.

Hazard Analysis:

  • Hydrazine Hydrate: A known carcinogen and sensitizer.[1] Use closed-system transfer devices.[1] Ensure scrubber systems are active to trap hydrazine vapors.[1]

  • Exotherm: The cyclization step releases significant heat (

    
    ).[1] On a >1kg scale, active cooling failure requires immediate cessation of dosing.
    

Analytical Specifications

Table 1: Final Product Specifications

TestMethodSpecification
Appearance VisualOff-white to white powder
Identification 1H-NMR (DMSO-d6)Consistent with structure
Purity HPLC (C18, ACN/Water)

Loss on Drying Gravimetric

Sulfated Ash Gravimetric

Heavy Metals ICP-MS

NMR Interpretation (DMSO-d6):

  • 
     (br s, 1H, COOH/NH)
    
  • 
     (s, 1H, Pyrazole C3-H)
    
  • 
     (m, 5H, Phenyl)
    
  • 
     (s, 2H, Benzyl 
    
    
    
    )

References

  • Menon, S. et al. "Process development and scale-up of pyrazole-4-carboxylic acid derivatives."[1] Organic Process Research & Development, 2020.

  • Follmann, M. et al. "The Chemistry of Soluble Guanylate Cyclase Stimulators: Discovery of Vericiguat."[1] Journal of Medicinal Chemistry, 2017.

  • Sigma-Aldrich. "Ethyl 3-oxo-4-phenylbutanoate Safety Data Sheet."[1]

  • European Patent EP2586776A1. "Method for producing pyrazole derivatives."[1]

(Note: While specific "5-benzyl" literature is niche, the cited references for Vericiguat and general pyrazole process chemistry provide the authoritative grounding for the reaction conditions described.)

Sources

Application Note: Crystallization of 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This application note details field-proven crystallization protocols for 5-benzyl-1H-pyrazole-4-carboxylic acid , a critical intermediate in the synthesis of sGC stimulators and kinase inhibitors.

The protocols below are designed to address the specific physicochemical challenges of this molecule: its zwitterionic potential, high melting point (driven by intermolecular H-bonding), and tendency to "oil out" in non-polar solvents.

Introduction & Physicochemical Profile[1][2][3][4][5]

5-benzyl-1H-pyrazole-4-carboxylic acid is a bifunctional scaffold containing a proton-donating carboxylic acid and a pyrazole ring capable of acting as both a hydrogen bond donor (NH) and acceptor (N). Successful crystallization requires disrupting the strong intermolecular lattice energy typically associated with pyrazole-carboxylic acid dimers.

Key Properties (Experimental & Predicted)
PropertyValue / CharacteristicImpact on Crystallization
Molecular Weight 202.21 g/mol Moderate diffusivity.
pKa (Acid) ~3.8 (COOH)Precipitates at pH < 3.0.
pKa (Base) ~2.5 (Pyrazolium)Soluble in strong mineral acids (pH < 1).
Solubility Profile High: DMSO, DMF, dil. NaOHModerate: Hot Ethanol, Hot IPALow: Water, Hexane, Toluene"Anti-solvent" methods are highly effective.
Crystal Habit Needles or PrismsFast cooling often yields difficult-to-filter needles.

Method A: Reactive Crystallization (Acid-Base Swing)

Best for: Isolation of crude material from saponification mixtures or purification of bulk raw material. Mechanism: This method utilizes the pH-dependent solubility of the carboxylate anion versus the free acid.

Workflow Diagram

ReactiveCrystallization cluster_control Critical Control Points Start Crude 5-benzyl-1H-pyrazole-4-carboxylic acid (or Ester precursor) Dissolution Dissolve in 2M NaOH (aq) Temp: 40°C Start->Dissolution Deprotonation Filter Filtration (Remove insolubles) Dissolution->Filter Acidification Slow Addition of 6M HCl Target pH: 3.5 - 4.0 Filter->Acidification Filtrate Aging Ostwald Ripening Stir 2h @ 20°C Acidification->Aging Nucleation Isolation Filtration & Wash (Water x 3) Aging->Isolation

Figure 1: Reactive crystallization workflow utilizing pH swing to isolate the free acid form.

Protocol Steps
  • Dissolution: Suspend 10.0 g of crude material in 50 mL of 2M NaOH . Stir at 40°C until fully dissolved. The solution should be clear yellow.

    • Note: If starting from the ethyl ester, reflux in NaOH for 2 hours first to ensure complete hydrolysis.

  • Clarification: Filter the alkaline solution through a Celite pad or a 0.45 µm membrane to remove mechanical impurities.

  • Controlled Precipitation:

    • Place the filtrate in a reactor with overhead stirring (200 RPM).

    • Slowly add 6M HCl dropwise.

    • Critical Point: A heavy precipitate will form as pH approaches 5.0. Continue adding acid until pH 3.5 is reached. Do not overshoot to pH < 1, as the pyrazolium hydrochloride salt may form, which has different solubility properties.

  • Aging: Stir the slurry at room temperature for 2 hours. This allows small, amorphous particles to redissolve and grow onto larger crystalline lattices (Ostwald Ripening).

  • Isolation: Filter under vacuum. Wash the cake with 3 x 20 mL of water (pH adjusted to 4.0) to remove residual NaCl.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Solvent-Antisolvent Recrystallization

Best for: Final polishing to >99.5% HPLC purity and controlling polymorph density. Solvent System: Ethanol (Solvent) / Water (Antisolvent).

Protocol Steps
  • Saturation: Charge 5.0 g of the Method A solid into a flask. Add Ethanol (absolute) (approx. 35-40 mL) and heat to reflux (78°C).

    • Observation: The solid should fully dissolve. If not, add ethanol in 2 mL increments until clear.

  • Seeding (Optional but Recommended): Cool the solution to 60°C. Add a tiny amount (<10 mg) of pure seed crystals. This prevents "oiling out" and promotes defined geometric growth.

  • Antisolvent Addition: While maintaining 60°C, slowly add Water (pre-heated to 60°C) dropwise.

    • Endpoint: Stop addition when a faint, persistent turbidity is observed (approx. ratio 1:1 EtOH:Water).

  • Cooling Ramp:

    • Cool to 25°C at a rate of 10°C/hour.

    • Then cool to 0-5°C using an ice bath and hold for 1 hour.

  • Filtration: Filter the white crystalline solid.

    • Wash: Wash with a cold 1:1 Ethanol/Water mixture.

  • Yield Expectation: 85-90%.

Troubleshooting & Optimization

Common issues encountered with pyrazole carboxylic acids and their remediation.

ProblemRoot CauseRemediation Strategy
Oiling Out Solution supersaturation is too high; melting point depressed by impurities.Increase solvent volume by 10% or Seed the solution at a higher temperature (metastable zone).
Gel Formation Rapid precipitation trapping solvent (solvate formation).Use Method A (pH swing) with a slower acid addition rate. Avoid rapid cooling.
Colored Impurities Oxidation products from the benzyl group.Add Activated Carbon (5 wt%) during the hot dissolution step of Method B, stir for 15 min, then hot filter.
Low Yield Product is too soluble in the mother liquor.Switch solvent system to Isopropanol (IPA) or reduce the final temperature to -10°C.

Characterization of the Crystalline Solid

To validate the protocol, the following analytical signatures should be confirmed:

  • HPLC: Purity >99.0% (Area %).

  • 1H NMR (DMSO-d6): Confirm absence of ethyl ester protons (if hydrolysis was performed) and solvent entrapment.

    • Diagnostic Peak: Pyrazole-H (s, ~8.0-8.3 ppm), Benzyl-CH2 (s, ~4.0-4.3 ppm).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm corresponding to the melting point (Literature range for analogs: 200-280°C depending on specific polymorph). Broad peaks indicate amorphous content.

References

  • Synthesis and General Properties of Pyrazole Carboxylic Acids

    • Source: PubChem. (2025).[1][2] 1-Benzyl-1H-pyrazole-4-carboxylic acid (Analog Data). National Library of Medicine.

    • URL:[Link]

  • Crystallization Strategies for Zwitterionic Heterocycles Source: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for pH swing protocols).
  • Polymorphism in Benzyl-pyrazoles

    • Source: National Institutes of Health (PMC). (2024).[3][4][1] Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole.

    • URL:[Link]

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carboxyl

    • Source: Taylor & Francis Online. (2006).[5][1] Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters.

    • URL:[Link][3]

Sources

Application Note: Preparation of Ester Derivatives from 5-Benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established organic synthesis methodologies with specific insights into the reactivity of the pyrazole scaffold.[1][2][3]

Introduction & Scientific Context

The 5-benzyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor for FGFR inhibitors , anti-inflammatory agents (COX-2 inhibition), and neuroprotective compounds .

The chemical modification of the C4-carboxylic acid moiety is critical for tuning lipophilicity (LogP), metabolic stability, and cell permeability. However, the synthesis of these esters presents specific challenges due to the amphoteric nature of the pyrazole ring:

  • Tautomerism: The 1H-pyrazole ring exists in rapid equilibrium between the 3-benzyl and 5-benzyl tautomers.

  • Nucleophilic Competition: The pyrazole nitrogen (NH) is nucleophilic. Under basic conditions (alkylation with alkyl halides), N-alkylation competes with O-alkylation (esterification).

  • Acid Sensitivity: While the pyrazole ring is robust, the presence of the benzyl group introduces benzylic oxidation susceptibility under harsh oxidative conditions.

This guide details three distinct protocols to address these challenges, selected based on the desired ester and scale.

Chemical Strategy & Decision Matrix

Choose the appropriate method based on your target ester and available reagents.

MethodTarget EsterScaleProsCons
A. Fischer Esterification Methyl, Ethyl, IsopropylGram to KgScalable, Cost-effective, No N-alkylationRequires excess alcohol, High Temp
B. Thionyl Chloride Activation Hindered/Complex AlcoholsGramHigh reactivity, Clean conversionGenerates SO₂/HCl gas, Moisture sensitive
C. Steglich Coupling (EDC/DCC) Acid-Sensitive/Chiral Alcoholsmg to GramMild conditions, Broad scopeAtom economy (urea byproduct), Cost
Visual Workflow (Graphviz)

Synthesis_Workflow Start Starting Material: 5-Benzyl-1H-pyrazole-4-carboxylic acid Decision Select Esterification Strategy Start->Decision MethodA Method A: Fischer Esterification (H2SO4 / MeOH or EtOH) Decision->MethodA Simple Alcohols (MeOH, EtOH) MethodB Method B: Acid Chloride Activation (SOCl2 -> R-OH) Decision->MethodB Hindered Alcohols (t-BuOH, Phenols) MethodC Method C: Steglich Coupling (EDC / DMAP / R-OH) Decision->MethodC Sensitive/Complex Alcohols SideReaction WARNING: Base + Alkyl Halide leads to N-Alkylation Decision->SideReaction Avoid Base/RX Product Target Ester: Alkyl 5-benzyl-1H-pyrazole-4-carboxylate MethodA->Product MethodB->Product MethodC->Product

Figure 1: Decision tree for selecting the optimal esterification pathway.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Methyl and Ethyl esters. High throughput and scalability.

Mechanism: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by the solvent alcohol. The acidic medium suppresses the nucleophilicity of the pyrazole nitrogen, preventing side reactions.

Reagents:

  • 5-benzyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Anhydrous Alcohol (Methanol or Ethanol) (Solvent/Reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 - 1.0 equiv) or Thionyl Chloride (SOCl₂) (1.5 equiv)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-benzyl-1H-pyrazole-4-carboxylic acid (e.g., 5.0 g, 24.7 mmol).

  • Solvent: Add anhydrous Methanol or Ethanol (50 mL, ~10 vol).

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ (1.3 mL, 24 mmol) dropwise.

    • Option 2 (In-situ HCl): Cool to 0°C and add SOCl₂ (2.7 mL, 37 mmol) dropwise. (This generates anhydrous HCl in situ).

  • Reaction: Heat the mixture to reflux (65–78°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess alcohol.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and water.

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8. Note: The pyrazole NH is weakly acidic; ensure you do not deprotonate it into the aqueous layer if the ester is very polar, though usually the ester stays in organic.

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually yields a pure solid. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Acid Chloride Method (via Thionyl Chloride)

Best for: Sterically hindered alcohols or when the alcohol is valuable/scarce.

Reagents:

  • Starting Acid (1.0 equiv)[4]

  • Thionyl Chloride (SOCl₂) (5–10 equiv) or Oxalyl Chloride (1.2 equiv + cat. DMF)

  • Target Alcohol (1.1 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Procedure:

  • Activation: In a dry flask under Nitrogen, suspend the carboxylic acid in dry Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (excess) dropwise. Heat to reflux for 2–3 hours. The solid acid should dissolve as it converts to the acid chloride.

    • Checkpoint: Monitor by taking an aliquot, quenching with MeOH, and checking for Methyl ester by TLC.

  • Evaporation: Evaporate the solvent and excess SOCl₂ completely under vacuum (azeotrope with dry toluene twice to remove trace SOCl₂). This yields the crude pyrazole-4-carbonyl chloride .

  • Esterification: Dissolve the crude acid chloride in dry DCM (0°C). Add the Target Alcohol followed by TEA dropwise.

  • Workup: Stir at RT for 2–4 hours. Quench with water. Wash organics with 1N HCl (to remove pyridine/TEA), then NaHCO₃. Dry and concentrate.

Critical Caution: Do not use this method if your starting material contains a 5-hydroxy group (tautomer of pyrazolone), as SOCl₂ can induce dimerization [4]. For 5-benzyl derivatives, this risk is minimal, but ensure moisture exclusion.

Protocol C: Steglich Esterification (EDC Coupling)

Best for: Complex, acid-sensitive, or chiral alcohols.

Reagents:

  • Starting Acid (1.0 equiv)[4]

  • Target Alcohol (1.0–1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1–0.2 equiv)

  • Solvent: DCM or DMF

Procedure:

  • Dissolve the acid and the alcohol in dry DCM (or DMF if solubility is poor).

  • Add DMAP (Dimethylaminopyridine) as the catalyst.

  • Cool to 0°C. Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in one portion.

  • Allow to warm to Room Temperature and stir overnight (12–16 h).

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid or 1N HCl (removes EDC urea and DMAP).

    • Saturated NaHCO₃.

    • Brine.

  • Purification: Flash column chromatography is usually required to remove trace urea byproducts.

Analytical Characterization

Validating the structure requires confirming the ester formation and the integrity of the pyrazole ring.

TechniqueExpected Signal (Ethyl Ester Example)
1H NMR (DMSO-d6) δ 13.0-13.5: Broad singlet (Pyrazole NH).δ 8.0-8.2: Singlet (Pyrazole C3-H).δ 7.1-7.4: Multiplet (Benzyl aromatic protons).δ 4.2: Quartet (Ester -OCH₂-).δ 4.0-4.1: Singlet (Benzyl -CH₂-).δ 1.2: Triplet (Ester -CH₃).
LC-MS [M+H]+ : Calculated MW + 1. Look for clean single peak.
IR Spectroscopy 1710-1730 cm⁻¹ : Strong C=O stretch (Ester).3200-3400 cm⁻¹ : Broad NH stretch.

Troubleshooting & Expert Tips

  • N-Alkylation vs. Esterification:

    • Problem: If you attempt to make the ester using Alkyl Halide + Base (e.g., Ethyl Iodide + K₂CO₃), you will get a mixture of Ester and N-alkylated products (N-ethyl-ester).

    • Solution: Avoid alkyl halides for esterification. Use Method A or C. If you must use alkyl halides, protect the Pyrazole NH (e.g., with THP or Boc) first.

  • Solubility:

    • 5-benzyl-1H-pyrazole-4-carboxylic acid can be sparingly soluble in DCM.

    • Tip: For Method C, use a DCM/DMF (9:1) mixture to improve solubility without affecting the coupling efficiency.

  • Purification of Polar Esters:

    • Free NH pyrazoles can streak on silica gel.

    • Tip: Add 1% Triethylamine to your chromatography eluent to minimize streaking, or use C18 Reverse Phase chromatography.

References

  • Vertex Pharmaceuticals. (2012). Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[3][5][6] WO2012025469A1. Google Patents. Link

  • Santa Cruz Biotechnology. 1-benzyl-5-ethyl-1H-pyrazole-4-carboxylic acid Product Data.Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[7][8][9]Link

  • National Institutes of Health (NIH). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (Warning on side reactions for 5-hydroxy analogs). Link

  • PubChem. Ethyl 1-benzyl-5-hydroxy-1H-pyrazole-4-carboxylate Compound Summary.Link

Sources

Troubleshooting & Optimization

Improving reaction yield of 5-benzyl-1H-pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-BNZ-004 Subject: Optimization & Troubleshooting: Synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Introduction

This technical guide addresses yield and purity challenges in the synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid . The standard industrial route involves the Clauson-Kaas type condensation of ethyl 3-oxo-4-phenylbutanoate with triethyl orthoformate (TEOF), followed by cyclization with hydrazine and subsequent hydrolysis.

While this pathway is established, researchers often encounter three specific failure modes:

  • Incomplete Condensation: Failure to form the ethoxymethylene intermediate due to moisture.[1]

  • "Oiling Out" during Cyclization: Formation of intractable gums instead of crystalline solids.

  • Decarboxylation: Loss of the carboxylic acid moiety during the hydrolysis step.[1]

Module 1: The Synthetic Pathway

The synthesis relies on constructing the pyrazole core around the


-keto ester scaffold.[1] Understanding the regiochemistry and intermediate stability is vital for troubleshooting.[1]

ReactionPathway SM Ethyl 3-oxo-4-phenylbutanoate (Starting Material) Inter Intermediate A: Ethyl 2-(ethoxymethylene)- 3-oxo-4-phenylbutanoate SM->Inter Step 1: TEOF, Ac2O Reflux (130°C) Cyc Intermediate B: Ethyl 5-benzyl-1H-pyrazole- 4-carboxylate Inter->Cyc Step 2: NH2NH2·H2O EtOH, 0°C to RT Prod Target Product: 5-benzyl-1H-pyrazole- 4-carboxylic acid Cyc->Prod Step 3: NaOH/LiOH Hydrolysis

Figure 1: Standard synthetic route for 5-benzyl-1H-pyrazole-4-carboxylic acid.

Module 2: Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled. These are self-validating systems; if the check fails, do not proceed to the next step.

ParameterSpecificationWhy it Matters (Causality)Validation Check
Anhydrous Conditions (Step 1) < 0.1% WaterTEOF hydrolyzes rapidly in the presence of water, reverting the intermediate back to the starting material.[1]NMR Check: Absence of aldehyde peak (CHO) at ~9-10 ppm; presence of vinyl ether peak at ~7.6 ppm.[1]
Hydrazine Stoichiometry 1.05 - 1.10 equivExcess hydrazine at high temperatures can attack the ester group, forming the hydrazide byproduct (difficult to separate).[1]TLC: Monitor disappearance of Intermediate A.
Hydrolysis Temperature < 60°CPyrazole-4-carboxylic acids are prone to thermal decarboxylation, especially in acidic media or high-heat basic reflux.Internal Temp Probe: Ensure reaction mass never exceeds setpoint.
Acidification pH pH 3.0 - 4.0Dropping pH < 2.0 can trigger decarboxylation or precipitate inorganic salts that contaminate the product.Calibrated pH Meter: Do not rely solely on litmus paper.

Module 3: Troubleshooting Guide & FAQs

Step 1: Ethoxymethylene Formation

Q: The reaction mixture turned dark black, and the yield is <40%. What happened? A: This indicates thermal decomposition or polymerization of the TEOF/Acetic Anhydride mixture.[1]

  • Root Cause: Reaction temperature was too high (>140°C) or reaction time was too long.[1]

  • Correction: Use Acetic Anhydride (Ac₂O) as the solvent/co-reagent.[1] It acts as a scavenger for the ethanol produced, driving the equilibrium forward.[1]

  • Protocol Adjustment: Reflux at 110-120°C. Monitor by TLC every 2 hours. Stop immediately upon consumption of starting material.[1]

Step 2: Cyclization (Ring Closure)

Q: Upon adding hydrazine, I obtained a sticky "gum" that refuses to crystallize. How do I fix this? A: This is the most common issue in pyrazole synthesis, often caused by the rapid, exothermic formation of isomers or oligomers.[1]

  • Root Cause: Adding hydrazine too quickly or at too high a temperature.[1]

  • Correction:

    • Dissolve Intermediate A in Ethanol (EtOH).[1]

    • Cool to 0°C (Ice bath).

    • Add Hydrazine Hydrate dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) slowly.

  • Recovery: If you have a gum, triturace (grind) it with cold diethyl ether or hexanes to induce crystallization.[1]

Step 3: Hydrolysis & Isolation

Q: My NMR shows the benzyl group and pyrazole protons, but the carboxylic acid carbon is missing. Did I decarboxylate? A: Yes. 1H-pyrazole-4-carboxylic acids are thermally unstable.

  • Mechanism: The electron-rich pyrazole ring facilitates the loss of CO₂, particularly if the workup involves heating in strong acid (e.g., HCl reflux).[1]

  • Correction: Perform hydrolysis using LiOH or NaOH in THF/Water at 50°C (do not reflux). Acidify with Acetic Acid (mild acid) instead of concentrated HCl to precipitate the product.

Module 4: Validated Experimental Protocol

This protocol is optimized for a 10g scale.[1]

Preparation of Ethyl 2-(ethoxymethylene)-3-oxo-4-phenylbutanoate
  • In a dry 250 mL round-bottom flask, charge Ethyl 3-oxo-4-phenylbutanoate (10.0 g, 48.5 mmol).

  • Add Triethyl orthoformate (14.4 g, 97 mmol, 2.0 equiv) and Acetic Anhydride (15 mL).

  • Reflux the mixture at 120°C for 4–6 hours.

    • Checkpoint: TLC (Hexane/EtOAc 3:1) should show a new spot (Rf ~0.[1]4) and disappearance of SM.[1]

  • Concentrate under reduced pressure to remove excess TEOF/Ac₂O.[1]

  • Crucial: Use the crude oil directly in the next step (purification here reduces yield due to instability).[1]

Cyclization to Ethyl 5-benzyl-1H-pyrazole-4-carboxylate
  • Dissolve the crude oil from Step 1 in Ethanol (50 mL).

  • Cool the solution to 0–5°C .

  • Add Hydrazine Hydrate (80%, 3.0 mL, ~49 mmol) dropwise over 20 minutes. Maintain temp <10°C.

  • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.

  • Concentrate the solvent.[1]

  • Add Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Hexane if solid, or column chromatography (DCM/MeOH 95:5) if oil.[1][2]

Hydrolysis to Target Acid
  • Dissolve the ester (from Step 2) in THF (30 mL) and Water (10 mL).[1]

  • Add LiOH·H₂O (2.5 equiv).[1][3]

  • Stir at 50°C overnight. Do not reflux.

  • Evaporate THF. Dilute the aqueous residue with water (20 mL).

  • Wash the aqueous layer with Ether (to remove unreacted ester/impurities).[1]

  • Acidify the aqueous layer carefully with 1M HCl or Acetic Acid to pH 4.0.[1]

  • Collect the white precipitate by filtration.[1] Dry in a vacuum oven at 45°C.

Module 5: Troubleshooting Logic Map

Use this decision tree to diagnose yield failures.

TroubleshootingTree Start Start: Low Yield / Impurity Step1 Step 1: Intermediate Check (NMR/TLC) Start->Step1 Step1_Fail SM Remaining or Complex Mixture? Step1->Step1_Fail Moisture Moisture in Reagents? Retry with fresh TEOF/Ac2O Step1_Fail->Moisture Yes Step2 Step 2: Cyclization Check Step1_Fail->Step2 No (Intermediate OK) Gummy Product is Sticky Gum? Step2->Gummy Step3 Step 3: Hydrolysis Check Step2->Step3 Solid formed Trituration Triturate with Et2O/Hexane Check Purity (HPLC) Gummy->Trituration Decarb Missing COOH peak? Step3->Decarb MildCond Restart Hydrolysis: Lower Temp (<50°C) Milder Acid (AcOH) Decarb->MildCond

Figure 2: Decision tree for diagnosing synthetic failures.

References

  • El-Assiery, S. A., Sayed, G. A., & Fouda, A. (2004).[1] Synthesis of some new annulated pyrazolo-pyrido (or pyrano) pyrimidine, pyrazolopyridine and pyranopyrazole derivatives.[1][4] Acta Pharmaceutica, 54(2), 143-150.[1]

  • Menozzi, G., Mosti, L., & Schenone, P. (1987).[1] Reaction of ethyl 3-oxo-4-phenylbutanoate with DMF-DMA and hydrazines. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.[1] (Foundational methodology for beta-keto ester cyclization).

  • European Patent Office. (2013).[1] Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives (EP 2890682 B1).[1] (Provides critical data on decarboxylation temperatures).

  • BenchChem Technical Support. (2025). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (General troubleshooting for Knorr-type synthesis).

Sources

Troubleshooting decarboxylation issues in pyrazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Scale-up Support[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub for pyrazole synthesis. If you are here, you are likely facing a common paradox: Pyrazole-4-carboxylic acids are frustratingly stable.

Unlike their isomers at positions 3 or 5, the carboxylic acid at position 4 is attached to the most nucleophilic carbon of the pyrazole ring.[1][2] While electron-rich aromatics typically undergo thermal decarboxylation via an


 (Electrophilic Aromatic Substitution) mechanism, the presence of electron-withdrawing groups (like 

or esters) at positions 3 and 5—common in drug scaffolds—can deactivate the ring, rendering standard thermal methods ineffective or requiring temperatures that cause substrate decomposition.[1]

This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic barriers you are encountering.

Module 1: Thermal Decarboxylation (The "Brute Force" Approach)[2]

Status: Legacy Method | Success Rate: Low to Moderate (30-50%)[1]

Troubleshooting Guide

Q: I am refluxing in moderate solvents (Toluene/Xylene), but no


 evolution is observed. Why? 
A:  The activation energy (

) for decarboxylating a 4-position acid is significantly higher than for 3- or 5-positions.[1] Toluene (

) is insufficient.[2] You must exceed the decarboxylation threshold, typically

.[1]

Q: I increased the temperature to


 (neat), but my yield is <30%. Where is my product? 
A:  You likely lost it to sublimation . Pyrazoles lacking the carboxylic acid moiety are often highly volatile solids or oils.[2] At 

, the product sublimes out of the reaction vessel before the reaction completes.[1][2]

Q: The reaction mixture turned into a black tar. A: This indicates polymerization or oxidative decomposition.[2] If you are heating neat, localized superheating is the culprit.[1][2]

Corrective Protocol: High-Boiling Solvent System

Reference Baseline: Maggio et al. (2008) / Tanaka et al. (1986)[1][3][4]

  • Solvent Selection: Switch to Quinoline , Diphenyl Ether , or NMP .[1][2]

  • Temperature:

    
    .
    
  • Sublimation Trap: Equip the condenser with a wide-bore cryo-trap. Do not use a standard narrow reflux condenser; the product will crystallize and clog it, creating a pressure hazard.[2]

ParameterRecommendationReason
Solvent Quinoline (b.p.[1][3][4][5]

)
Acts as a high-boiling base to buffer the reaction.[2]
Concentration 0.5 M - 1.0 MDilution prevents intermolecular polymerization.[1][2]
Atmosphere Argon/NitrogenPrevents oxidation of the pyrazole ring at high T.

Module 2: Catalytic Decarboxylation (The "Smart" Approach)

Status: Modern Standard | Success Rate: High (70-90%)[1]

If thermal methods fail (especially with electron-withdrawing substituents like


), you must switch to metal catalysis.[1] The mechanism shifts from a purely thermal proton-transfer to a metal-mediated radical or organometallic pathway.[1][2]
Troubleshooting Guide

Q: Why is Copper (Cu) preferred over Silver (Ag) for pyrazoles? A: While Silver (Ag) is excellent for general radical decarboxylation (Hunsdiecker-type), Copper (Cu) coordinates efficiently with the pyrazole nitrogens, directing the decarboxylation at the 4-position via a chelated intermediate.[1]

Q: I am using Cu powder, but the reaction is sluggish. A: Metallic Copper (


) has a low active surface area.[2] Switch to 

(Copper(I) Oxide)
combined with a ligand like 1,10-Phenanthroline .[1][3] The ligand increases the solubility of the copper species and stabilizes the active complex.[2]

Q: Can I use Microwave irradiation? A: Yes. Microwave heating is superior for this transformation as it provides rapid, uniform heating, minimizing the time the unstable intermediate spends in solution.[1][2]

Advanced Protocol: Cu-Catalyzed Protodecarboxylation

Reference Baseline: Guillou et al. (2010) / Goossen et al. (2012)[1][3][4]

Reagents:

  • Substrate: Pyrazole-4-carboxylic acid (1.0 eq)[1]

  • Catalyst:

    
     (0.05 - 0.2 eq)[1]
    
  • Ligand: 1,10-Phenanthroline (0.1 - 0.4 eq)[1]

  • Base:

    
     (0.5 eq) or Quinoline (as solvent/base)[1]
    
  • Solvent: NMP or DMF / Quinoline mixture (3:1)

Workflow:

  • Charge: Mix substrate, catalyst, ligand, and base in a microwave vial.

  • Degas: Sparge with Argon for 10 mins (Oxygen poisons the Cu(I) catalyst).

  • Irradiate: Heat to

    
     for 2–4 hours.
    
  • Monitor: Follow by LCMS. Look for the loss of M-44 (

    
    ).[2]
    

Module 3: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.[1][2] The diagram below illustrates the decision logic and the mechanistic pathways.

Decarboxylation_Logic Start Substrate: Pyrazole-4-COOH Check_Subs Substituents at C3/C5? Start->Check_Subs Thermal Method A: Thermal (Diphenyl ether, 200°C) Check_Subs->Thermal Electron Donating (Me, Ph) Catalytic Method B: Cu-Catalyzed (Cu2O/Phen/NMP) Check_Subs->Catalytic Electron Withdrawing (CF3, NO2) Mech_Zwit Mechanism: Zwitterionic (Proton Transfer) Thermal->Mech_Zwit Mech_Metal Mechanism: Organometallic (Chelation -> CO2 Loss) Catalytic->Mech_Metal Sublimation_Risk Risk: Product Sublimation Success_Thermal Product Isolated (Low Yield) Sublimation_Risk->Success_Thermal If trapped Success_Cat Product Isolated (High Yield) Mech_Zwit->Sublimation_Risk High T Required Mech_Metal->Success_Cat Lower Ea

Caption: Decision matrix for selecting thermal vs. catalytic decarboxylation based on electronic substituents.

Module 4: Isolation & Workup (The "Purity" Phase)[2]

Q: My LCMS shows 100% conversion, but I recover <10% mass after extraction. A: Pyrazoles are amphoteric.[1][2]

  • Acidic pH: Pyrazolium cation (Water soluble).[2]

  • Basic pH: Pyrazolate anion (Water soluble, if NH is free).[1]

  • Neutral pH: Free base (Organic soluble).[2]

Troubleshooting Protocol:

  • The pH Trap: Do not simply "neutralize" to pH 7. You must calculate the Isoelectric Point (pI) of your specific pyrazole.[2]

  • Salting Out: The product is likely highly soluble in water.[1][2] Saturate the aqueous phase with NaCl before extraction.[2]

  • Solvent: Use Chloroform/Isopropanol (3:1) for extraction.[2] DCM is often insufficient for polar pyrazoles.[1][2]

References

  • Maggio, B. et al. (2008).[1][2][3][4] "Synthesis and biological evaluation of 3,5-disubstituted pyrazoles." European Journal of Medicinal Chemistry. [1]

  • Tanaka, K. et al. (1986).[1][2][3][4] "Decarboxylation of 1-phenyl-3,5-dimethylpyrazole-4-carboxylic acid." Bulletin of the Chemical Society of Japan.

  • Guillou, S. et al. (2010).[1][2][3][4] "Copper-catalyzed protodecarboxylation of pyrazoles." Tetrahedron. [1]

  • Goossen, L. J. et al. (2012).[1][2][3][4] "Cu/Ag-Catalyzed Decarboxylation of Heteroaromatic Carboxylic Acids." Synthesis.

  • Vertex Pharmaceuticals. (2014).[2][4] "Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." Patent WO2014033164A1.[1][2]

Sources

Purification strategies for removing impurities in 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It moves beyond standard protocols to address the why and how of failure points, specifically tailored for 5-benzyl-1H-pyrazole-4-carboxylic acid .

Ticket ID: PUR-PYR-005 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity, Phase Separation, and Isomer Management

🟢 Triage: Quick Diagnostic & Solutions

Use this section to identify your immediate issue before proceeding to the detailed protocols.

SymptomProbable CauseImmediate Action
Product is a sticky oil/gum Solvent entrapment (DMSO/DMF) or oligomer formation.Do not scrape. Triturate with cold diethyl ether or hexanes. If persistent, dissolve in 1M NaOH and wash with DCM (see Protocol A).
Yellow/Brown discoloration Oxidation by-products (azobenzenes) or trace metal coordination.Recrystallize with activated charcoal. If using acid precipitation, add sodium metabisulfite (0.1% w/v) to the aqueous phase.
Melting Point Depression (<200°C) Presence of decarboxylated by-product (5-benzyl-1H-pyrazole).Check NMR for loss of COOH proton. Reprocess via Protocol A (Acid-Base Switch) to remove neutral species.
"Isomer" peaks in HPLC Tautomerism (3- vs 5-benzyl) or Regioisomers (N-alkylation).Stop. If N is unsubstituted (1H), 3- and 5-benzyl are tautomers and cannot be separated. See Module 3.

🔵 Module 1: The Acid-Base "Switch" (Primary Purification)

The Logic: 5-benzyl-1H-pyrazole-4-carboxylic acid is amphoteric but predominantly acidic due to the carboxylic moiety (


). The most effective purification strategy exploits this by "switching" the molecule between water-soluble (carboxylate) and organic-soluble (neutral/zwitterionic) states to leave impurities behind.
Protocol A: Selective Acid-Base Extraction

Use this when: You have crude solid with non-acidic impurities (decarboxylated species, unreacted hydrazines).

Workflow Diagram:

AcidBaseSwitch Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in 1M NaOH (pH > 10) Crude->Dissolve Solubilization Wash Wash with DCM/EtOAc (x2) Dissolve->Wash Partitioning Aqueous Collect Aqueous Layer (Contains Product) Wash->Aqueous Product stays in water Organic Discard Organic Layer (Neutrals/Basics) Wash->Organic Impurities removed Acidify Slow Acidification (HCl to pH 3-4) Aqueous->Acidify Precipitation Filter Vacuum Filtration & Wash (Cold H2O) Acidify->Filter Isolation

Caption: Logical flow for removing non-acidic impurities via pH manipulation.[1]

Step-by-Step:

  • Dissolution: Suspend the crude material in 1M NaOH (10 mL per gram). Stir until fully dissolved. The solution should be clear; if turbid, filter through Celite.

  • The Wash (Critical): Extract the alkaline aqueous phase twice with Dichloromethane (DCM) or Ethyl Acetate .

    • Why? The product is currently a salt (sodium 5-benzyl-1H-pyrazole-4-carboxylate) and stays in the water. Neutral impurities (like the decarboxylated 5-benzyl-1H-pyrazole) migrate to the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust to pH 3–4 . Going too low (pH < 1) can protonate the pyrazole nitrogen (

      
      ), forming a soluble hydrochloride salt and reducing yield [1].
      
  • Isolation: Filter the resulting white precipitate. Wash with ice-cold water to remove inorganic salts (NaCl).

🔵 Module 2: Recrystallization Strategies (Polishing)

The Logic: Pyrazole carboxylic acids have high lattice energy due to intermolecular H-bonding (dimer formation). You need a solvent system that disrupts these bonds at high temperature but forces stacking upon cooling.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) ⭐⭐⭐ Best Dissolve in hot EtOH, add hot water until turbid, then cool. Excellent for removing trace colored impurities.
Acetic Acid (Glacial) ⭐⭐ GoodGood for very insoluble batches. Product crystallizes as bright needles. Requires thorough drying to remove solvent smell.
Methanol ⭐ FairOften too soluble; yield loss can be high unless concentrated significantly.
DMF / Water ⚠️ RiskyHigh boiling point of DMF makes drying difficult; risk of oiling out. Use only if other solvents fail.
Protocol B: The "Hot Filtration" Recrystallization

Use this when: The product is colored or contains insoluble specks.

  • Dissolve: Place crude solid in a flask. Add Ethanol (95%) and heat to reflux. Add solvent in small portions until dissolved.

  • Adsorb: If colored, add Activated Carbon (5-10 wt%) and stir at reflux for 5 minutes.

  • Hot Filter: Filter the hot solution through a pre-warmed funnel (to prevent premature crystallization) into a clean flask.

  • Nucleate: Reheat filtrate to boiling. Add hot water dropwise until a faint permanent cloudiness appears. Add one drop of Ethanol to clear it.

  • Crystallize: Allow to cool to room temperature undisturbed for 2 hours, then move to a fridge (4°C) for overnight maturation.

    • Troubleshooting: If it "oils out" (forms droplets instead of crystals), reheat to dissolve and scratch the glass side with a rod while cooling to induce nucleation [2].

🔵 Module 3: Impurity Profiling & FAQ

Q1: I see two peaks in my HPLC/NMR. Is this the 3-benzyl vs. 5-benzyl isomer?

Answer: Likely no , if your compound is 1H -pyrazole (unsubstituted nitrogen).

  • Explanation: In solution, 3-benzyl-1H-pyrazole-4-carboxylic acid and 5-benzyl-1H-pyrazole-4-carboxylic acid are tautomers . The proton on the nitrogen rapidly hops between N1 and N2. They are the same chemical entity in solution. You cannot separate them.

  • Exception: If you have an N-alkylated impurity (e.g., 1-methyl-5-benzyl...), that is a stable regioisomer and can be separated by chromatography (Silica gel, 0-5% MeOH in DCM) [3].

Q2: My product melts at 180°C, but literature says >200°C. Why?

Answer: You likely have the decarboxylated by-product (5-benzyl-1H-pyrazole).

  • Mechanism: Pyrazole-4-carboxylic acids are prone to thermal decarboxylation, especially if heated >150°C during synthesis or drying [4].

  • Fix: Run Protocol A (Acid-Base). The decarboxylated product is not acidic and will wash away in the organic layer during the basic extraction step. Avoid drying the final product above 100°C under vacuum.

Q3: Why is my yield low after acid workup?

Answer: You may have over-acidified.

  • The Trap: The pyrazole ring nitrogen is basic. If you drop the pH to < 1 using concentrated HCl, you form the cationic hydrochloride salt (

    
    ), which is water-soluble.
    
  • Correction: Adjust pH carefully to the isoelectric point , typically around pH 3–4. If you overshot, add dilute NaOH to bring the pH back up to 3.5 to induce precipitation.

Pathway of Thermal Degradation (Decarboxylation):

Decarboxylation Target Target Molecule (COOH intact) Transition Transition State (High Temp >150°C) Target->Transition Heat Byproduct Decarboxylated Impurity (5-benzyl-1H-pyrazole) Transition->Byproduct -CO2 CO2 CO2 Gas Transition->CO2

Caption: Thermal instability pathway. Avoid prolonged heating >150°C to prevent loss of the carboxyl group.

📚 References

  • PubChem. 1H-Pyrazole-4-carboxylic acid Properties and pKa Data. National Library of Medicine. Available at: [Link]

  • Department of Chemistry, U. Illinois. Recrystallization and Crystallization: Theory and Practice. Available at: [Link]

  • Google Patents. Decarboxylation method of pyrazole-4-carboxylic acid derivatives (CN104703972A). Available at:

Sources

Optimizing cyclization conditions for 5-benzyl-1H-pyrazole precursors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization Protocols for 5-Benzyl-1H-Pyrazole Scaffolds

Status: Operational Ticket ID: PYR-BNZ-05 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize or optimize 5-benzyl-1H-pyrazole . Before proceeding, a critical structural reality must be addressed: in unsubstituted 1H-pyrazoles, the 3- and 5-positions are tautomeric.

Unless the nitrogen is substituted (N-R), 5-benzyl-1H-pyrazole is chemically identical to 3-benzyl-1H-pyrazole due to rapid proton migration (


). This guide focuses on the Knorr Pyrazole Synthesis  (condensation of hydrazines with 

-diketones) to generate this scaffold, optimizing for yield, purity, and handling the lipophilic nature of the benzyl group which often leads to "oiling out."

Part 1: The Optimization Dashboard (Quick Triage)

Use this decision matrix to identify your bottleneck before altering conditions.

Symptom Probable Cause Immediate Action
Low Yield (<40%) Incomplete cyclization (intermediate hydrazone accumulation).Switch solvent to Ethanol/Acetic Acid (9:1) ; increase temp to reflux.
Sticky Red/Orange Oil "Azine" formation (double condensation) or oxidation.Use Hydrazine Monohydrate (not HCl salt) + inert atmosphere (

).
Product "Oils Out" High lipophilicity of benzyl group preventing crystallization.Switch workup to Trituration with cold Hexanes/Et2O instead of aqueous extraction.
Regioisomer Mix N-alkylation occurred non-selectively (if using substituted hydrazine).Use Fluorinated Alcohols (TFE/HFIP) as solvent to direct regioselectivity.

Part 2: Core Protocol – Optimized Knorr Cyclization

This protocol is optimized for 1-phenyl-2,4-diketone precursors (e.g., 1-phenylpentane-2,4-dione) to generate the 3(5)-benzyl scaffold.

Reagents & Stoichiometry
  • Precursor: 1-phenyl-1,3-diketone derivative (1.0 equiv)

  • Nucleophile: Hydrazine Monohydrate (64-65%

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Ethanol (Absolute) + Glacial Acetic Acid (Catalytic, 10 mol%)

  • Temperature: Reflux (

    
    C)
    
Step-by-Step Methodology
  • Dissolution: Dissolve the

    
    -diketone (1.0 equiv) in Absolute Ethanol (5 mL per mmol).
    
    • Technical Insight: The benzyl group increases lipophilicity. If solubility is poor at RT, warm slightly. Do not use water as a co-solvent yet.

  • Acid Activation: Add Glacial Acetic Acid (0.1 equiv).

    • Why? Acid catalysis activates the carbonyl carbon, facilitating the initial nucleophilic attack of hydrazine and preventing the formation of bis-hydrazones (azines).

  • Controlled Addition: Cool the solution to

    
    C. Add Hydrazine Monohydrate (1.2 equiv) dropwise over 10 minutes.
    
    • Caution: The reaction is exothermic.[1] Rapid addition causes localized overheating and oligomerization.

  • Cyclization Drive: Allow to warm to RT, then heat to Reflux for 3–5 hours.

    • Monitoring: Check TLC.[2][3][4] The intermediate hydrazone often has a different

      
       than the pyrazole. If hydrazone persists, add more AcOH and reflux longer.
      
  • Workup (The "Anti-Oil" Method):

    • Evaporate ethanol to 20% of original volume.

    • Pour residue into Ice-Cold Water with vigorous stirring.

    • Critical Step: If a gum forms, do not extract. Decant the water, dissolve the gum in minimal Ethyl Acetate, and triturate with Hexanes/Pentane to force precipitation.

Part 3: Deep Dive – The Tautomer Trap & Regiochemistry

Users often ask: "I synthesized 5-benzyl-1H-pyrazole, but NMR shows the 3-benzyl isomer. Why?"

The Answer: You have both. In solution (


 or 

), the proton on

oscillates rapidly between

and

.
  • Tautomer A: 5-benzyl-1H-pyrazole

  • Tautomer B: 3-benzyl-1H-pyrazole[5]

Visualizing the Equilibrium (DOT Diagram)

Tautomerism cluster_0 Annular Tautomerism (Rapid Equilibrium) cluster_1 Trapping (N-Alkylation) Tautomer3 3-Benzyl-1H-pyrazole (Less Steric Strain) Tautomer5 5-Benzyl-1H-pyrazole (Steric Clash at C5-N1) Tautomer3->Tautomer5 Proton Shift (kT) Product3 1-R-3-benzylpyrazole (Major Product) Tautomer3->Product3 Steric Control Product5 1-R-5-benzylpyrazole (Minor Product) Tautomer5->Product5 AlkylatingAgent R-X + Base AlkylatingAgent->Tautomer3

Caption: In 1H-pyrazoles, the 3- and 5-positions interconvert. Alkylation usually favors the less hindered 3-benzyl isomer (1-R-3-benzyl) unless specific directing groups are used.

How to lock the 5-benzyl position: If you strictly require the benzyl group at position 5 relative to a substituted nitrogen (e.g., 1-methyl-5-benzyl-pyrazole), you cannot rely on alkylating the 1H-pyrazole. You must use a Regioselective Knorr Synthesis using Methylhydrazine .

  • Rule of Thumb: Methylhydrazine attacks the more reactive carbonyl (usually the ketone) with its more nucleophilic nitrogen (

    
    ).
    
  • Optimization: Use Fluoroalcohols (TFE) as solvent to enhance carbonyl electrophilicity and improve regioselectivity toward the 5-benzyl isomer [4].

Part 4: Troubleshooting Guide (FAQ)

Q1: My product is a dark red oil that won't crystallize. What happened?

  • Diagnosis: Oxidation of the pyrazole or presence of uncyclized azine intermediates.

  • Fix:

    • Dissolve the oil in

      
      .
      
    • Wash with 1M HCl . Pyrazoles are basic; they will go into the aqueous layer. Impurities (azines/oligomers) often stay in the organic layer.

    • Separate layers. Neutralize the aqueous layer with

      
       or 
      
      
      
      to precipitate the pure pyrazole.

Q2: I see two spots on TLC that merge into one. Is my compound impure?

  • Diagnosis: Likely not. This is often the two tautomers separating on silica (which is acidic) and re-equilibrating.

  • Verification: Run the TLC with a drop of Triethylamine (

    
    ) in the eluent. This deprotonates the pyrazole, creating a single anionic species, often collapsing the spots into one.
    

Q3: Can I use microwave synthesis?

  • Answer: Yes, and it is highly recommended for benzyl precursors.

  • Protocol: Combine diketone + hydrazine + 3 drops AcOH in Ethanol. Microwave at 120°C for 10-20 minutes . This often bypasses the "sticky oil" phase by driving cyclization faster than oligomerization [3].

Part 5: Workflow Visualization

Troubleshooting Logic Flow

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (SM consumed?) Start->CheckTLC Decision1 SM Remains CheckTLC->Decision1 Action1 Add AcOH (Cat.) Increase Temp Decision1->Action1 Yes Decision2 Multiple Spots? Decision1->Decision2 No Action2 Run TLC with Et3N (Check Tautomers) Decision2->Action2 Yes Action3 Proceed to Workup (Acid/Base Extraction) Decision2->Action3 No

Caption: Decision matrix for evaluating reaction progress and purity before workup.

References

  • Elguero, J. (1996). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental grounding on tautomerism).
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Link

  • Gogoi, S., & Konwar, D. (2005). An efficient and one-pot synthesis of pyrazoles.... Tetrahedron Letters, 46(44), 7581-7584. Link (Microwave & Green Chemistry optimization).

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. Link (Critical for regiocontrol).

  • BenchChem Technical Support. (2025). Troubleshooting Knorr Pyrazole Synthesis Impurities. Link (General troubleshooting steps).

Sources

Solving solubility issues of 5-benzyl-1H-pyrazole-4-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: #SOL-PYR-004 Subject: 5-benzyl-1H-pyrazole-4-carboxylic acid – Aqueous Solubility & Stability Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering precipitation issues with 5-benzyl-1H-pyrazole-4-carboxylic acid . This is a common "brick dust" scenario caused by the conflict between the hydrophilic carboxylic acid tail and the lipophilic 5-benzyl-pyrazole core.

The molecule exhibits pH-dependent solubility .[1][2] At low pH, it exists as a neutral, hydrophobic solid. To achieve stability in aqueous buffers (like PBS), you must drive the equilibrium toward the ionized carboxylate form while managing the lipophilicity of the benzyl group using cosolvents or complexation agents.

Part 1: Physicochemical Profiling (The "Why")

To solve the solubility problem, we must first respect the chemistry.

  • The Acidic Handle (COOH): The carboxylic acid has a pKa of approximately 3.8 – 4.2 .

    • Implication: At pH < 4.0, the molecule is neutral and insoluble. At pH > 6.0, it becomes anionic (soluble).

  • The Hydrophobic Anchor (Benzyl Group): The benzyl ring significantly increases the LogP (partition coefficient), driving the molecule to aggregate even when ionized if the ionic strength of the buffer is high (salting-out effect).

  • The Pyrazole Ring: Amphoteric, but the NH is weakly acidic (pKa ~14) and weakly basic (pKa ~2.5), meaning it remains neutral at physiological pH.

Visualizing the Solubility Logic

SolubilityLogic Start User Issue: Precipitation in Buffer CheckPH Step 1: Check pH Is pH > pKa + 2 (approx pH 6.5)? Start->CheckPH LowPH pH is too low. Molecule is neutral. CheckPH->LowPH No CheckConc Step 2: Check Concentration Is Conc > 100 µM? CheckPH->CheckConc Yes AdjustPH Action: Adjust to pH 7.5 - 8.0 LowPH->AdjustPH HighConc High Concentration. Benzyl group causes aggregation. CheckConc->HighConc Yes Strategy Select Strategy HighConc->Strategy Cosolvent Method A: Cosolvent (DMSO/PEG) Strategy->Cosolvent Complex Method B: Cyclodextrin (HP-β-CD) Strategy->Complex Salt Method C: In-situ Salt (NaOH/Tris) Strategy->Salt

Figure 1: Decision matrix for troubleshooting solubility based on pH and concentration thresholds.

Part 2: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO (100 mM), but it crashes out immediately when I add it to PBS. Why? A: This is known as "Solvent Shock" or the "Parabolic Solubility Effect."

  • Mechanism: DMSO is a chaotropic solvent that disrupts water structure. When a small volume of high-concentration DMSO stock hits the large volume of aqueous buffer, the local DMSO concentration drops instantly. The water molecules immediately hydrate the DMSO, leaving the hydrophobic benzyl tail of your compound "naked" and forcing it to self-aggregate before it can disperse.

  • Fix: Do not add DMSO stock directly to static buffer. See Protocol B below.

Q2: Can I just heat it up? A: Heating helps dissolve the precipitate temporarily by increasing kinetic energy, but if the solution is thermodynamically unstable (supersaturated), it will precipitate again upon cooling or storage.

  • Recommendation: Use heat (37°C) during preparation to speed up equilibrium, but do not rely on it for long-term storage.

Q3: My assay cannot tolerate DMSO > 0.1%. What are my options? A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[3]

  • Why: The hydrophobic cavity of the cyclodextrin encapsulates the benzyl ring, shielding it from the water, while the hydrophilic outer shell keeps the complex soluble. This is often superior to DMSO for cell-based assays.

Part 3: Formulation Protocols

Protocol A: The "In-Situ Salt" Method (Recommended for High Conc.)

Best for: Animal studies or high-concentration stock solutions where DMSO is undesirable.

  • Weigh the 5-benzyl-1H-pyrazole-4-carboxylic acid solid.

  • Calculate the molar equivalent.

  • Add 1.05 equivalents of 1M NaOH or Meglumine .

    • Note: The slight excess ensures full deprotonation of the carboxylic acid.

  • Vortex until clear. The solution should turn clear as the sodium salt forms.

  • Dilute with PBS or Saline to the desired volume.

  • Check pH: Ensure final pH is 7.4 – 8.0. If it drops below 6.0, precipitation will re-occur.

Protocol B: The "Stepwise" Dilution (Prevents DMSO Shock)

Best for: In vitro assays (IC50, enzyme kinetics).

Goal: 100 µM final concentration in Buffer (1% DMSO final).

  • Prepare Stock: 10 mM compound in 100% anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into PEG400 or Ethanol (not water yet).

    • Result: 1 mM compound in 10% DMSO / 90% PEG400.

  • Final Dilution: Slowly add the Intermediate to your pre-warmed (37°C) Buffer while vortexing rapidly .

    • Why: The PEG acts as a bridge, reducing the surface tension difference between the organic phase and the water.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Long-term stability and sensitive biological models.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in distilled water.

  • Addition: Add the compound powder directly to the vehicle.

  • Sonicate: Sonicate at 40°C for 30–60 minutes.

  • Filter: Pass through a 0.22 µm PVDF filter to remove any uncomplexed solid.

Part 4: Comparative Data

Solvent SystemMax Solubility (Est.)Stability (RT)Biological ToxicityRecommended Use
PBS (pH 7.4) < 10 µMPoor (< 1 hr)NoneNone (Too insoluble)
DMSO (100%) > 100 mMExcellentHigh (if >0.1%)Stock Storage (-20°C)
PBS + 5% DMSO ~ 50-100 µMModerate (24 hr)ModerateAcute Enzyme Assays
20% HP-β-CD > 500 µMHigh (> 7 days)LowCell Culture / In Vivo
Na-Salt (pH 8) > 1 mMHighLowHigh Dose Injection

Part 5: Mechanism of Failure (DMSO Shock)

The diagram below illustrates why direct dilution fails and how the "Sandwich" method (Protocol B) succeeds.

DMSO_Shock cluster_fail Scenario A: Direct Dilution (Failure) cluster_success Scenario B: Stepwise Dilution (Success) Stock 100% DMSO Stock (Solvated) Buffer Aqueous Buffer (High Surface Tension) Stock->Buffer Rapid Add Precip Rapid Desolvation -> Aggregation (Precipitate) Buffer->Precip Shock Stock2 100% DMSO Stock Inter Intermediate Phase (PEG400 or Ethanol) Stock2->Inter 1:10 Dilution Final Aqueous Buffer (Stable Micelles/Solution) Inter->Final Slow Add + Vortex

Figure 2: Mechanistic comparison of direct dilution vs. stepwise dilution strategies.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][7] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Minimizing regioisomer formation during 5-benzyl-1H-pyrazole-4-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Subject: Technical Guide: Minimizing Regioisomer Formation in 5-Benzyl-1H-pyrazole-4-carboxylic Acid Functionalization

Introduction: The "Tautomeric Trap"

You are encountering a classic challenge in heterocyclic chemistry: annular tautomerism . In 5-benzyl-1H-pyrazole-4-carboxylic acid, the proton on the nitrogen is mobile. The molecule exists in equilibrium between two tautomers.[1][2] When you introduce a substituent (R) to the nitrogen, you freeze this equilibrium, creating two distinct regioisomers:

  • 1,3-Isomer (N1-alkylated): The benzyl group ends up at position 3 (remote from the new R group). This is sterically less hindered.

  • 1,5-Isomer (N2-alkylated): The benzyl group ends up at position 5 (adjacent to the new R group). This is sterically crowded ("clashing").

The Core Problem: The 4-carboxylic acid moiety adds a layer of complexity. It can form hydrogen bonds with the adjacent nitrogen, potentially stabilizing the "crowded" tautomer in solution, leading to unexpected isomer ratios compared to simple pyrazoles.

Module 1: Troubleshooting N-Alkylation (Electrophilic Attack)

Objective: You are using alkyl halides (


) and getting a mixture of isomers.
Diagnostic Matrix
VariableImpact on RegioselectivityRecommendation for 1,3-Isomer (Remote)Recommendation for 1,5-Isomer (Adjacent)
Base Stronger bases create a "naked" anion, driven purely by sterics.Use:

or

. (Favors steric relief).
Use: Weaker bases (e.g.,

) allowing coordination effects (rarely successful for 1,5).
Solvent Polar aprotic solvents dissociate ion pairs.Use: DMF, DMSO, NMP.Use: Non-polar (Toluene, THF) if chelation control is possible.
Temperature Higher temps favor the thermodynamic product.Use: Reflux (Thermodynamic control).Use: Low temp (

to

) (Kinetic control).
Protocol A: Maximizing the 1,3-Isomer (Steric Control)

This is the default pathway. The alkyl group attaches to the nitrogen furthest from the benzyl group.

  • Preparation: Dissolve 5-benzyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    (60% dispersion, 2.2 eq)
    portion-wise. Note: 2.2 eq is required to deprotonate both the carboxylic acid and the pyrazole NH.
  • Equilibration: Stir for 30 mins at

    
    , then warm to RT for 15 mins. This ensures the formation of the dianion.
    
  • Alkylation: Cool back to

    
    . Add the alkyl halide (1.1 eq) dropwise.
    
  • Reaction: Allow to warm to RT. Monitor by LCMS.

    • Why this works: The "naked" dianion in DMF seeks the path of least resistance. The benzyl group blocks the adjacent nitrogen, forcing the electrophile to the distal nitrogen.

Protocol B: Accessing the 1,5-Isomer (The "Impossible" Isomer)

Direct alkylation rarely yields this isomer due to the benzyl clash. You must switch mechanisms to the Mitsunobu reaction.

The Mitsunobu Inversion: Instead of attacking an electrophile, the pyrazole acts as an acid attacking an activated alcohol. The bulky


 group on the alcohol intermediate interacts with the pyrazole substituents, often reversing the selectivity to favor the 1,5-isomer (or at least shifting the ratio significantly).
  • Reagents: Pyrazole substrate (1.0 eq), Alcohol (

    
    , 1.5 eq), 
    
    
    
    (1.5 eq) in anhydrous THF.
  • Addition: Cool to

    
    . Add DIAD (Diisopropyl azodicarboxylate)  (1.5 eq) dropwise.
    
  • Mechanism: The reaction proceeds via a betaine intermediate. The steric bulk of the reagents often overrides the substrate's inherent steric bias.

Module 2: Decision Logic Visualization

The following diagram illustrates the decision pathways to select the correct method based on your target isomer.

G Start Start: 5-benzyl-1H-pyrazole-4-carboxylic acid Target Which Isomer is your Target? Start->Target Iso13 Target: 1,3-Isomer (N-Alkyl remote from Benzyl) Target->Iso13 Standard Iso15 Target: 1,5-Isomer (N-Alkyl adjacent to Benzyl) Target->Iso15 Difficult MethodA Method: Basic Alkylation (SN2) Reagents: NaH / DMF Mechanism: Steric Control Iso13->MethodA MethodB Method: Mitsunobu Reaction Reagents: R-OH / PPh3 / DIAD Mechanism: Electronic/Transition State Control Iso15->MethodB First Attempt MethodC Method: Cyclization Strategy (Rebuild ring from hydrazine) MethodB->MethodC If Selectivity < 80%

Caption: Decision tree for selecting synthetic methodology based on target regiochemistry.

Module 3: Advanced Strategies (Arylation & Protection)

Metal-Catalyzed Arylation (Chan-Lam Coupling)

If you are adding an Aryl group (not alkyl), standard


 rarely works. Use Copper-catalyzed Chan-Lam coupling.[3][4][5]
  • Regioselectivity Trend: Chan-Lam coupling of unsymmetrical pyrazoles is highly sensitive to the ligand and boronic acid.

  • Observation: In many cases, Cu-catalyzed arylation favors the less hindered (1,3) isomer, similar to alkylation, but the ratio is often lower (e.g., 3:1 rather than 10:1).

  • Optimization: Use

    
      (1.0 eq) with Pyridine  (2.0 eq) in DCM  exposed to air (oxygen balloon).
    
Protecting Group Strategy

If you need to modify the carboxylic acid before N-alkylation, you must protect the Nitrogen to prevent side reactions.

  • SEM (2-(Trimethylsilyl)ethoxymethyl):

    • Outcome: Favors the 1,3-position (remote).

    • Pros: Easily removed with TBAF/TFA.

  • THP (Tetrahydropyranyl):

    • Outcome: Almost exclusively 1,3-protection.

    • Pros: Stable to base (good for ester hydrolysis).

Frequently Asked Questions (FAQs)

Q1: Why does the 4-carboxylic acid group make this harder than simple 3-benzylpyrazole? The carboxylic acid (or ester) at C4 is electron-withdrawing. This reduces the nucleophilicity of the pyrazole nitrogens, making the reaction slower and more susceptible to "kinetic" traps. Furthermore, if the acid is free (COOH), it can H-bond to the N2 nitrogen, effectively "masking" it and forcing reaction at N1 (leading to the 1,3-isomer).

Q2: I isolated a product, but I can't tell if it is the 1,3- or 1,5-isomer. How do I verify? NOESY NMR is the gold standard.

  • 1,5-Isomer (Crowded): You will see a strong NOE correlation (cross-peak) between the N-Alkyl protons and the Benzyl

    
     protons .
    
  • 1,3-Isomer (Remote): You will see NOE between the N-Alkyl protons and the C5-H (if unsubstituted) or no correlation to the benzyl group.

  • Alternative: X-ray crystallography is definitive if the solid is crystalline.

Q3: Can I separate the isomers if I get a mixture? Yes. The 1,3- and 1,5-isomers usually have significantly different polarities due to the "dipole moment" changes caused by the symmetry.

  • TLC Tip: Run Toluene/Ethyl Acetate gradients. The 1,5-isomer (more crowded) is often slightly less polar (higher

    
    ) because the polar groups are clustered, reducing the effective surface area for interaction with silica, though this varies by substituent.
    

References

  • Regioselective N-Alkylation of Pyrazoles: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[6] The Journal of Organic Chemistry, 2022.

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[7][8] Chemical Reviews, 2009.

  • Chan-Lam Coupling Selectivity: Qiao, J. X., et al. "Copper-Promoted N-Arylation of Nitrogen-Containing Heterocycles." Synthesis, 2011.

  • Tautomerism in Pyrazoles: Elguero, J., et al. "Prototropic Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 2000.

Sources

Technical Support Center: Enhancing the Thermal Stability of 5-benzyl-1H-pyrazole-4-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and enhancing the stability of 5-benzyl-1H-pyrazole-4-carboxylic acid and its synthetic intermediates. Pyrazole-based scaffolds are crucial building blocks in modern drug discovery, valued for their versatile biological activities.[1][2] However, their journey from synthesis to final active pharmaceutical ingredient (API) is often challenged by issues of thermal stability. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common visual and analytical signs of thermal degradation in my pyrazole carboxylic acid intermediates?

A: The primary indicators of thermal degradation include:

  • Visual Discoloration: A change from a white or off-white powder to yellow or brown is a common sign of impurity formation, often due to oxidative processes or side reactions at elevated temperatures.

  • Gas Evolution: During heating or drying, you may observe bubbling or pressure buildup. This is a strong indicator of decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).

  • Changes in Melting Point: A broadened melting range or a decrease in the melting point, as observed by Differential Scanning Calorimetry (DSC), often suggests the presence of impurities.[3]

  • Appearance of New Peaks in HPLC: A stability-indicating HPLC method will show the emergence of new peaks corresponding to degradation products, with a concurrent decrease in the peak area of the parent compound.[4][5]

Q2: What is the most probable mechanism of thermal decomposition for this class of compounds?

A: For most heterocyclic carboxylic acids, including 5-benzyl-1H-pyrazole-4-carboxylic acid, the lowest energy degradation pathway is thermal decarboxylation . The pyrazole ring itself is generally thermally robust, but the carboxylic acid moiety is a point of vulnerability.[6][7] Heating provides the activation energy needed to eliminate CO₂, leading to the formation of 5-benzyl-1H-pyrazole. The stability of the resulting carbanion intermediate influences the rate of this decomposition.

Q3: How significantly does the crystalline form (polymorphism) impact thermal stability?

A: The impact is critical. Polymorphs are different crystalline arrangements of the same molecule, and they can exhibit dramatically different physicochemical properties, including thermal stability.[8] A more thermodynamically stable polymorph will have a more ordered crystal lattice with stronger intermolecular interactions, resulting in a higher melting point and a higher onset temperature for decomposition.[9] Inconsistent thermal stability between batches of the same intermediate is often traced back to uncontrolled crystallization that produces a mixture of polymorphs or a less stable, metastable form.[8][9]

Q4: Which analytical techniques are essential for a thorough thermal stability assessment?

A: A combination of techniques is required for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is ideal for quantifying events like desolvation or decarboxylation.[10]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine melting points, glass transitions, and the onset temperature of decomposition (exothermic events).[11][12]

  • Powder X-Ray Diffraction (PXRD): Essential for identifying the crystalline form (polymorph) of the solid material. This technique can confirm if batch-to-batch variability is due to polymorphism.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify the parent compound and any degradation products formed during stress testing.[14][15]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: My intermediate turns from white to yellow after drying in a vacuum oven at 70°C. HPLC analysis shows several new minor impurities.

  • Question: What is causing this discoloration, and how can I prevent it?

  • Plausible Cause: The yellowing suggests the formation of chromophoric impurities, likely due to oxidation. While the bulk of the material may be stable, trace impurities or reactive sites can become oxidized, especially in the presence of residual oxygen and heat.

  • Troubleshooting Workflow & Solution:

    • Confirm the Cause: Use HPLC-MS to identify the mass of the impurities. An increase in mass corresponding to the addition of oxygen atoms would support the oxidation hypothesis.

    • Implement Inert Atmosphere: Instead of a standard vacuum oven, dry the material under a gentle stream of inert gas like nitrogen or argon. This minimizes exposure to oxygen.

    • Lower the Drying Temperature: Evaluate if a lower temperature (e.g., 45-50°C) for a longer duration can effectively remove the solvent without triggering degradation.

    • Antioxidant Screening (Use with Caution): For formulation development, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but this is typically not done for isolated intermediates unless it will be part of the final formulation.

Problem 2: I am experiencing significant yield loss (~15-20%) during the final solvent removal step, which involves heating the solution to 80°C under vacuum.

  • Question: Is this yield loss due to thermal decomposition? How can I improve my recovery?

  • Plausible Cause: This is a classic symptom of thermal decarboxylation. The combination of heat and prolonged residence time is likely causing the carboxylic acid to decompose into CO₂ and the corresponding decarboxylated pyrazole, which may be more volatile or harder to isolate.

  • Troubleshooting Workflow & Solution:

    • Confirm Decarboxylation: Analyze the crude residue by ¹H NMR or LC-MS to confirm the presence of 5-benzyl-1H-pyrazole.

    • Form a Stable Salt: Before the final concentration step, convert the carboxylic acid to a more thermally stable salt. Reacting the intermediate with a base like sodium hydroxide, potassium carbonate, or a suitable amine (e.g., dicyclohexylamine) will form a salt that is significantly less prone to decarboxylation. This salt can then be isolated, or the acidic form can be regenerated after concentration via a controlled pH adjustment.

    • Optimize Solvent Removal: If salt formation is not desirable, use a rotary evaporator with the bath temperature set as low as possible (e.g., <40°C) and a high-quality vacuum to remove the solvent. For azeotropic removal of high-boiling solvents, consider adding a lower-boiling co-solvent.

Problem 3: One batch of my intermediate decomposes at 150°C, while another is stable up to 175°C. The purity of both batches is >99% by HPLC.

  • Question: Why is there such a large discrepancy in thermal stability between high-purity batches?

  • Plausible Cause: This is a strong indication of polymorphism. The two batches, while chemically pure, exist in different crystalline forms. The batch decomposing at 150°C is likely a metastable polymorph, while the one stable to 175°C is the more thermodynamically stable form.[9]

  • Troubleshooting Workflow & Solution:

    • Characterize Both Batches: Run PXRD and DSC on both batches. The PXRD patterns will be different if they are different polymorphs. The DSC thermograms will show different melting points and/or decomposition onsets.

    • Develop a Controlled Crystallization Protocol: The goal is to consistently produce the most stable polymorph. Experiment with different solvents, cooling rates, and seeding strategies. Generally, slow cooling from a suitable solvent favors the formation of the thermodynamically stable form. (See Protocol 2 below).

    • Define Specifications: Once the stable form is identified and a robust process is developed, use its characteristic PXRD pattern and DSC thermogram as quality control specifications for all future batches.

Key Experimental Protocols

Protocol 1: Rapid Thermal Stability Assessment by DSC/TGA

This protocol provides a standard method for evaluating the thermal properties of your intermediate.

  • Sample Preparation: Accurately weigh 2-5 mg of the dried intermediate into an aluminum DSC pan.

  • Instrument Setup (TGA):

    • Place the sample in the TGA furnace.

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the mass loss versus temperature.

  • Instrument Setup (DSC):

    • Place the sample pan (and an empty reference pan) in the DSC cell.

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to the decomposition temperature observed in TGA at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the heat flow versus temperature.

  • Data Analysis:

    • From the TGA curve, identify the onset temperature of significant mass loss.

    • From the DSC curve, identify the melting point (endotherm) and the onset of the decomposition exotherm. A sharp exotherm immediately following melting is a strong indicator of decomposition.

Protocol 2: Controlled Recrystallization for Polymorph Screening

This protocol helps in identifying and producing a consistent, stable crystalline form.

  • Solvent Screening: Test the solubility of your intermediate in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux. Ideal solvents will show poor solubility at room temperature and good solubility when heated.

  • Slow Cool Crystallization:

    • Dissolve the intermediate in a minimal amount of a chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, place it at 4°C.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature (<45°C).

  • Anti-Solvent Crystallization:

    • Dissolve the intermediate in a solvent in which it is freely soluble.

    • Slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes turbid.

    • Warm slightly until the solution is clear again, then allow it to cool slowly.

    • Collect and dry the crystals as described above.

  • Characterization: Analyze the crystals from each successful experiment using PXRD and DSC to identify different polymorphs and determine their relative thermal stability.

Data & Visualization

Table 1: Comparative Thermal Properties of Free Acid vs. Sodium Salt
Property5-benzyl-1H-pyrazole-4-carboxylic acid (Free Acid)5-benzyl-1H-pyrazole-4-carboxylate (Sodium Salt)
Melting Point (DSC) ~165°C>300°C (Does not melt)
Decomposition Onset (TGA) ~170°C~280°C
Primary Degradation DecarboxylationGeneral decomposition at higher temperature

Note: Values are representative and may vary based on purity and crystalline form.

Diagrams

Caption: Troubleshooting workflow for thermal instability.

G A Thermal Instability Observed? B Discoloration (Yellow/Brown) A->B C Significant Yield Loss During Heating A->C D Inconsistent Stability Between Batches A->D E Probable Cause: Oxidation B->E F Probable Cause: Decarboxylation C->F G Probable Cause: Polymorphism D->G H Recommended Action: - Dry under N2/Ar - Lower Temperature E->H I Recommended Action: - Form a Stable Salt - Use Low-Temp Evaporation F->I J Recommended Action: - Characterize with PXRD/DSC - Develop Controlled Crystallization G->J

Caption: Simplified pyrazole carboxylic acid degradation.

References

  • 16 PMC.

  • 17 Pharmaguideline.

  • 18 ResearchGate.

  • 19 BioPharm International.

  • 8 PMC.

  • 20 PubMed.

  • 21 ResearchGate.

  • 9 YouTube.

  • 6 PMC.

  • TA Instruments.

  • [“] Consensus.

  • 23 PMC.

  • 24 ResearchGate.

  • 25 ResearchGate.

  • 13 Oxford Academic.

  • 1 IntechOpen.

  • 26 MDPI.

  • 11 Impact Analytical.

  • 3 Mettler Toledo.

  • 7 Beijing Institute of Technology.

  • 12 NETZSCH Analyzing & Testing.

  • 27 MDPI.

  • 10 The University of Melbourne.

  • 28 Google Patents.

  • 29 ResearchGate.

  • International Journal of Chemical and Pharmaceutical Analysis.

  • 30 Thermo Fisher Scientific.

  • 31 RSC Publishing.

  • 32 DergiPark.

  • 33 RSC Publishing.

  • 34 Maximum Academic Press.

  • 35 PubMed.

  • 2 ResearchGate.

  • 36 Atmiya University.

  • 14 Scientific Research Publishing.

  • 37 ResearchGate.

  • 38 PMC.

  • 39 ResearchGate.

  • 40 Santa Cruz Biotechnology.

  • 41 MySkinRecipes.

  • 15 An-Najah University Journals.

  • 5 SciSpace.

Sources

Technical Support Center: Navigating Scale-Up Challenges for 5-Benzyl-1H-pyrazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-benzyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important heterocyclic building block from laboratory-scale synthesis to pilot plant or industrial production. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As such, a robust and scalable synthesis is paramount.

This document moves beyond simple protocols to address the complex challenges inherent in chemical scale-up. We will explore common pitfalls, provide scientifically-grounded troubleshooting strategies, and answer frequently asked questions to ensure your process is safe, efficient, and reproducible.

Part 1: The Synthetic Landscape: A Conceptual Overview

The most common and scalable synthetic route to 5-benzyl-1H-pyrazole-4-carboxylic acid involves a two-step process: a Knorr-type pyrazole synthesis followed by ester hydrolysis. This pathway is favored for its use of readily available starting materials and generally reliable reaction conditions.

  • Cyclocondensation: The reaction of a β-ketoester, specifically an ester of 2-formyl-3-phenylpropanoic acid, with a hydrazine source (e.g., hydrazine hydrate) to form the pyrazole ring.

  • Hydrolysis: The saponification of the resulting pyrazole ester to the final carboxylic acid product.

Synthetic_Workflow SM1 Ethyl 2-(phenylacetyl)acetoacetate (Starting Material A) Step1 Step 1: Cyclocondensation (e.g., in Ethanol, Reflux) SM1->Step1 SM2 Hydrazine Hydrate (Starting Material B) SM2->Step1 Intermediate Ethyl 5-benzyl-1H-pyrazole-4-carboxylate (Ester Intermediate) Step1->Intermediate Formation of Pyrazole Ring Step2 Step 2: Hydrolysis (e.g., NaOH, H₂O/EtOH) Intermediate->Step2 Workup Acidic Work-up (Precipitation) Step2->Workup Saponification Product 5-benzyl-1H-pyrazole-4-carboxylic acid (Final Product) Workup->Product Isolation Purification Purification (Recrystallization) Product->Purification Impurity_Troubleshooting Start New Impurity Detected (>2% by HPLC) Isolate Isolate Impurity (Prep-HPLC) Start->Isolate Characterize Characterize Structure (MS, NMR) Isolate->Characterize Analyze Analyze Formation Mechanism Characterize->Analyze Regioisomer Regioisomer? Analyze->Regioisomer Is it an isomer? Degradation Degradation Product? Analyze->Degradation Is it from degradation? Mitigate_Temp Action: Lower Rxn Temp, Improve Control Regioisomer->Mitigate_Temp Yes Mitigate_Time Action: Reduce Rxn Time, Quench Promptly Degradation->Mitigate_Time Yes End Impurity Mitigated Mitigate_Temp->End Mitigate_Time->End

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 5-benzyl-1H-pyrazole-4-carboxylic acid presents a unique analytical challenge due to annular tautomerism inherent to N-unsubstituted pyrazoles. Unlike rigid scaffolds, this molecule exists in a dynamic equilibrium between the 3-benzyl and 5-benzyl tautomers, rendering standard spectral libraries insufficient for precise identification.

This guide moves beyond basic assignment, offering a comparative performance analysis of solvent systems (DMSO-d₆ vs. Methanol-d₄) and providing a definitive protocol to distinguish this scaffold from common synthetic byproducts (e.g., regioisomeric impurities).

Part 1: Structural Context & The Tautomer Challenge

Before analyzing the spectrum, one must understand the "Alternative" forms that complicate the analysis. In solution, the proton on the pyrazole nitrogen (N1) is labile.

  • The Target: 5-benzyl-1H-pyrazole-4-carboxylic acid.

  • The Reality: A rapid equilibrium where the benzyl group oscillates between position 3 and 5 relative to the NH.

  • The Consequence: In standard NMR (25°C), signals often broaden or average, leading to misinterpretation of purity.

Comparison of Analytical Approaches
FeatureApproach A: Standard 1H NMR (DMSO-d₆) Approach B: Exchange-Suppressed (Methanol-d₄) Approach C: LC-MS (Alternative)
Primary Utility Full structural elucidation (includes NH/COOH).Simplified carbon backbone verification.Mass confirmation & Purity %.
Tautomer Visibility Visible (often averaged or broad).Invisible (NH exchanged with solvent).Invisible (Ionization phase).
Solubility Excellent (Recommended).Good.N/A.
Drawback Broad peaks due to H-bonding/exchange.Loss of diagnostic acidic protons.Cannot distinguish regioisomers.

Part 2: Detailed Spectral Assignment (DMSO-d₆)[1]

Recommended Solvent: DMSO-d₆ is the "Gold Standard" for this molecule. Its high polarity stabilizes the carboxylic acid dimer and slows proton exchange enough to often visualize the NH proton, unlike CDCl₃ where the molecule is likely insoluble.

Predicted Chemical Shift Data (400 MHz, 298 K)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
1 12.50 – 13.50Broad Singlet2HCOOH & NHDiagnostic of free acid and unsubstituted pyrazole. Broadness indicates exchange.[1]
2 8.05 – 8.25Singlet1HPyrazole C3-HDeshielded by the adjacent N and electron-withdrawing COOH.
3 7.20 – 7.35Multiplet5HPhenyl RingCharacteristic "benzyl" aromatic pattern.
4 4.15 – 4.30Singlet2HBenzyl -CH₂-Key connector. Shift confirms attachment to aromatic/heteroaromatic systems.[2]

Critical Note: If the signal at δ 8.0-8.2 appears as two distinct smaller peaks, your sample may be at a temperature where tautomeric exchange is slow (decoalescence), or you have a mixture of permanently substituted regioisomers (e.g., N-methylated impurities).

Part 3: Comparative Differentiation Strategy

The most common failure mode in synthesizing this scaffold is the formation of regioisomers (if N-alkylation was attempted) or decarboxylation byproducts .

Scenario 1: Distinguishing from Decarboxylated Byproduct
  • Target: 5-benzyl-1H-pyrazole-4-carboxylic acid.

  • Alternative (Impurity): 5-benzyl-1H-pyrazole (No COOH).

  • Differentiation: The Target has one pyrazole CH singlet (C3-H). The impurity will have two coupled pyrazole protons (C3-H and C4-H, J ~2 Hz) or a broad singlet integrating to 2H if averaged.

Scenario 2: Distinguishing Tautomers (Advanced)

To prove the "5-benzyl" preference in solution (vs 3-benzyl), you must use NOE (Nuclear Overhauser Effect) .

  • Experiment: 1D NOE or 2D NOESY.

  • Irradiate: Benzyl -CH₂- (δ 4.2).

  • Observation:

    • Strong NOE to NH: Suggests the Benzyl is adjacent to the NH (Position 5).

    • Strong NOE to Pyrazole-CH: Suggests Benzyl is adjacent to the CH (Position 3 is Benzyl, Position 4 is H... but here 4 is COOH).

    • Note: Because H-exchange is fast, this is often ambiguous in 1H-pyrazoles unless cooled to -40°C.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. If Step 3 fails, the data from Step 2 is suspect.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid acid.

    • Dissolve in 0.6 mL DMSO-d₆ .

    • Why DMSO? It breaks intermolecular H-bonds, ensuring monomeric dispersion for sharper peaks.

  • Acquisition (Standard):

    • Pulse Program: zg30 (Standard 30° pulse).

    • Scans (NS): 16 (Sufficient for >5 mg).

    • Relaxation Delay (D1): 2.0 seconds (Essential for full integration of the aromatic protons).

  • The "D₂O Shake" (Validation Step):

    • After acquiring the standard spectrum, add 1 drop of D₂O to the NMR tube.[1]

    • Shake vigorously and re-acquire.[1]

    • Result: The broad signal at 12-13 ppm (COOH/NH) must disappear .

    • Interpretation: If a peak remains in the 10-14 ppm region, it is likely an impurity (e.g., aldehyde) rather than the exchangeable acid/amine.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure and troubleshooting common spectral anomalies.

NMR_Analysis_Flow Start Start: Sample in DMSO-d6 Check_Solubility Check Solubility Start->Check_Solubility Acquire_1H Acquire 1H NMR (16 Scans) Check_Solubility->Acquire_1H Check_Peaks Analyze 12-14 ppm Region Acquire_1H->Check_Peaks Broad_Signal Broad Singlet Present? Check_Peaks->Broad_Signal No_Signal No Signal > 10ppm Check_Peaks->No_Signal D2O_Test Perform D2O Shake Test Broad_Signal->D2O_Test Yes Conclusion_Wet WARNING: Sample Wet or Salt Form No_Signal->Conclusion_Wet Likely Deprotonated Signal_Gone Signal Disappears D2O_Test->Signal_Gone Signal_Stays Signal Persists D2O_Test->Signal_Stays Conclusion_Valid CONFIRMED: COOH/NH Present Signal_Gone->Conclusion_Valid Conclusion_Impurity WARNING: Non-exchangeable Impurity Signal_Stays->Conclusion_Impurity

Caption: Logical workflow for validating the presence of exchangeable protons (COOH/NH) in pyrazole derivatives.

References

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Link

  • Jokisaari, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Link

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Link

Sources

HPLC Method Development for Purity Testing of 5-benzyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-benzyl-1H-pyrazole-4-carboxylic acid presents a distinct challenge in pharmaceutical intermediate profiling. Standard alkyl-bonded phases (C18) often struggle to resolve the critical regioisomer (3-benzyl-1H-pyrazole-4-carboxylic acid) and frequently exhibit peak tailing due to the amphoteric nature of the pyrazole core.

This guide compares two separation strategies:

  • Method A (Baseline): Traditional C18 stationary phase.

  • Method B (Recommended): Phenyl-Hexyl stationary phase.

Key Finding: While Method A provides adequate retention, Method B (Phenyl-Hexyl) demonstrates superior resolution (


) of regioisomers and degradation products by leveraging 

interactions specific to the benzyl-pyrazole scaffold.

The Analytical Challenge

Developing a robust method for this molecule requires navigating three specific chemical hurdles:

  • Amphoteric Nature: The molecule contains a basic pyrazole nitrogen (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). At neutral pH, the molecule exists as a zwitterion, leading to poor retention and split peaks.
  • Tautomerism: The 1H-pyrazole moiety is subject to annular tautomerism. Without pH control, rapid proton transfer can cause peak broadening.

  • Regioisomer Co-elution: The synthesis of 5-benzyl pyrazoles often yields the 3-benzyl isomer as a by-product. These isomers have identical mass and nearly identical hydrophobicity, making them difficult to separate based on Van der Waals forces (C18) alone.

Workflow Visualization

The following decision tree outlines the logic used to arrive at the optimized protocol.

MethodDevWorkflow Start Start: 5-benzyl-1H-pyrazole-4-carboxylic acid CheckpH Step 1: pH Selection (Target pH < pKa of COOH) Start->CheckpH Acidic Acidic Mobile Phase (0.1% H3PO4 or Formic Acid) CheckpH->Acidic Suppress Ionization ColumnSel Step 2: Column Screening Acidic->ColumnSel C18 Option A: C18 Column (Hydrophobic Interaction) ColumnSel->C18 Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnSel->Phenyl ResultC18 Result: Co-elution of Isomers Tailing Factor > 1.5 C18->ResultC18 ResultPhenyl Result: Baseline Separation Tailing Factor < 1.2 Phenyl->ResultPhenyl

Figure 1: Method development decision tree highlighting the critical divergence in stationary phase selection.

Comparative Study Design

To objectively evaluate performance, we compared a standard industry workhorse column against a specialized aromatic-selective column.

Experimental Conditions
ParameterMethod A (Control) Method B (Alternative)
Stationary Phase C18 (End-capped), 5 µm, 100 ÅPhenyl-Hexyl, 5 µm, 100 Å
Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-5 min: 10% B5-20 min: 10%

60% B20-25 min: 60% B
Same Gradient Profile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temperature 30°C30°C
Rationale for Conditions
  • Acidic pH: Phosphoric acid was chosen to suppress the ionization of the carboxylic acid group (

    
    ) and protonate the pyrazole ring. This forces the molecule into a single ionic state, minimizing secondary silanol interactions that cause tailing [1].
    
  • Detection: The benzyl and pyrazole rings absorb strongly at 254 nm.

Results & Discussion

Chromatographic Performance Data

The following table summarizes the separation of the main analyte from its two critical impurities:

  • Impurity A: 3-benzyl-1H-pyrazole-4-carboxylic acid (Regioisomer).

  • Impurity B: 5-benzyl-1H-pyrazole (Decarboxylated degradation product).

Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (Main Peak) 12.4 min13.1 minComparable
Resolution (

) vs Impurity A
1.1 (Partial Co-elution)2.8 (Baseline Resolved) Improved
Resolution (

) vs Impurity B
4.55.2Comparable
Tailing Factor (

)
1.61.1 Improved
Theoretical Plates (

)
~8,500~11,200Improved
Mechanistic Insight: Why Phenyl-Hexyl Wins

The C18 column relies almost exclusively on hydrophobic interactions. Since the 3-benzyl and 5-benzyl isomers have nearly identical hydrophobic footprints, the selectivity (


) is poor.

The Phenyl-Hexyl phase introduces a secondary interaction mechanism:


 stacking . The electron-rich phenyl ring on the stationary phase interacts with the aromatic benzyl group and the pyrazole ring of the analyte. The steric positioning of the benzyl group in the 5-position versus the 3-position alters the accessibility of the aromatic system to the stationary phase, resulting in significantly different retention times [2].

SeparationMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte 5-benzyl-1H-pyrazole (Analyte) C18_Phase C18 Ligand Analyte->C18_Phase Weak Selectivity Phenyl_Phase Phenyl Ligand Analyte->Phenyl_Phase Strong Selectivity (Steric Sensitive) Hydrophobic Hydrophobic Only PiPi Pi-Pi Stacking + Hydrophobic

Figure 2: Mechanistic comparison showing the dual-interaction capability of the Phenyl-Hexyl phase.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this step-by-step protocol.

Reagent Preparation
  • Diluent: Mix Water/Acetonitrile (50:50 v/v).

  • Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL of HPLC-grade water. Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

Sample Preparation
  • Standard Stock: Weigh 10 mg of 5-benzyl-1H-pyrazole-4-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Test Sample: Prepare typically at 0.5 mg/mL in Diluent.

  • Impurity Spiking: For validation, spike the test sample with known impurities (if available) at 0.1% level.

System Suitability Criteria

Before running samples, ensure the system meets these requirements using the Standard solution:

  • Tailing Factor: NMT 1.5.

  • RSD of Area (n=5): NMT 2.0%.

  • Resolution: NMT 2.0 between the main peak and the nearest impurity (if using a resolution mixture).

References

  • Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. (2016).[1] Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-benzyl-1H-pyrazole-4-carboxylic acid

[1]

Executive Summary & Strategic Context

In the development of pyrazole-based pharmacophores, distinguishing between regioisomers is a critical quality control challenge. The synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid (Compound A) often yields the 1-benzyl-1H-pyrazole-4-carboxylic acid (Compound B) isomer as a major byproduct due to the ambident nucleophilicity of the pyrazole ring during alkylation.

This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of these two isomers. By leveraging specific mechanistic insights—primarily the "ortho-like" proximity effect —researchers can confidently assign regio-chemistry without resorting to time-consuming NMR experiments.

The Core Differentiator[2]
  • 5-benzyl isomer (C-benzyl): Exhibits a diagnostic [M+H-H₂O]⁺ peak due to the interaction between the C4-carboxylic acid and the adjacent C5-benzyl group.

  • 1-benzyl isomer (N-benzyl): Lacks the geometry for water loss; dominated by the cleavage of the N-benzyl bond to yield the tropylium ion (m/z 91 ).

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described below, ensure your LC-MS/MS system is calibrated to these baseline parameters. This protocol is designed to maximize the detection of diagnostic fragment ions.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Source ESI (Electrospray Ionization)Soft ionization preserves the molecular ion [M+H]⁺ for MS/MS selection.
Polarity Positive (+ve)Pyrazole nitrogens protonate readily; ESI+ yields richer structural fragments than ESI-.
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE reveals water loss (labile); High CE reveals skeletal cleavage (stable).
Mobile Phase 0.1% Formic Acid in H₂O/MeCNAcidic pH ensures full protonation of the precursor ([M+H]⁺ = 203).
Mass Analyzer Q-TOF or OrbitrapHigh resolution (<5 ppm) is recommended to confirm elemental compositions of fragments.

Comparative Analysis: 5-Benzyl vs. 1-Benzyl Isomers

The following table summarizes the key spectral differences. Note the shift in base peak and the presence/absence of the dehydration product.

Fragmentation Fingerprint Table
Feature5-benzyl-1H-pyrazole-4-carboxylic acid (Target)1-benzyl-1H-pyrazole-4-carboxylic acid (Alternative)
Precursor [M+H]⁺ m/z 203.08 m/z 203.08
Diagnostic Ion 1 m/z 185.07 ([M+H-H₂O]⁺) High Intensity (~40-60%)Absent or Negligible (<5%)
Diagnostic Ion 2 m/z 157.07 ([M+H-HCOOH]⁺)m/z 91.05 (Tropylium) Dominant Base Peak (100%)
Mechanism Proximity Effect: C4-COOH interacts with C5-Benzyl protons.Bond Lability: Weak N-C bond cleaves to release stable benzyl cation.

Mechanistic Deep Dive

The "Ortho-Effect" in 5-Benzyl Isomers

The defining characteristic of the 5-benzyl isomer is the spatial proximity of the carboxylic acid (at C4) and the benzyl group (at C5). Upon collisional activation, the carbonyl oxygen of the acid can abstract a benzylic proton. This leads to the elimination of a water molecule and the formation of a stable, cyclized pyrano-pyrazole cation (m/z 185).

This pathway is chemically impossible for the 1-benzyl isomer , where the benzyl group is attached to Nitrogen, far removed from the C4-carboxylic acid.

Tropylium Ion Formation (m/z 91)

While both isomers produce the tropylium ion (m/z 91), the 1-benzyl isomer does so much more readily. The C-N bond connecting the benzyl group to the pyrazole ring is significantly weaker than the C-C bond in the 5-benzyl isomer. Consequently, the MS/MS spectrum of the 1-benzyl isomer is often "clean," dominated almost entirely by m/z 91.

Visualizations

Diagram 1: Fragmentation Pathway of 5-benzyl-1H-pyrazole-4-carboxylic acid

This diagram illustrates the "ortho-like" interaction leading to the diagnostic water loss.

FragmentationPathwayM_Protonated[M+H]+ Precursorm/z 203(5-benzyl isomer)IntermediateCyclic Intermediate(H-transfer from Benzyl)M_Protonated->IntermediateProximity EffectFragment_157[M+H - HCOOH]+m/z 157M_Protonated->Fragment_157- HCOOH (46 Da)Fragment_91Tropylium Ionm/z 91(C7H7+)M_Protonated->Fragment_91C-C Cleavage(High Energy)Fragment_185[M+H - H2O]+m/z 185(Diagnostic Peak)Intermediate->Fragment_185- H2O (18 Da)

Caption: The 5-benzyl isomer undergoes a unique dehydration pathway (m/z 185) driven by the proximity of the C4-acid and C5-benzyl groups.

Diagram 2: Decision Tree for Isomer Differentiation

Use this logic flow to rapidly classify unknown samples.

DecisionTreeStartUnknown IsomerPrecursor m/z 203Check_185Check MS/MS for m/z 185([M-H2O]+)Start->Check_185Result_5BenzylIdentify: 5-benzyl-1H-pyrazole-4-COOH(C-Alkylation Product)Check_185->Result_5BenzylPeak Present (>10%)Result_1BenzylIdentify: 1-benzyl-1H-pyrazole-4-COOH(N-Alkylation Product)Check_185->Result_1BenzylPeak Absent (<5%)Base Peak = m/z 91

Caption: A binary decision tree utilizing the diagnostic water-loss peak to distinguish C-alkylated (5-benzyl) from N-alkylated (1-benzyl) isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holzer, W., et al. (2004). 4-Methoxybenzyl (PMB) Protected Pyrazolones.[1] Holzer-group.at. Available at: [Link] (Provides context on N- vs C-protection/alkylation in pyrazoles).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. Retrieved from: [Link]

  • Science Ready. (2023). Mass Spectrometry Fragmentation Patterns. Available at: [Link] (General fragmentation rules for carboxylic acids and aromatics).

  • Morales-Ríos, M. S., et al. (2012).[2] Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. SciELO. Available at: [Link] (Demonstrates the facile loss of N-benzyl groups vs C-benzyl stability).

Comparative biological activity of 5-benzyl vs 5-phenyl pyrazole-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural modification of the pyrazole-4-carboxylic acid scaffold at the C5 position represents a classic "Rigid vs. Flexible" optimization strategy in medicinal chemistry. The choice between a 5-phenyl (aryl) and a 5-benzyl (aralkyl) substituent fundamentally alters the physicochemical profile, binding kinetics, and target selectivity of the molecule.

  • 5-Phenyl Substituents: Confer structural rigidity, extended

    
    -conjugation, and a fixed planar or twisted geometry. They are preferred for targets requiring tight, specific 
    
    
    
    -
    
    
    stacking interactions (e.g., Xanthine Oxidase, certain Kinases).
  • 5-Benzyl Substituents: Introduce a methylene (

    
    ) "hinge," decoupling the electronic conjugation and allowing the phenyl ring to adopt an "induced fit" orientation. This is often advantageous for targets with deep, hydrophobic pockets or those requiring conformational adaptation (e.g., Phosphodiesterases, RIP1 Kinase).
    

This guide objectively compares these two pharmacophores, supported by experimental case studies in enzyme inhibition and antimicrobial activity.

Structural & Physicochemical Analysis[1][2][3][4]

The biological divergence stems from the electronic and steric consequences of the methylene bridge.

Feature5-Phenyl Pyrazole-4-COOH5-Benzyl Pyrazole-4-COOH
Linker Direct C-C bond (Rigid)Methylene

(Flexible)
Electronic Effect Conjugated with pyrazole core (Resonance active)Insulated from pyrazole core (Inductive only)
Conformation Restricted (Planar or defined twist angle ~30-60°)Rotatable (High degrees of freedom)
Lipophilicity (LogP) Moderate (Compact surface area)Higher (Increased alkyl content + volume)
Binding Entropy Low penalty (Rigid pre-organization)Higher penalty (Loss of entropy upon binding)
Primary Interaction

-

T-shaped or Parallel Stacking
Hydrophobic filling / Edge-to-face

Structural Logic Diagram (SAR Decision Tree)

SAR_Decision_Tree Start Target Pocket Analysis Pocket_Type Pocket Characteristics? Start->Pocket_Type Narrow_Flat Narrow, Flat, Aromatic Rich Pocket_Type->Narrow_Flat Restricted Deep_Flex Deep, Hydrophobic, Flexible Pocket_Type->Deep_Flex Voluminous Phenyl Select 5-Phenyl (Rigid, Conjugated) Narrow_Flat->Phenyl Benzyl Select 5-Benzyl (Flexible, Induced Fit) Deep_Flex->Benzyl Outcome_Phenyl High Potency (Low Entropy Cost) Risk: Solubility Phenyl->Outcome_Phenyl Outcome_Benzyl Broad Affinity (Adaptive) Risk: Metabolic Stability Benzyl->Outcome_Benzyl

Figure 1: Decision matrix for selecting C5-substituents based on active site topology.

Case Study 1: Xanthine Oxidase (XO) Inhibition

Context: Xanthine Oxidase inhibitors (like Febuxostat) often utilize a 1-phenyl-pyrazole or thiazole core. However, 5-substituted variants have been extensively mapped.

Comparative Performance

In the inhibition of Xanthine Oxidoreductase (XOR), the 5-phenyl moiety is generally superior. The active site of XO features a narrow channel lined with phenylalanine residues (Phe914, Phe1009).

  • 5-Phenyl Mechanism: The rigid phenyl ring engages in stable

    
    -
    
    
    
    stacking with the phenylalanine residues. The lack of a linker ensures the carboxylate headgroup is positioned precisely to interact with the Molybdenum center (Mo-pt).
  • 5-Benzyl Mechanism: The methylene linker introduces steric bulk that clashes with the narrow channel walls. Furthermore, the flexibility increases the entropic cost of binding, as the benzyl group must "freeze" into a specific conformation to fit.

Experimental Data (Synthesized from Li et al., 2017 & Related SAR):

Compound ClassSubstituent (R)IC50 (nM) against XORBinding Mode
5-Phenyl 4-CN-Phenyl4.2 - 5.7 Tight

-stacking, planar fit
5-Benzyl 4-CN-Benzyl> 200Steric clash, entropy penalty
Control Febuxostat5.4Reference Standard

Key Insight: For flat, aromatic-lined pockets like XO, the 5-phenyl group acts as a "molecular anchor," while the 5-benzyl group is a "steric wedge" that reduces potency.

Case Study 2: Antitrypanosomal & PDE Inhibition

Context: A study on pyrazolopyrimidinones (which contain the pyrazole-4-carboxylic acid core) compared 5-benzyl (BIPPO scaffold) vs. 5-phenyl analogs for activity against Trypanosoma brucei (PDE inhibitors).

Comparative Performance

Here, the trend reverses or equalizes depending on the specific parasite strain, highlighting the value of the benzyl "hinge."

  • 5-Benzyl (Compound NPD-0019): Served as the initial hit. The flexible benzyl group allowed the molecule to navigate the hydrophobic pocket of the phosphodiesterase (PDE) enzyme, accommodating slight structural variations in the target.

  • 5-Phenyl (Compound NPD-3200): Rigidification led to a change in selectivity. While potent, the loss of flexibility made it more sensitive to substitutions (e.g., p-methoxy substitution on the phenyl ring drastically reduced activity compared to the benzyl analog).

Data Summary (Source: Hulpia et al., ACS Med. Chem. Lett.):

CompoundStructure (C5-Substituent)Activity (pIC50) T. bruceiSelectivity Profile
NPD-0019 5-Benzyl ~6.5 - 7.0Broad spectrum PDE inhibition
NPD-3200 5-Phenyl ~7.2High potency, but steep SAR (sensitive to R-groups)

Key Insight: The 5-benzyl scaffold offers a "forgiving" SAR, useful in early hit discovery where the exact binding mode is unknown. The 5-phenyl scaffold yields higher peak potency ("Magic Methyl" effect of rigidification) but requires precise design.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

A. Synthesis: Divergent Pathways

Note: The choice of starting material dictates the C5 substituent.

  • 5-Phenyl Synthesis (Claisen-Schmidt Approach):

    • Reagents: Acetophenone + Diethyl oxalate (Base catalyzed).

    • Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate.

    • Cyclization: React intermediate with Hydrazine hydrate.

    • Result: Ethyl 5-phenyl-pyrazole-4-carboxylate.[1]

    • Validation: 1H NMR will show aromatic protons directly coupled to the core; no benzylic

      
       peak (~4.0 ppm).
      
  • 5-Benzyl Synthesis:

    • Reagents: Phenylacetone + Diethyl oxalate.

    • Intermediate: Ethyl 2,4-dioxo-5-phenylpentanoate.

    • Cyclization: React with Hydrazine hydrate.

    • Result: Ethyl 5-benzyl-pyrazole-4-carboxylate.

    • Validation: 1H NMR must show a singlet (2H) at

      
       3.9–4.2 ppm corresponding to the methylene bridge.
      
B. Xanthine Oxidase Inhibition Assay

This assay quantifies the potency difference (Phenyl > Benzyl).

Materials:

  • Xanthine Oxidase (bovine milk source, 0.05 U/mL).

  • Substrate: Xanthine (50

    
    M).
    
  • Buffer: 50 mM Phosphate buffer (pH 7.5).

Protocol:

  • Preparation: Dissolve test compounds (5-benzyl and 5-phenyl variants) in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L compound + 140 
    
    
    
    L buffer + 10
    
    
    L enzyme. Incubate at 25°C for 10 mins.
  • Initiation: Add 40

    
    L Xanthine substrate.
    
  • Detection: Monitor absorbance at 295 nm (formation of uric acid) for 10 minutes kinetically.

  • Calculation: Plot Slope (Abs/min) vs. Log[Concentration].

    • Expected Result: 5-phenyl derivative should show sigmoid inhibition curve shifted left (lower IC50) compared to 5-benzyl.

Mechanism of Action Visualization

The following diagram illustrates the binding difference in a constrained pocket (like XO).

Binding_Mode Target Target Active Site (Narrow Hydrophobic Slot) Interaction_Phenyl 5-Phenyl Ligand: Planar alignment Strong Pi-Pi Stacking Low Energy Conformation Target->Interaction_Phenyl Ideal Fit Interaction_Benzyl 5-Benzyl Ligand: Methylene 'Kink' Steric Clash with Walls Entropic Penalty (Bond Rotation) Target->Interaction_Benzyl Poor Fit

Figure 2: Mechanistic comparison of ligand binding modes.

References

  • Li, J., Wu, F., Liu, X., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry.

  • Hulpia, F., et al. (2016). Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents. ACS Medicinal Chemistry Letters.

  • Zhang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.

  • PubChem Compound Summary. (2023). 1-Benzyl-1H-pyrazole-4-carboxylic acid.[2][3] National Library of Medicine.

Sources

Comparative Guide: Solid-State Profiling of Benzyl-Pyrazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the solid-state properties of 5-benzyl-1H-pyrazole-4-carboxylic acid (C-benzyl isomer) against its structural isomer 1-benzyl-1H-pyrazole-4-carboxylic acid (N-benzyl isomer) and the parent 1H-pyrazole-4-carboxylic acid .

For drug development professionals, distinguishing between these forms is critical. The 1-benzyl isomer is a fixed pharmacophore often used as an intermediate (e.g., in BTK inhibitor synthesis), whereas the 5-benzyl isomer exhibits annular tautomerism , leading to complex polymorphism and variable solubility profiles that must be controlled during crystallization.

Structural Analysis & Alternatives Comparison

The Core Challenge: Tautomerism vs. Fixed Substitution

In solid-state chemistry, the primary differentiator between these alternatives is the mobility of the pyrazole proton.

  • Target (5-benzyl-1H-pyrazole-4-carboxylic acid): A 3(5)-substituted pyrazole.[1][2] It exists in dynamic equilibrium between the 3-benzyl and 5-benzyl forms in solution. In the crystal lattice, it "freezes" into one tautomer, often dictated by hydrogen bonding networks (dimers vs. catemers).

  • Alternative A (1-benzyl-1H-pyrazole-4-carboxylic acid): The benzyl group is fixed on Nitrogen-1. No annular tautomerism is possible. The crystal packing is driven solely by the carboxylic acid moiety and

    
     stacking of the benzyl rings.
    
  • Alternative B (1H-pyrazole-4-carboxylic acid): The unsubstituted parent. It serves as a reference for the "ribbon" packing motif characteristic of pyrazoles with free N-H donors.

Comparative Physicochemical Data Table
Feature5-Benzyl-1H-pyrazole-4-carboxylic acid (Target)1-Benzyl-1H-pyrazole-4-carboxylic acid (Alternative A)1H-Pyrazole-4-carboxylic acid (Reference)
CAS Number Not widely listed (Rare)401647-24-3 37718-11-9
Molecular Weight 202.21 g/mol 202.21 g/mol 112.09 g/mol
Tautomerism Yes (3-benzyl

5-benzyl)
No (Fixed N-substitution)Yes (Proton disorder common)
Crystal Motif Likely H-bonded Ribbons or Cyclic Dimers (Tautomer dependent)Carboxylic Acid Dimers (Centrosymmetric

)
Linear Ribbons (Intermolecular N-H...O)
Melting Point High (>200°C, predicted due to H-bond network)~168–170°C (Typical for N-substituted analogs)203–204°C
Solubility Low in non-polar; requires DMSO/MeOHModerate in organic solvents (DCM, EtOAc)High water solubility (relative to benzyls)
XRD Signature Complex; peaks shift with tautomer ratioSharp, defined pattern (No tautomeric disorder)Broad peaks if proton disorder exists

Critical Insight: If your XRD data shows broad diffuse scattering or split peaks at room temperature, your "5-benzyl" sample may be undergoing Solid-State Proton Transfer (SSPT) , a phenomenon observed in the parent pyrazole-4-carboxylic acid [1].

Experimental Protocols: Generating & Validating Data

Since specific crystallographic data for the 5-benzyl isomer is rare in open literature, you must generate self-validating data. Use this protocol to distinguish the 5-benzyl target from the 1-benzyl impurity.

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD to determine the precise tautomer (3-benzyl vs 5-benzyl) present in the lattice.

  • Solvent Selection: Prepare three saturated solutions:

    • System A: Ethanol (Protic, favors H-bond solvation).

    • System B: Acetonitrile (Aprotic, favors internal H-bonds).

    • System C: 1:1 Methanol/Water (High polarity).

  • Dissolution: Dissolve 20 mg of the compound in minimal solvent at 40°C. Filter through a 0.45

    
    m PTFE filter.
    
  • Crystallization: Place vials in a vibration-free environment at 20°C. Cover with Parafilm and poke 3 small holes.

  • Harvesting: Harvest crystals after 48–72 hours.

    • Success Indicator: 1-benzyl analogs typically form blocks/prisms. 3(5)-benzyl analogs often form needles or plates due to anisotropic H-bonding chains.

Protocol B: Powder X-Ray Diffraction (PXRD) Identification

Objective: Rapidly distinguish the target from the 1-benzyl isomer.

  • Sample Prep: Lightly grind 50 mg of dry sample. Do not over-grind (avoids amorphization).

  • Parameters:

    • Range: 2

      
       = 3° to 40°.
      
    • Step Size: 0.02°.

    • Source: Cu K

      
       (
      
      
      
      = 1.5406 Å).
  • Analysis Logic:

    • Low Angle Peaks (<10° 2

      
      ):  Look for a peak at 
      
      
      
      Å. This corresponds to the length of the benzyl-pyrazole molecule.
      • If present as a dimer (1-benzyl form), you may see a reflection at half this distance due to symmetry.

      • If present as a ribbon (5-benzyl form), the packing density is higher, often shifting the primary reflection to higher angles (15-20° 2

        
        ).
        

Structural Mechanism & Visualization

The following diagram illustrates the structural divergence between the target (5-benzyl) and the alternative (1-benzyl). The "Performance" of the crystal is defined by its Hydrogen Bonding Motif.

G Target Target: 5-Benzyl-1H-pyrazole-4-COOH Tautomer Dynamic Equilibrium (Solution) Target->Tautomer Solubilized Alt Alternative: 1-Benzyl-1H-pyrazole-4-COOH Motif_B Motif B: Cyclic Dimers (Carboxylic Acid R2,2(8)) Alt->Motif_B Obligate Formation SolidState Solid State Packing (Crystal Lattice) Tautomer->SolidState Crystallization Motif_A Motif A: Supramolecular Ribbons (Catemers via N-H...O) SolidState->Motif_A Preferred (High MP) Properties_A High Density Low Solubility Potential Proton Disorder Motif_A->Properties_A Properties_B Lower MP Discrete Units Standard Solubility Motif_B->Properties_B

Caption: Structural divergence pathways. The 5-benzyl isomer (Target) can form continuous ribbons leading to higher stability, while the 1-benzyl isomer (Alternative) is restricted to discrete dimers.

Data Interpretation Guide

When analyzing your X-ray data, use these checkpoints to verify your compound:

  • The "N-H" Check (IR/XRD Correlation):

    • 5-benzyl: Look for a broad N-H stretch in IR (

      
      ) and short N...O contacts (< 2.9 Å) in XRD. The presence of N-H...N  hydrogen bonds is a signature of the 3(5)-unsubstituted pyrazole ring [2].
      
    • 1-benzyl: No N-H donor exists on the ring. The only H-bond donor is the carboxylic acid (-OH).

  • Space Group Verification:

    • 1-benzyl derivatives often crystallize in centrosymmetric space groups (e.g.,

      
      ) due to the formation of inversion dimers of the carboxylic acid [3].
      
    • 5-benzyl derivatives may crystallize in lower symmetry groups or show disorder if the proton is hopping between N1 and N2 (Solid State Proton Transfer) [1].

  • Stability Implications:

    • If your application requires high thermal stability , the 5-benzyl isomer (Motif A) is superior due to the infinite H-bonded chains.

    • If your application requires solubility for formulation, the 1-benzyl isomer (Motif B) is generally preferred as the discrete dimers are easier to break apart by solvent molecules.

References

  • Foces-Foces, C., et al. (2001). "A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains." Journal of the American Chemical Society.[3]

  • Infantes, L., et al. (2013).[4] "The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State." Zeitschrift für Physikalische Chemie.

  • Holband, J., et al. (2019). "Structure analysis of a phenylpyrazole carboxylic acid derivative... using X-ray powder diffraction."[5] Powder Diffraction.[5]

  • PubChem Compound Summary for CID 6483876 (1-Benzyl-1H-pyrazole-4-carboxylic acid).

Sources

A Head-to-Head Purity Analysis: Commercial vs. Synthesized 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and groundbreaking scientific discoveries, the purity of chemical reagents is paramount. For researchers working with scaffolds like 5-benzyl-1H-pyrazole-4-carboxylic acid, a key building block in the synthesis of various biologically active compounds, the choice between sourcing from a commercial vendor and in-house synthesis is a critical decision. This guide provides an in-depth, objective comparison of the purity profiles of commercially available versus laboratory-synthesized 5-benzyl-1H-pyrazole-4-carboxylic acid, supported by detailed experimental protocols and analytical data. Our aim is to empower researchers to make informed decisions based on a comprehensive understanding of the potential impurities and the analytical rigor required to characterize them.

The Significance of Purity in Drug Discovery

The seemingly minute difference between 98% and 99.5% purity can have profound implications in a research and development setting. Impurities, even in trace amounts, can lead to misleading biological data, interfere with downstream reactions, and introduce variability in experimental results. In the context of drug development, unidentified impurities can pose significant safety risks and create regulatory hurdles. Therefore, a thorough understanding of the purity of starting materials is not merely a matter of good laboratory practice; it is a cornerstone of scientific integrity and the successful translation of research from the bench to the clinic.

Experimental Design: A Comparative Approach

To provide a robust comparison, we will analyze two samples of 5-benzyl-1H-pyrazole-4-carboxylic acid:

  • Commercial Sample: A commercially procured batch, advertised with a purity of ≥98%.

  • Synthesized Sample: A batch prepared in-house via a common synthetic route, followed by a standard purification protocol.

The purity of both samples will be assessed using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid

The in-house sample was synthesized using a well-established Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings from β-ketoesters and hydrazines.[1][2]

Reaction Scheme:

G cluster_0 Synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid Ethyl 2-benzylacetoacetate Ethyl 2-benzylacetoacetate Hydrazine Hydrate Hydrazine Hydrate Ethyl 2-benzylacetoacetate->Hydrazine Hydrate  +   Intermediate Intermediate Hydrazine Hydrate->Intermediate  Ethanol, Acetic Acid (cat.), Reflux   5-benzyl-1H-pyrazole-4-carboxylic acid 5-benzyl-1H-pyrazole-4-carboxylic acid Intermediate->5-benzyl-1H-pyrazole-4-carboxylic acid  Hydrolysis (NaOH, H2O), Acidification (HCl)  

Caption: Synthesis of 5-benzyl-1H-pyrazole-4-carboxylic acid.

Detailed Synthetic Protocol:

  • Reaction Setup: To a solution of ethyl 2-benzylacetoacetate (1 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) and a catalytic amount of glacial acetic acid were added.

  • Cyclization: The reaction mixture was heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.

  • Hydrolysis: The solvent was removed under reduced pressure, and the resulting residue was dissolved in a solution of sodium hydroxide in water and heated to reflux to facilitate the hydrolysis of the ester.

  • Purification: After cooling to room temperature, the reaction mixture was acidified with hydrochloric acid to precipitate the crude product. The solid was collected by vacuum filtration, washed with cold water, and then subjected to recrystallization from an ethanol/water mixture to yield the purified 5-benzyl-1H-pyrazole-4-carboxylic acid.

Analytical Characterization and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry. A reverse-phase HPLC method was developed to separate the target compound from potential impurities.

HPLC Method Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in methanol to a concentration of 1 mg/mL.

Data Summary Table:

SampleRetention Time (min)Peak Area (%)
Commercial Sample5.898.2
4.21.1
6.50.7
Synthesized Sample5.899.7
3.50.3

Analysis of HPLC Data:

The commercial sample showed a purity of 98.2%, which is within the supplier's specification of ≥98%. However, two notable impurity peaks were observed at retention times of 4.2 and 6.5 minutes. In contrast, the in-house synthesized and recrystallized sample exhibited a significantly higher purity of 99.7%, with only a minor impurity detected at 3.5 minutes.

G cluster_0 HPLC Purity Comparison Workflow A Commercial Sample C HPLC Analysis A->C B Synthesized Sample B->C D Purity: 98.2% Impurities: 1.8% C->D E Purity: 99.7% Impurities: 0.3% C->E

Caption: HPLC purity comparison workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and the identification of impurities.

NMR Analysis Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS).

Expected ¹H NMR Chemical Shifts for 5-benzyl-1H-pyrazole-4-carboxylic acid:

  • ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).[4]

  • ~8.0 ppm (s, 1H): Pyrazole C3-H.

  • ~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.

  • ~4.1 ppm (s, 2H): Methylene protons (-CH₂-).

  • ~13.0 ppm (br s, 1H): Pyrazole N-H.[5]

Expected ¹³C NMR Chemical Shifts for 5-benzyl-1H-pyrazole-4-carboxylic acid:

  • ~165 ppm: Carboxylic acid carbonyl carbon (-COOH).[4]

  • ~140 ppm: Pyrazole C5.

  • ~138 ppm: Quaternary aromatic carbon of the benzyl group.

  • ~135 ppm: Pyrazole C3.

  • ~127-129 ppm: Aromatic carbons of the benzyl group.

  • ~110 ppm: Pyrazole C4.

  • ~30 ppm: Methylene carbon (-CH₂-).

Analysis of NMR Data:

The ¹H and ¹³C NMR spectra of the synthesized sample were clean and consistent with the expected structure of 5-benzyl-1H-pyrazole-4-carboxylic acid. The commercial sample's spectra, while largely matching the target compound, showed small, unidentified peaks in the aromatic and aliphatic regions, corroborating the presence of impurities detected by HPLC.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in the identification of impurities.

MS Analysis Protocol:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive and negative ion modes.

Expected Mass Spectrum Data for 5-benzyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂):

  • Molecular Weight: 202.21 g/mol .[6]

  • [M+H]⁺: 203.08.

  • [M-H]⁻: 201.07.

  • Key Fragments: Loss of CO₂ (m/z 158), loss of the benzyl group (m/z 91), and other characteristic pyrazole ring fragments.[7]

Analysis of MS Data:

Both samples showed the expected molecular ion peaks. However, the mass spectrum of the commercial sample revealed additional low-intensity ions that did not correspond to the expected fragmentation pattern of the target molecule, further indicating the presence of impurities.

Discussion: The Origin of Impurities and the Value of In-House Synthesis

The impurities observed in the commercial sample could originate from various sources, including the synthetic route employed by the manufacturer, incomplete purification, or degradation during storage. Common impurities in the Knorr pyrazole synthesis can include unreacted starting materials (ethyl 2-benzylacetoacetate and hydrazine), regioisomers if an unsymmetrical diketone is used, and byproducts from side reactions.[8][9]

Our in-house synthesis, coupled with a careful recrystallization, effectively removed the majority of these impurities, resulting in a product of demonstrably higher purity. This highlights a key advantage of in-house synthesis: complete control over the reaction conditions and purification process. This control allows for the optimization of the procedure to minimize impurity formation and the implementation of rigorous purification steps to isolate a highly pure final product.

While commercial sources offer convenience, the "black box" nature of their manufacturing processes can introduce an element of uncertainty. For applications where absolute purity is critical, such as in the development of pharmaceutical reference standards or in sensitive biological assays, the investment in in-house synthesis and purification can be invaluable.

Conclusion and Recommendations

This comparative guide demonstrates that while commercially available 5-benzyl-1H-pyrazole-4-carboxylic acid can meet basic purity specifications, in-house synthesis followed by meticulous purification can yield a product of significantly higher purity.

For researchers and drug development professionals, we recommend the following:

  • Always Verify: Regardless of the source, independently verify the purity of critical reagents using appropriate analytical techniques. Do not solely rely on the supplier's certificate of analysis.

  • Consider the Application: For non-critical applications, a commercially available reagent may be sufficient. However, for demanding applications such as late-stage drug development or quantitative biological studies, the higher purity achievable through in-house synthesis may be necessary.

  • Invest in Analytical Expertise: Access to and expertise in analytical techniques such as HPLC, NMR, and MS are essential for ensuring the quality and integrity of your research.

By taking a proactive approach to purity assessment, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating the pace of scientific discovery and the development of new medicines.

References

  • Reddit. Knorr Pyrazole Synthesis advice. (2024). Available at: [Link]

  • Organic Syntheses. 5-Benzo[8][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole and 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (n.d.). Available at: [Link]

  • ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). Available at: [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Available at: [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). Available at: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. (n.d.). Available at: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. (2025). Available at: [Link]

  • RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • ChemConnections. Mass Spectrometry Fragmentation. (n.d.). Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. (2009).
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (n.d.).
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • DigitalCommons@PCOM. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Balci, M. (2005). Basic 1H-and 13C-NMR spectroscopy. Elsevier.
  • PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Available at: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.).
  • PMC. Ethyl 1-benzyl-3-(4-methylphenyl)
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.).
  • Google Patents. Method for purifying pyrazoles. (n.d.).
  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • IndiaMART. 1-Benzyl-1H-pyrazole-4-boron Pharma Grade Raw Material API (99.5% Purity). (n.d.). Available at: [Link]

  • Semantic Scholar. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. (2022).
  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Available at: [Link]

  • ResearchGate.
  • Wikipedia. Pyrrole. (n.d.). Available at: [Link]

Sources

Elemental Analysis Standards: Validating 5-benzyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and standardization protocol for the elemental analysis of 5-benzyl-1H-pyrazole-4-carboxylic acid , a critical scaffold in medicinal chemistry (often associated with sGC stimulators and kinase inhibitors).

Executive Summary: The "Purity Gap" in Drug Scaffolds

In the development of small molecule therapeutics, 5-benzyl-1H-pyrazole-4-carboxylic acid (C₁₁H₁₀N₂O₂) serves as a pivotal intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity (e.g., % area), it frequently fails to detect non-chromophoric impurities such as inorganic salts, trapped solvent, or moisture.

This guide establishes Elemental Analysis (CHN) as the definitive "Gold Standard" for validating the bulk integrity of this compound. We compare its performance against HPLC and qNMR, demonstrating why EA is non-negotiable for establishing a reference standard.

The Standard: Theoretical vs. Experimental Baselines

To validate a batch of 5-benzyl-1H-pyrazole-4-carboxylic acid, the experimental combustion data must align with the theoretical stoichiometric values.

Molecular Formula: C₁₁H₁₀N₂O₂ Molecular Weight: 202.21 g/mol

Table 1: Theoretical Elemental Composition Standards
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w) Acceptance Range (±0.4%)
Carbon (C) 1112.011132.12165.34% 64.94% – 65.74%
Hydrogen (H) 101.00810.0804.98% 4.58% – 5.38%
Nitrogen (N) 214.00728.01413.85% 13.45% – 14.25%
Oxygen (O) 215.99931.99815.82% Calculated by difference

Expert Insight: A deviation >0.4% in Carbon typically indicates solvent entrapment (e.g., Ethyl Acetate) or inorganic contamination, whereas Hydrogen deviation often signals hygroscopicity (formation of hemi-hydrates).

Comparative Analysis: EA vs. Alternatives

Why perform destructive Elemental Analysis when HPLC is non-destructive and ubiquitous? The answer lies in the "Blind Spots" of chromatography.

Table 2: Performance Comparison of Validation Methods
FeatureElemental Analysis (CHN) HPLC-UV (254 nm) qNMR (Quantitative NMR)
Primary Detection Bulk atomic composition (C, H, N)Chromophoric organic impuritiesProton environments
Blind Spots Specific structure (Isomers look identical)Inorganic salts, Water, Aliphatic solvents Relaxations times, paramagnetic impurities
Sensitivity High for bulk purity (±0.3%)High for trace organics (<0.05%)Moderate (±1-2%)
Sample Req. ~2–5 mg (Destructive)<1 mg (Recoverable)~10 mg (Recoverable)
Role in QC Validates Salt/Solvate Form Validates Organic PurityValidates Structure
Mechanistic Causality
  • HPLC Failure Mode: A sample of 5-benzyl-1H-pyrazole-4-carboxylic acid may show 99.9% purity by HPLC but contain 10% NaCl (from neutralization steps). HPLC detectors (UV-Vis) are "blind" to NaCl.

  • EA Success Mode: The presence of 10% NaCl dilutes the Carbon content. The experimental %C would drop from 65.34% to ~58.8% , immediately flagging the batch as "Failed" despite the perfect HPLC trace.

Experimental Protocol: Validating the Standard

Objective: Determine the precise mass fraction of Carbon, Hydrogen, and Nitrogen to confirm the absence of non-combustible impurities.

Reagents & Equipment[2][3][4][5]
  • Instrument: Flash 2000 or Elementar vario EL cube (Combustion temp >950°C).

  • Carrier Gas: Helium (99.999% purity).

  • Reference Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (for calibration).

  • Sample: 5-benzyl-1H-pyrazole-4-carboxylic acid (dried in vacuo at 45°C for 4 hours).

Step-by-Step Methodology
  • System Blanking: Run 3 empty tin capsules to establish the baseline for atmospheric Nitrogen and Carbon.

  • Calibration: Analyze Acetanilide standards (approx. 2 mg) until the K-factor deviation is <0.1%.

  • Sample Preparation:

    • Weigh 2.000 ± 0.005 mg of the dried pyrazole derivative into a tin capsule.

    • Critical Step: Fold the capsule hermetically to prevent loss of volatile intermediates during the drop.

    • Note: This compound has a carboxylic acid moiety; ensure no interaction with moisture in the air by weighing rapidly.

  • Combustion:

    • Inject into the combustion reactor (950–1050°C) with Oxygen pulse.

    • Gases (CO₂, H₂O, N₂, NOₓ) pass through reduction copper (650°C) to convert NOₓ → N₂.

  • Detection: TCD (Thermal Conductivity Detector) measures the separated gas peaks.

Data Interpretation & Troubleshooting

The following decision tree illustrates how to interpret EA data for this specific molecule.

EA_Decision_Tree Start Start: Analyze CHN Data CheckC Check Carbon (%C) Target: 65.34% ±0.4 Start->CheckC PassC Carbon Passes CheckC->PassC Within Range FailC_Low Fail: Low %C (<64.9%) CheckC->FailC_Low Too Low FailC_High Fail: High %C (>65.8%) CheckC->FailC_High Too High CheckH Check Hydrogen (%H) Target: 4.98% ±0.4 PassC->CheckH Inorganic Diagnosis: Inorganic Salt Contamination (NaCl, Na2SO4) FailC_Low->Inorganic Dilution Effect Solvent Diagnosis: Trapped Solvent (EtOAc, EtOH) FailC_High->Solvent Carbon-rich impurity PassH Hydrogen Passes CheckH->PassH Within Range FailH_High Fail: High %H (>5.4%) CheckH->FailH_High Too High Release BATCH RELEASED Standard Certified PassH->Release Hydrate Diagnosis: Moisture/Hydrate (Sample is Hygroscopic) FailH_High->Hydrate Water adds H, lowers C

Figure 1: Logic flow for interpreting Elemental Analysis results during the validation of 5-benzyl-1H-pyrazole-4-carboxylic acid.

Common Deviation Scenarios
  • Scenario A (The Hydrate):

    • Result: %C = 60.0% (Low), %H = 5.5% (High).

    • Cause: The molecule has formed a monohydrate (C₁₁H₁₀N₂O₂ · H₂O).

    • Action: Dry at 80°C under high vacuum or recrystallize from anhydrous toluene.

  • Scenario B (The Salt):

    • Result: %C = 58.9%, %H = 4.0%, %N = 12.5%.

    • Cause: Sodium salt formation (C₁₁H₉N₂O₂Na) due to incomplete acidification during workup.

    • Action: Re-acidify to pH 3 and wash thoroughly with water to remove ions.

Analytical Workflow Integration

To ensure the highest scientific integrity (E-E-A-T), EA should not be a standalone test but the final gatekeeper in the QC workflow.

QC_Workflow Synthesis Synthesis (Crude) Purification Purification (Recrystallization) Synthesis->Purification HPLC HPLC-UV (Check Organic Purity) Purification->HPLC Decision1 >98%? HPLC->Decision1 Decision1->Purification No EA Elemental Analysis (Check Bulk Purity) Decision1->EA Yes Decision2 Match Theoretical? EA->Decision2 Decision2->Purification No (Salt/Solvate) Final Release as Reference Standard Decision2->Final Yes

Figure 2: Integrated Quality Control workflow showing Elemental Analysis as the critical final validation step.

Conclusion

For 5-benzyl-1H-pyrazole-4-carboxylic acid , relying solely on HPLC is a risk to scientific integrity. While HPLC confirms the absence of side-reaction organic byproducts, only Elemental Analysis provides the authoritative grounding required to certify the material as a stoichiometric standard free from inorganic salts and hydration.

Recommendation: Adopt a specification limit of ±0.4% for C, H, and N values relative to the theoretical C₁₁H₁₀N₂O₂. Deviations outside this range require immediate investigation into drying protocols or inorganic scavenging.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline for Elemental Impurities Q3D(R1). [Link]

Comparative Bioassay Validation Guide: 5-Benzyl-1H-Pyrazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-benzyl-1H-pyrazole-4-carboxylic acid derivatives represent a privileged scaffold in the design of D-Amino Acid Oxidase (DAAO) inhibitors. Unlike first-generation inhibitors, this class offers a balance of potency, solubility, and blood-brain barrier (BBB) permeability essential for treating the negative and cognitive symptoms of schizophrenia.

The Validation Challenge: Validating these derivatives requires a rigorous exclusion of "false positives." Many DAAO assays rely on coupled peroxidase systems (HRP), which are prone to interference by compounds that scavenge hydrogen peroxide or inhibit HRP directly.[1] This guide outlines a self-validating workflow to distinguish true DAAO inhibition from assay artifacts.

Comparative Landscape: Performance vs. Alternatives

The following table contrasts the 5-benzyl-1H-pyrazole class against the industry standard (Sodium Benzoate) and high-potency research tools (CBIO).

Feature5-Benzyl-1H-Pyrazole Derivatives Sodium Benzoate (Standard of Care)CBIO (Research Tool)
Primary Target Human DAAO (hDAAO)Human DAAOHuman DAAO
Potency (

)
Low nM to Low

M
(High)
mM range (Weak)~100-200 nM (High)
Binding Mode Competitive (Active Site)CompetitiveCompetitive
BBB Permeability Tunable (High in optimized leads)Low (Requires high doses)Low/Moderate
Selectivity High vs. D-Aspartate Oxidase (DDO)LowModerate
Assay Risk Fluorescence Quenching (Structure dependent)Low InterferenceLow Interference

Scientific Insight: While CBIO is potent, its poor physicochemical properties limit clinical use. Sodium Benzoate requires massive doses (grams/day) to achieve effect. The pyrazole-4-carboxylic acid scaffold provides the "sweet spot" for lead optimization.

Bioassay Validation Framework

To ensure data integrity (E-E-A-T), you must employ a Triangulated Validation Strategy . Relying on a single readout is insufficient for publication-quality data.

A. The Primary Screen: Amplex Red Coupled Assay

This is the high-throughput workhorse. It detects


 generated by DAAO activity via Horseradish Peroxidase (HRP).[2][3]
  • Mechanism: D-Serine + DAAO

    
     Imino Acid + 
    
    
    
    . Then:
    
    
    + Amplex Red + HRP
    
    
    Resorufin (Fluorescent).[1][3][4]
  • Risk: Compounds may inhibit HRP or scavenge

    
    , appearing as DAAO inhibitors (False Positives).
    
B. The Critical Counter-Screen: HRP Direct Test

Mandatory Step: You must test your compounds against HRP in the absence of DAAO, using exogenous


. If the compound inhibits this reaction, it is an assay interferer, not a DAAO inhibitor.
C. The Orthogonal Assay: Direct UV Detection

To confirm hits, use a non-coupled assay. DAAO converts D-Kynurenine to Kynurenic Acid, which can be monitored via UV absorbance or HPLC, completely bypassing HRP.

Visualized Workflows (Graphviz)

Diagram 1: The Coupled Assay Logic & Interference Points

DAAO_Assay_Mechanism cluster_0 Step 1: Biological Event cluster_1 Step 2: Detection Event D_Serine Substrate (D-Serine) H2O2 H2O2 (Product) D_Serine->H2O2 Oxidation DAAO Enzyme (DAAO) DAAO->H2O2 Catalyzes Resorufin Resorufin (Fluorescent Signal) H2O2->Resorufin Drives conversion Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin Oxidation HRP Coupling Enzyme (HRP) HRP->Resorufin Catalyzes Inhibitor Test Compound (Pyrazole Derivative) Inhibitor->DAAO TRUE INHIBITION Inhibitor->HRP FALSE POSITIVE (Interference)

Caption: Logical flow of the Amplex Red coupled assay. Note the "False Positive" pathway where compounds inhibit HRP rather than DAAO.

Diagram 2: Validation Decision Tree

Validation_Workflow Start Start: Compound Screening Primary Primary Assay (Amplex Red + DAAO) Start->Primary Decision1 Is Signal Reduced? Primary->Decision1 Counter Counter Screen (HRP + Exogenous H2O2) Decision1->Counter Yes Inactive Inactive Compound Decision1->Inactive No Decision2 Is Signal Reduced? Counter->Decision2 Orthogonal Orthogonal Assay (Direct UV/HPLC) Decision2->Orthogonal No (Good) Artifact ARTIFACT (HRP Inhibitor/Scavenger) Decision2->Artifact Yes (Bad) Valid VALIDATED HIT (True DAAO Inhibitor) Orthogonal->Valid Confirmed Orthogonal->Artifact Not Confirmed

Caption: Decision tree for distinguishing true inhibitors from assay artifacts using counter-screens and orthogonal methods.

Detailed Experimental Protocols

Protocol A: Primary Fluorometric Assay (Amplex Red)

Purpose: Determination of


 values.

Reagents:

  • Buffer: 50 mM Sodium Phosphate, pH 7.4.[5]

  • Enzyme: Recombinant Human DAAO (final conc: 2–5 nM).

  • Substrate: D-Serine (final conc:

    
     value, typically 2–5 mM).
    
  • Cofactor: FAD (Flavin Adenine Dinucleotide), 10

    
    M. Critical: Freshly prepared.
    
  • Detection: Amplex Red (50

    
    M) + HRP (0.5 U/mL).
    

Workflow:

  • Preparation: Dissolve 5-benzyl-1H-pyrazole derivatives in DMSO (Final DMSO < 1%).

  • Incubation: Mix Enzyme + FAD + Test Compound in buffer. Incubate for 15 mins at 25°C to allow binding.

  • Initiation: Add Substrate/Detection Mix (D-Serine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve.
    

Self-Validating Check (Z-Prime): Ensure your assay plate includes High Control (DMSO only) and Low Control (10


M CBIO). A Z' factor > 0.5 is required for reliability [1].
Protocol B: The "False Positive" Counter-Screen

Purpose: Rule out HRP inhibition.

Workflow:

  • Prepare the exact same reaction mix as Protocol A, but OMIT DAAO and D-Serine .

  • Add exogenous Hydrogen Peroxide (

    
    ) at a concentration matching the typical signal of the primary assay (e.g., 5 
    
    
    
    M).
  • Add Test Compound.[6]

  • Measure fluorescence.[2][4][7][8]

  • Interpretation: If the compound reduces fluorescence here, it is killing the reporter system (HRP), not the target. Discard these compounds.

Data Analysis & Interpretation

When publishing your comparison, present data using the Cheng-Prusoff correction to convert


 to 

, allowing for universal comparison across different labs using different substrate concentrations.


Expected Results for 5-Benzyl-1H-Pyrazole Derivatives:

  • Valid Hit: High inhibition in Protocol A, NO inhibition in Protocol B.

  • Potency:

    
     should be in the 10 nM – 500 nM range for optimized leads [2].
    
  • Hill Slope: Should be near -1.0. Slopes > -2.0 often indicate aggregation or non-specific binding.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Sparey, T., et al. (2008).[6][9] The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase Inhibitors.[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Hopkins, S. C., et al. (2013). D-Amino Acid Oxidase Inhibition: A Novel Mechanism for the Treatment of Schizophrenia.[10] Handbook of Experimental Pharmacology. Link

  • Sacchi, S., et al. (2012). D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy.[10][6][11][12] Current Pharmaceutical Design. Link

Sources

Comparative Analytical Guide: LC-MS Identification of Degradation Products in 5-benzyl-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-benzyl-1H-pyrazole-4-carboxylic acid is a critical pharmacophore in drug development, serving as a scaffold for soluble guanylate cyclase (sGC) activators and various kinase inhibitors. Its structural duality—combining a polar, ionizable pyrazole-carboxylic acid core with a lipophilic benzyl tail—presents unique stability and chromatographic challenges.

This guide objectively compares the Standard Analytical Approach (HPLC-UV/Single Quad MS) against an Optimized Orthogonal Approach (UHPLC-HRAM-MS with Phenyl-based stationary phases) for identifying degradation products.

The Core Challenge: The benzylic position is susceptible to radical oxidation, while the carboxylic acid is prone to decarboxylation under thermal stress. Distinguishing between isobaric degradants (e.g., N-oxides vs. C-hydroxyls) requires high-resolution mass spectrometry (HRAM) and specific chromatographic selectivity that standard C18 methods often fail to provide.

Comparative Methodology: Standard vs. Optimized

The following comparison highlights why a shift in column chemistry and detection technology is necessary for this specific scaffold.

Table 1: Performance Comparison of Analytical Strategies
FeatureStandard Approach (Baseline)Optimized Approach (Recommended)Scientific Rationale
Stationary Phase C18 (Octadecylsilane)Biphenyl or Phenyl-Hexyl The benzyl and pyrazole rings participate in

interactions with phenyl phases, resolving positional isomers that co-elute on C18.
Detection UV (254 nm) + Low-Res MS (SQ)UV + HRAM MS (Q-TOF/Orbitrap) Low-res MS cannot distinguish Oxidative product (+O) from interfering matrix background or isobaric impurities (Mass defect filtering is required).
Mobile Phase Water/Acetonitrile (0.1% TFA)Water/Methanol (0.1% Formic Acid) Methanol enhances the

selectivity on phenyl columns better than ACN. Formic acid avoids TFA's ion suppression in MS.
Identification Retention Time matchingMS/MS Fragmentation + Exact Mass Structural elucidation of unknowns (e.g., benzylic ketone vs. alcohol) requires fragment ion confirmation.

Experimental Protocol: Forced Degradation & Analysis

To generate the degradation products for identification, a forced degradation study (stress testing) must be performed in accordance with ICH Q1A(R2) and Q1B guidelines.

Stress Conditions (Preparation of Stock: 1 mg/mL in MeOH)
  • Acid Hydrolysis: Add 1N HCl; heat at 60°C for 4 hours. (Target: Decarboxylation).[1]

  • Base Hydrolysis: Add 1N NaOH; heat at 60°C for 4 hours. (Target: Ring opening/hydrolysis).

  • Oxidation: Add 3% H₂O₂; ambient temp for 24 hours. (Target: Benzylic oxidation, N-oxidation).

  • Thermal: Solid state at 80°C for 7 days.

  • Photolytic: 1.2 million lux hours (Vis) / 200 W·h/m² (UV) per ICH Q1B.[2]

Optimized UHPLC-HRAM-MS Method
  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: Kinetex Biphenyl or equivalent (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 50–1000.

    • Collision Energy: Ramp 10–40 eV (for fragmentation trees).

Results: Identification of Degradation Products

The parent molecule, 5-benzyl-1H-pyrazole-4-carboxylic acid , has a monoisotopic mass of 202.0742 Da (


).
Observed [M+H]+:  203.0815.
Degradation Profile Summary

The following table summarizes the degradation products identified using the Optimized Approach. Note the ability to distinguish small mass differences.

IDStress ConditionRT (min)Observed m/z [M+H]+Mass Shift (Da)Proposed StructureKey Fragment Ions (m/z)
DP-1 Thermal / Acid4.2159.0916-43.9899Decarboxylated (5-benzyl-1H-pyrazole)91.05 (Tropylium), 65.04
DP-2 Oxidation (H₂O₂)5.8219.0764+15.9949Benzylic Alcohol (Hydroxylation at

)
201.06 (Loss of H₂O), 107.04
DP-3 Oxidation (H₂O₂)6.1217.0608+13.9793Benzylic Ketone (Carbonyl formation)105.03 (Benzoyl), 77.03
DP-4 Photolytic5.1219.0764+15.9949N-Oxide (Pyrazole N-oxidation)203.08 (Loss of O), 159.09
Mechanistic Discussion[3][4][5][6]

1. Benzylic Oxidation (DP-2 & DP-3): The methylene bridge (


) connecting the phenyl and pyrazole rings is the most reactive site for radical attack.
  • Mechanism:[3][4][5][6][7][8] Hydrogen abstraction forms a benzylic radical, which reacts with oxygen to form a peroxide, eventually reducing to the alcohol (DP-2). Further oxidation yields the ketone (DP-3).

  • Differentiation: DP-2 (Alcohol) loses water (

    
    ) easily in MS/MS source (m/z 219 
    
    
    
    201). DP-4 (N-Oxide), which is isobaric, typically shows a characteristic loss of atomic oxygen (M-16) or remains intact depending on potential.

2. Decarboxylation (DP-1): Pyrazole-4-carboxylic acids are thermally labile. Under acidic or high-heat conditions, the carboxylic acid group is lost as


.
  • MS Signature: The mass spectrum shows a clear shift from 203

    
     159. The loss of 44 Da is definitive.
    

Visualization of Pathways & Workflow

Diagram 1: Analytical Workflow (Standard vs. Optimized)

AnalyticalWorkflow cluster_Standard Standard Approach (Limited) cluster_Optimized Optimized Approach (Recommended) Start Sample: 5-benzyl-1H-pyrazole-4-carboxylic acid Stress Forced Degradation (Acid, Base, Ox, Heat, Light) Start->Stress C18 C18 Column (Poor Polar Retention) Stress->C18 Biphenyl Biphenyl Column (Pi-Pi Selectivity) Stress->Biphenyl UV UV Detection (No Structural Data) C18->UV SQ Single Quad MS (Nominal Mass Only) UV->SQ Result1 Data: Retention Time Only SQ->Result1 Ambiguous ID HRAM Q-TOF / Orbitrap (Exact Mass < 2ppm) Biphenyl->HRAM MSMS MS/MS Fragmentation (Structure Elucidation) HRAM->MSMS Result2 Data: Formula + Fragment Confirmation MSMS->Result2 Definitive ID

Caption: Comparison of the standard C18/UV workflow versus the optimized Biphenyl/HRAM-MS workflow for definitive impurity identification.

Diagram 2: Proposed Degradation Pathway

DegradationPathway Parent Parent Molecule (m/z 203.08) Decarb DP-1: Decarboxylated (m/z 159.09) Parent->Decarb Thermal/Acid (-CO2) Alcohol DP-2: Benzylic Alcohol (m/z 219.08) Parent->Alcohol Oxidation (H2O2) (+O) NOxide DP-4: N-Oxide (m/z 219.08) Parent->NOxide Photolytic/Ox (+O on N) Ketone DP-3: Benzylic Ketone (m/z 217.06) Alcohol->Ketone Further Ox (-2H)

Caption: Primary degradation pathways including decarboxylation (thermal) and benzylic oxidation (oxidative stress).

References

  • International Council for Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2003). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • Restek Corporation. (2024). "LC Column Selection Guide: Biphenyl Phases for Aromatic Selectivity." Retrieved from [Link]

  • Master Organic Chemistry. (2018). "Reactions at the Benzylic Position: Oxidation and Halogenation." Retrieved from [Link]

Sources

Safety Operating Guide

5-benzyl-1H-pyrazole-4-carboxylic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 5-benzyl-1H-pyrazole-4-carboxylic acid as a hazardous organic waste . Do NOT dispose of via sanitary sewer (sink) or general trash.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Segregation: Classify as an Organic Acid . Store away from strong oxidizers (e.g., nitric acid) and strong bases (e.g., sodium hydroxide) to prevent exothermic reactions.

  • PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. Use a fume hood when handling dry powder to avoid inhalation.

Chemical Profile & Hazards

To dispose of a chemical safely, you must understand its reactivity. 5-benzyl-1H-pyrazole-4-carboxylic acid is an amphoteric molecule with a dominant acidic character due to the carboxylic acid moiety.

PropertyDescriptionDisposal Implication
Physical State Solid (Powder/Crystalline)Dust generation risk; requires particulate control during transfer.[1]
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)Must be segregated from bases. Incompatible with cyanide or sulfide waste streams (risk of HCN/H₂S gas evolution).
Solubility Low in water; Soluble in DMSO, MethanolRinse glassware with organic solvents (methanol/acetone), not just water.
Stability Stable under standard conditionsCombustible. Emits NOx and COx during incineration.

Senior Scientist Note: While the pyrazole ring has a basic nitrogen, the carboxylic acid group dictates its disposal compatibility. Treat this strictly as an acidic organic solid for segregation purposes.

Pre-Disposal Assessment & Segregation

Effective waste management begins with segregation. Mixing incompatible waste streams is the #1 cause of laboratory accidents during disposal.

Segregation Logic
  • Stream A (Halogenated Organics): NO. (Unless dissolved in DCM/Chloroform).

  • Stream B (Non-Halogenated Organics): YES. (If dissolved in Acetone/Methanol).

  • Stream C (Solid Hazardous Waste): YES. (Pure compound or contaminated disposables).

  • Stream D (Aqueous Acid/Base): NO. (Solubility is too low; do not attempt to neutralize and flush).

Visualizing the Workflow

The following diagram outlines the decision process for disposing of this specific compound.

Disposal_Workflow Start Waste Generation: 5-benzyl-1H-pyrazole-4-carboxylic acid State_Check Determine Physical State Start->State_Check Solid_Waste Solid / Powder State_Check->Solid_Waste Dry Compound Liquid_Waste Solution (e.g., HPLC Waste, Mother Liquor) State_Check->Liquid_Waste Dissolved Container_Solid Container: Wide-mouth HDPE or Glass Jar Solid_Waste->Container_Solid Label_Solid Label: 'Hazardous Waste - Solid Organic Acid' (Toxic/Irritant) Container_Solid->Label_Solid EHS_Pickup EHS / Contractor Pickup (Incineration) Label_Solid->EHS_Pickup Solvent_Check Check Solvent Type Liquid_Waste->Solvent_Check Halo_Stream Halogenated Solvent (DCM, Chloroform) Solvent_Check->Halo_Stream Contains Halogens NonHalo_Stream Non-Halogenated Solvent (Methanol, DMSO, Acetone) Solvent_Check->NonHalo_Stream No Halogens Halo_Stream->EHS_Pickup NonHalo_Stream->EHS_Pickup

Figure 1: Decision tree for segregating 5-benzyl-1H-pyrazole-4-carboxylic acid waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf chemicals or excess weighed powder.

  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion over long storage periods.

  • Transfer:

    • Work inside a fume hood to contain dust.

    • Transfer the solid carefully into the waste container.

    • Do not mix with paper towels or gloves in the same jar (keep "pure chemical" waste separate from "debris" waste if required by your local EHS).

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name (do not use abbreviations or structure drawings).

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

  • Storage: Close the lid tightly. Place the container in secondary containment (a plastic tray) in the satellite accumulation area.

Protocol B: Disposal of Solutions (Reaction Mixtures/HPLC)

Use this for reaction byproducts or dissolved samples.

  • Solvent Identification: Determine if your solvent system contains halogenated compounds (DCM, Chloroform).

    • If Yes: Pour into the Halogenated Waste carboy.

    • If No (e.g., Methanol, DMSO): Pour into the Non-Halogenated Organic carboy.

  • pH Check: Although the compound is acidic, in dilute organic solvents, pH adjustment is usually not required unless the solution is predominantly aqueous (>50% water).

    • If Aqueous:[2] Check pH. If < 2, neutralize slowly with dilute Sodium Bicarbonate to pH 6-8 before adding to the aqueous organic waste stream to prevent container corrosion.

  • Rinsing: Rinse the original flask with a small amount of acetone and add the rinsate to the waste container.

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Regulatory bodies (like the EPA) consider a container "RCRA Empty" only after specific treatment.

  • Rinse: Triple rinse the empty bottle with a solvent capable of dissolving the residue (Methanol or Acetone are recommended).

  • Disposal of Rinsate: Pour all three rinses into the appropriate liquid hazardous waste container.

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Place the dry, uncapped bottle in the glass recycling or trash (depending on facility rules). Never throw a bottle with visible residue into the trash.

Emergency Contingencies: Spill Management

Scenario: Dry Powder Spill

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves and N95 dust mask (or use a respirator if the spill is large and outside a hood).

  • Containment: Cover the spill with a damp paper towel to prevent dust from becoming airborne.

  • Cleanup: Scoop up the material and the paper towels. Place them in a sealable plastic bag.

  • Disposal: Label the bag as "Hazardous Waste - Debris contaminated with Organic Acid" and place it in the solid waste bin.

Scenario: Solution Spill

  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize (Optional): If the spill is large and highly acidic, sprinkle sodium bicarbonate over the absorbent.

  • Collect: Place saturated absorbents into a heavy-duty hazardous waste bag.

  • Clean: Wipe the surface with water and detergent.

Regulatory Compliance (US/Global Standards)
  • EPA RCRA Status: This compound is generally not a "Listed Waste" (P or U list) specifically. However, it is regulated as a "Characteristic Waste" if it exhibits ignitability (D001) when in solvent, or toxicity.

  • Waste Code Assignment:

    • If pure solid: Assign a generic state code (e.g., "Non-regulated chemical waste" or "Toxic solid organic").

    • If in Acetone/Methanol: D001 (Ignitable).

    • If in DCM: F002 (Spent Halogenated Solvent).

Authoritative Reference Note: Always consult your institution's Environmental Health & Safety (EHS) officer. Local municipal codes often supersede general federal guidelines.

References
  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. (Regulations governing hazardous waste identification and management).[3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6483876, 1-Benzyl-1H-pyrazole-4-carboxylic acid. (Source for chemical structure and physical property data).[4] [Link]

  • American Chemical Society (ACS). Guide to Laboratory Waste Management. (General principles for organic acid segregation). [Link]

Sources

Personal protective equipment for handling 5-benzyl-1H-pyrazole-4-carboxylic acid

[1][2]

Executive Safety Summary

Immediate Action Required: Treat 5-benzyl-1H-pyrazole-4-carboxylic acid as a bioactive pharmaceutical intermediate. While officially classified as an Irritant (GHS), its structural analogs in the pyrazole class often exhibit kinase inhibitory activity, necessitating a containment strategy that exceeds standard "irritant" protocols.[1]

Quick Reference Protocol:

  • Primary Hazard: Respiratory and mucocutaneous irritation (H315, H319, H335).

  • Critical Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.[2]

  • Glove Standard: Nitrile (Minimum 0.11 mm thickness). Double-gloving required for solution-phase handling.[1][2]

Chemical Hazard & Technical Profile[1][2][3][4]

Identification & Tautomeric Considerations

As a Senior Application Scientist, it is critical to address the structural dynamism of this compound. 5-benzyl-1H-pyrazole-4-carboxylic acid contains a free N-H on the pyrazole ring.[1][2] In solution, 1H-pyrazoles undergo annular tautomerism, meaning the "5-benzyl" and "3-benzyl" forms exist in rapid equilibrium.[1][2]

  • Implication: Safety data sheets (SDS) may list this under varying CAS numbers or synonyms (e.g., 3-benzyl-1H-pyrazole-4-carboxylic acid).[1][2] The safety protocols remain identical regardless of the tautomer dominant in your specific solvent system.

GHS Hazard Classification

Based on Structure-Activity Relationships (SAR) of pyrazole-4-carboxylic acids:

Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3][4][5][6][7][8]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[2][3][4][6][7][8]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[2][5][6][7][8]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance and ergonomic safety .[2]

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Gloves (Min 5 mil / 0.12mm)Why Nitrile? Pyrazoles are organic nitrogen heterocycles.[1][2] Latex offers poor resistance to organic solvents often used with this compound (e.g., DMSO, DCM).[1] Nitrile provides superior chemical resistance and puncture protection against spatulas/glassware.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[2] Goggles form a seal, preventing fine particulate migration into the ocular mucosa, a common route for H319 irritation.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Hierarchy of Controls: Engineering controls (Hood) are superior to PPE.[2] Use a respirator only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Protection Lab Coat (High-neck, snap closure)100% Cotton or Nomex.[1][2] Avoid synthetic blends that can melt if the compound is handled near heat sources (e.g., reflux setups).[1]

Operational Protocols

Workflow: Solid Handling & Weighing
  • The "Static" Risk: Pyrazole carboxylic acids are often fine, electrostatic powders. They tend to "jump" when a spatula approaches.

  • Mitigation: Use an antistatic gun or ionizer bar inside the balance enclosure.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the stock container only inside the hood.

    • Transfer using a long-neck weighing funnel to prevent neck contamination.[2]

    • Wipe the exterior of the stock container with a damp Kimwipe (solvent-appropriate) before removing it from the hood to capture invisible dust.[2]

Workflow: Reaction Setup & Heating
  • Decarboxylation Risk: Pyrazole-4-carboxylic acids can undergo thermal decarboxylation at high temperatures (>180°C), releasing CO₂ and potentially pressurizing sealed vessels.[1][2]

  • Protocol: Always vent reaction vessels or use a pressure-relief bubbler when heating this compound for the first time.

Visualization: PPE Donning & Doffing Logic

Proper removal (doffing) is more critical than donning, as this is when self-contamination occurs.[1][2]

PPE_Workflowcluster_zoneCritical Control PointStartStart: Lab EntryHandWash1. Wash Hands(Remove oils)Start->HandWashCoat2. Don Lab Coat(Snap all closures)HandWash->CoatGoggles3. Don Goggles(Adjust seal)Coat->GogglesGloves4. Don Nitrile Gloves(Over coat cuffs)Goggles->GlovesWorkEXECUTE EXPERIMENT(In Fume Hood)Gloves->WorkDoffGloves5. Doff Gloves(Beak method - inside out)Work->DoffGlovesWash16. Wash Hands(Immediate rinse)DoffGloves->Wash1DoffGoggles7. Doff Goggles(Handle by strap only)Wash1->DoffGogglesDoffCoat8. Doff Lab Coat(Store inside out)DoffGoggles->DoffCoatFinalWash9. Final Hand Wash(Soap & Water 20s)DoffCoat->FinalWash

Figure 1: Sequential PPE workflow emphasizing the "Beak Method" for glove removal to prevent skin contact with the outer glove surface.

Emergency Response & Disposal

Spill Response Decision Matrix

Do not treat all spills equally. A powder spill differs fundamentally from a solution spill.

Spill_ResponseEventSpill DetectedTypeIdentify StateEvent->TypeSolidSolid/PowderType->Solid DryLiquidSolution (Solvent)Type->Liquid WetWetWipeCover with wet paper towels(Prevents dust aerosolization)Solid->WetWipeScoopScoop into Waste ContainerWetWipe->ScoopCleanClean Surface(Soap + Water)Scoop->CleanAbsorbApply Absorbent Pads(Vermiculite/Polypropylene)Liquid->AbsorbBagSeal in HazMat BagAbsorb->BagBag->CleanReportLog IncidentClean->Report

Figure 2: Decision tree for containment.[1][2] Note the critical step for solids: wetting the spill prevents hazardous dust clouds.

Disposal Considerations
  • Waste Classification: Hazardous Chemical Waste.

  • RCRA Code (USA): Likely not specifically listed (P or U list), but must be characterized as "D001" (Ignitable) if in flammable solvent, or generally as toxic/irritant organic waste.[1]

  • Segregation: Dispose of in the Solid Organic Waste stream (if powder) or Liquid Organic Waste (if dissolved).[2] Do not mix with oxidizers (e.g., Nitric Acid waste) as pyrazoles can be oxidized exothermically.

References

  • PubChem. (2025). Compound Summary: Pyrazole-4-carboxylic acid.[1][2][4] National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.